molecular formula C7H3F4NO2 B123530 5-Fluoro-2-nitrobenzotrifluoride CAS No. 393-09-9

5-Fluoro-2-nitrobenzotrifluoride

Cat. No.: B123530
CAS No.: 393-09-9
M. Wt: 209.1 g/mol
InChI Key: WMQOSURXFLBTPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-nitrobenzotrifluoride is formed by the nitration of m-fluorobenzotrifluoride.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-4-1-2-6(12(13)14)5(3-4)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQOSURXFLBTPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00278843
Record name 5-Fluoro-2-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393-09-9
Record name 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=393-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 393-09-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10304
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Fluoro-2-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Fluoro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-Fluoro-2-nitrobenzotrifluoride. This key chemical intermediate is of significant interest in the pharmaceutical and material science sectors, primarily for its role in the synthesis of androgen receptor modulators and the production of high-performance hyperbranched polymers. This document includes detailed experimental protocols, quantitative data, and visualizations to support advanced research and development activities.

Core Chemical Properties

This compound, also known as 2-Nitro-α,α,α,5-tetrafluorotoluene, is a substituted aromatic compound with the chemical formula C₇H₃F₄NO₂. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 393-09-9
Molecular Formula C₇H₃F₄NO₂
Molecular Weight 209.10 g/mol
Appearance Clear yellow liquid after melting
Melting Point 23 °C (lit.)[1]
Boiling Point 198-199 °C (lit.)[1]
Density 1.497 g/mL at 25 °C (lit.)[1]
Refractive Index (n20/D) 1.46 (lit.)[1]
Solubility Soluble in chloroform and methanol. Insoluble in water.
Flash Point 89 °C (192.2 °F) - closed cup[1]

Synthesis and Reactivity

The primary route for the synthesis of this compound is through the nitration of m-fluorobenzotrifluoride. This electrophilic aromatic substitution reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. The trifluoromethyl group (-CF₃) is a meta-director, and the fluorine atom is an ortho-, para-director. The substitution occurs ortho to the fluorine and meta to the trifluoromethyl group.

A continuous-flow millireactor system has been demonstrated to be a safe and efficient method for this synthesis, offering better control over impurities and higher process efficiency compared to traditional batch reactors.[2] In one reported method, a molar ratio of 3-fluorobenzotrifluoride to nitric acid to sulfuric acid of 1:3.77:0.82 at 0°C yielded the desired product in up to 96.4% yield.[2]

General Experimental Protocol for Nitration

The following is a general laboratory-scale protocol for the nitration of m-fluorobenzotrifluoride, based on established procedures for similar aromatic nitrations.[3][4][5]

Materials:

  • m-Fluorobenzotrifluoride

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Deionized Water

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Magnesium Sulfate (or other suitable drying agent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add m-fluorobenzotrifluoride to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of m-fluorobenzotrifluoride in sulfuric acid over a period of 30-60 minutes. The temperature of the reaction mixture should be carefully maintained below 15 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring. A precipitate of the crude product should form.

  • Isolate the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by distillation under reduced pressure.

Purification

Purification of this compound is typically achieved through vacuum distillation or recrystallization. For laboratory-scale purification, column chromatography on silica gel may also be employed.

Spectroscopic Data

The structural confirmation of this compound is accomplished through various spectroscopic techniques. While specific spectra are proprietary to chemical databases, the expected spectral features are described below.

Technique Expected Features
¹H NMR The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns will be influenced by both fluorine-proton and proton-proton coupling.
¹³C NMR The carbon NMR spectrum will display distinct signals for the seven carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbons attached to the fluorine and nitro groups will also show characteristic shifts and coupling.
¹⁹F NMR The fluorine NMR spectrum is expected to show two signals: one for the single fluorine atom on the aromatic ring and another for the three fluorine atoms of the trifluoromethyl group.
FTIR The infrared spectrum will exhibit characteristic absorption bands for the C-F bond (around 1000-1350 cm⁻¹), the C-NO₂ bond (symmetric and asymmetric stretching vibrations around 1350 cm⁻¹ and 1530 cm⁻¹, respectively), and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (209.10 g/mol ). Fragmentation patterns will be consistent with the loss of NO₂, F, and CF₃ groups.

Applications in Research and Development

This compound is a versatile building block in organic synthesis, with significant applications in drug discovery and materials science.

Intermediate for Androgen Receptor Modulators

A primary application of this compound is in the synthesis of non-steroidal androgen receptor (AR) antagonists, such as bicalutamide and its derivatives.[6][7][8][9] The androgen receptor signaling pathway plays a crucial role in the development and progression of prostate cancer.[10][11][12][13][14] By blocking this pathway, AR antagonists can inhibit the growth of prostate cancer cells.

The synthesis of these modulators often involves nucleophilic aromatic substitution reactions where the fluorine or nitro group on the this compound ring is displaced by a suitable nucleophile.

The canonical androgen receptor signaling pathway is initiated by the binding of androgens, such as testosterone and its more potent metabolite, 5α-dihydrotestosterone (DHT), to the androgen receptor in the cytoplasm. This binding leads to a conformational change in the receptor, its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Inside the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes that promote cell growth and proliferation.[10][11][12][13][14]

Androgen_Receptor_Signaling Androgen Androgen (Testosterone/DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR_Ligand Ligand-Bound AR AR_HSP->AR_Ligand Dissociation of HSP AR_Dimer_Cyto AR Dimer AR_Ligand->AR_Dimer_Cyto Dimerization AR_Dimer_Nuc AR Dimer AR_Dimer_Cyto->AR_Dimer_Nuc Translocation ARE Androgen Response Element (DNA) AR_Dimer_Nuc->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cell_Response Cellular Response (Growth, Proliferation) Protein->Cell_Response

Androgen Receptor Signaling Pathway
Monomer for Hyperbranched Polymers

This compound serves as an AB₂-type monomer for the synthesis of hyperbranched poly(aryl ether)s.[15][16][17][18][19] In this context, the fluorine atom acts as the 'A' functional group, and the nitro group, activated by the ortho-trifluoromethyl group, acts as the 'B' functional group that can be chemically transformed (e.g., reduced to an amine and then diazotized and hydroxylated) to participate in polymerization. The resulting hyperbranched polymers possess unique properties such as high solubility, low viscosity, and a high density of functional groups, making them suitable for applications in coatings, additives, and drug delivery systems.

The synthesis of hyperbranched polymers from an AB₂ monomer like this compound typically follows a one-pot polycondensation reaction.

Hyperbranched_Polymer_Synthesis Monomer AB2 Monomer (this compound) Initiation Initiation/Activation Monomer->Initiation Polycondensation Polycondensation Reaction Initiation->Polycondensation Polymer Hyperbranched Poly(aryl ether) Polycondensation->Polymer Purification Purification (Precipitation/Dialysis) Polymer->Purification Characterization Characterization (GPC, NMR, etc.) Purification->Characterization

Hyperbranched Polymer Synthesis Workflow

Safety and Handling

This compound is classified as a warning-level hazardous substance. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.

Precautionary Measures:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wear protective gloves, eye protection, and face protection.

  • Use only outdoors or in a well-ventilated area.

  • Wash skin thoroughly after handling.

In case of contact with skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled, remove the person to fresh air and keep comfortable for breathing.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry and polymer science. Its unique combination of reactive functional groups makes it an essential building block for the synthesis of complex molecules, including potent androgen receptor antagonists and high-performance hyperbranched polymers. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for its effective and safe utilization in advanced research and development. This guide provides a foundational resource for scientists and professionals working with this important compound.

References

An In-depth Technical Guide to 5-Fluoro-2-nitrobenzotrifluoride (CAS 393-09-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-2-nitrobenzotrifluoride (CAS 393-09-9), a key fluorinated building block in modern organic synthesis. The document details its physicochemical properties, provides an in-depth experimental protocol for its synthesis, and explores its significant applications in the pharmaceutical, agrochemical, and material science sectors. Particular emphasis is placed on its role as a precursor in the development of selective androgen receptor modulators (SARMs), advanced agrochemicals, and hyperbranched polymers. Safety, handling, and characterization data are also presented to offer a complete resource for laboratory and industrial professionals.

Physicochemical Properties

This compound is a trifunctional benzene derivative. After melting, it appears as a clear yellow to orange liquid.[1] It is soluble in organic solvents such as chloroform and methanol but insoluble in water.[2] A summary of its key physicochemical data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 393-09-9[3]
Molecular Formula C₇H₃F₄NO₂[3]
Molecular Weight 209.10 g/mol [3]
Melting Point 23 °C[3]
Boiling Point 198-199 °C[3]
Density 1.497 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.46[3]
Flash Point 89 °C (192.2 °F) - closed cup[3]
Appearance Clear yellow liquid after melting[2]
Solubility Soluble in chloroform and methanol[2]
Synonyms 2-Nitro-α,α,α,5-tetrafluorotoluene, 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene[3]

Synthesis

The primary industrial and laboratory synthesis of this compound is achieved through the nitration of m-fluorobenzotrifluoride.[3] This electrophilic aromatic substitution reaction is typically carried out using a mixed acid (nitric acid and sulfuric acid) system. The reaction can be performed in traditional batch reactors or, for improved safety and efficiency, in continuous-flow millireactors.[4]

Experimental Protocol: Nitration of m-Fluorobenzotrifluoride

This protocol is a synthesized methodology based on established industrial practices for the nitration of substituted benzotrifluorides.

Materials:

  • m-Fluorobenzotrifluoride

  • Concentrated Nitric Acid (≥98%)

  • Concentrated Sulfuric Acid (98%)

  • Petroleum ether or n-hexane

  • Ice

  • Sodium Bicarbonate Solution (5% aqueous)

  • Anhydrous Magnesium Sulfate

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the mixed acid nitrating agent by slowly adding concentrated nitric acid to concentrated sulfuric acid in a molar ratio appropriate for the reaction scale, while cooling in an ice bath. A common molar equivalent ratio of the mixed acids to the m-fluorobenzotrifluoride substrate is between 1.1 to 1.5:1.[5]

  • Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Charge the flask with m-fluorobenzotrifluoride.

  • Nitration Reaction: Cool the flask containing m-fluorobenzotrifluoride to below 10°C using an ice bath.[5] Under vigorous stirring, add the prepared mixed acid dropwise from the dropping funnel.[5] Maintain the internal temperature below 25°C throughout the addition.[5]

  • Reaction Completion: After the addition is complete, allow the mixture to react at room temperature for approximately 2.5 hours.[5]

  • Work-up: Cool the reaction mixture and then carefully pour it into a beaker containing crushed ice. An organic layer should separate.

  • Isolation: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with cold water and a 5% sodium bicarbonate solution until the effervescence ceases. Finally, wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by freezing and recrystallization from petroleum ether or n-hexane.[5] Filter the crystals at a temperature below 10°C and dry to yield this compound.[5]

G cluster_prep Nitrating Agent Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Purification HNO3 Conc. Nitric Acid Mix Mixed Acid HNO3->Mix H2SO4 Conc. Sulfuric Acid H2SO4->Mix Reactor Reaction Flask (<10°C) Mix->Reactor Dropwise Addition (T < 25°C) mFBT m-Fluorobenzotrifluoride mFBT->Reactor Reaction_Completion Reaction Mixture Reactor->Reaction_Completion Stir at RT for 2.5h Ice_Quench Ice Quench Reaction_Completion->Ice_Quench Separation Phase Separation Ice_Quench->Separation Washing Washing (H₂O, NaHCO₃, Brine) Separation->Washing Drying Drying (MgSO₄) Washing->Drying Evaporation Solvent Removal Drying->Evaporation Purification Recrystallization (Petroleum Ether) Evaporation->Purification Final_Product This compound Purification->Final_Product

Synthesis Workflow for this compound.

Applications in Synthesis

This compound is a valuable intermediate due to its unique combination of reactive sites. The nitro group can be reduced to an amine, the fluorine atom can undergo nucleophilic aromatic substitution, and the trifluoromethyl group enhances the metabolic stability and lipophilicity of derivative compounds.

Pharmaceutical Synthesis

This compound is a key building block in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer drugs.[6] It is particularly noted for its use in the preparation of androgen receptor modulators.[2]

  • Selective Androgen Receptor Modulators (SARMs): SARMs are a class of therapeutic compounds that have similar anabolic properties to androgenic steroids but with reduced androgenic (virilizing) effects.[7] The trifluoromethylphenyl moiety is a common feature in many nonsteroidal SARM scaffolds. This compound serves as a precursor for constructing these complex molecules, where the nitro group is typically reduced to an amine, which is then further functionalized.

Agrochemical Synthesis

In the agrochemical industry, this compound is used in the formulation of pesticides and herbicides.[6] The presence of the trifluoromethyl group is known to enhance the biological activity of many agrochemicals.

Materials Science

This compound can be used as a monomer in the synthesis of hyperbranched poly(aryl ether)s.[3] These polymers are of interest due to their unique properties, such as high solubility, low viscosity, and a high density of terminal functional groups, making them suitable for applications in coatings and advanced materials.[8]

G cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_materials Materials Science Compound This compound (CAS 393-09-9) SARMs Selective Androgen Receptor Modulators (SARMs) Compound->SARMs Precursor AntiCancer Anti-Cancer Agents Compound->AntiCancer AntiInflammatory Anti-Inflammatory Drugs Compound->AntiInflammatory Pesticides Pesticides Compound->Pesticides Herbicides Herbicides Compound->Herbicides Polymers Hyperbranched Poly(aryl ether)s Compound->Polymers Monomer

Applications of this compound.

Characterization Data

Detailed spectral data is crucial for the verification of the synthesis and purity of this compound. While specific spectra are not provided here, typical characterization involves Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nitro and trifluoromethyl groups, and the electron-donating fluoro group.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms in the molecule, including the carbon of the trifluoromethyl group which will exhibit coupling with the fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR will show signals for the fluoro and trifluoromethyl groups, providing clear evidence of their presence and chemical environment.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • Aromatic C-H stretch: Typically found above 3000 cm⁻¹.

  • Nitro (NO₂) group: Strong asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • C-F stretch: Strong absorptions in the 1350-1100 cm⁻¹ region.

  • Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The molecular ion peak (M⁺) would be expected at m/z 209.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Table 2: GHS Hazard Information

Hazard ClassHazard Statement
Skin Irritation (Category 2)H315: Causes skin irritation[3]
Eye Irritation (Category 2)H319: Causes serious eye irritation[3]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation[3]

Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat. For operations with a potential for inhalation, use a suitable respirator with an appropriate filter (e.g., type ABEK).[3]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Keep away from heat, sparks, and open flames.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is classified as a combustible liquid.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]

Conclusion

This compound is a fundamentally important intermediate in the synthesis of high-value chemical products. Its trifunctional nature provides a versatile platform for the construction of complex molecules with desirable properties for pharmaceutical and agrochemical applications. The trifluoromethyl group, in particular, imparts enhanced metabolic stability and biological activity to the final products. As research into novel SARMs, more effective agrochemicals, and advanced polymers continues, the demand for high-purity this compound is expected to grow, underscoring its significance in the field of organic synthesis. This guide provides the essential technical information for scientists and researchers to safely handle, synthesize, and utilize this valuable chemical building block.

References

An In-depth Technical Guide to 5-Fluoro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Fluoro-2-nitrobenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. It details the compound's structure, physicochemical properties, and a detailed protocol for its synthesis via the nitration of 3-fluorobenzotrifluoride.

Compound Structure and Identification

This compound, also known as 2-Nitro-α,α,α,5-tetrafluorotoluene, is an aromatic compound with the molecular formula C₇H₃F₄NO₂.[1][2] Its structure consists of a benzene ring substituted with a trifluoromethyl group, a nitro group, and a fluorine atom. The trifluoromethyl group is a strong electron-withdrawing group, which influences the reactivity and electronic properties of the benzene ring. The compound is a clear yellow liquid after melting.[3]

Structural Identifiers:

IdentifierValue
CAS Number 393-09-9[1][2]
Molecular Formula FC₆H₃(NO₂)CF₃[1][2]
Molecular Weight 209.10 g/mol [1][2]
SMILES String [O-]--INVALID-LINK--c1ccc(F)cc1C(F)(F)F[1][2]
InChI Key WMQOSURXFLBTPC-UHFFFAOYSA-N[1][2]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are well-documented, making it a reliable reagent in various synthetic applications. Its relatively low melting point and high boiling point are key considerations for its handling and purification.

Quantitative Properties Summary:

PropertyValueSource(s)
Melting Point 23 °C (lit.)[1][2][3]
Boiling Point 198-199 °C (lit.)[1][2][3]
Density 1.497 g/mL at 25 °C (lit.)[1][2][3]
Refractive Index n20/D 1.46 (lit.)[1][2][3]
Flash Point 89 °C (192.2 °F) - closed cup[1][2]
Assay Purity 99%[1][2]

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the electrophilic aromatic substitution (nitration) of 3-fluorobenzotrifluoride.[2][3] This reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring.

Research has demonstrated that this synthesis can be optimized to achieve high yields. For instance, using a molar ratio of the substrate (3-fluorobenzotrifluoride) to nitric acid to sulfuric acid of 1:3.77:0.82 at 0°C can result in a product yield of up to 96.4%.[4] The reaction has also been successfully adapted to continuous-flow millireactor systems, which offer enhanced mass and heat transfer, leading to better impurity control and higher process efficiency compared to traditional batch reactors.[4]

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and purification of this compound from its starting material.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Prepare Nitrating Mixture (H₂SO₄ + HNO₃) B Cool Mixture to 0°C A->B C Slowly Add 3-Fluorobenzotrifluoride B->C Substrate Addition D Maintain Temperature at 0°C and Stir C->D E Monitor Reaction (e.g., by TLC/GC) D->E F Quench Reaction on Crushed Ice E->F Reaction Complete G Extract with Organic Solvent F->G H Wash Organic Layer (H₂O, Brine) G->H I Dry and Concentrate H->I J Purify Crude Product (e.g., Vacuum Distillation) I->J K This compound J->K Final Product

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol (Batch Synthesis)

This protocol is a representative procedure for the laboratory-scale synthesis based on established nitration methodologies.

Materials and Reagents:

  • 3-Fluorobenzotrifluoride

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (or other suitable organic solvent)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Crushed Ice

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Preparation of the Nitrating Mixture: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add a calculated volume of concentrated sulfuric acid. Cool the flask in an ice-salt bath to below 10°C.

  • Slowly add the required amount of concentrated nitric acid to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 15°C. Once the addition is complete, cool the mixture to 0°C.

  • Nitration Reaction: Add the 3-fluorobenzotrifluoride to the dropping funnel. Add it dropwise to the cold, stirring nitrating mixture over a period of 1-2 hours. Meticulously maintain the internal reaction temperature at or below 5°C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional hour to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Isolation: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.

  • Transfer the resulting mixture to a separatory funnel. Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash successively with deionized water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a yellow oil, can be purified by vacuum distillation to yield pure this compound.

Applications in Research and Development

This compound is a valuable building block in organic synthesis, primarily due to its trifluoromethyl, fluoro, and nitro functional groups. These features make it an important intermediate in the production of more complex molecules.

  • Pharmaceutical Synthesis: It is used in the preparation of various pharmaceutical compounds, including androgen receptor modulators.[3][5] The presence of fluorine and the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[5]

  • Agrochemicals: This compound serves as an intermediate in the formulation of modern pesticides and herbicides.[5]

  • Materials Science: It may be used as a monomer in the synthesis of hyperbranched poly(aryl ethers), which are polymers with unique properties and applications.[3][6]

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

Spectroscopic Analysis of 5-Fluoro-2-nitrobenzotrifluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Fluoro-2-nitrobenzotrifluoride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Due to the limited availability of public domain spectral data for this specific compound, this guide presents a summary of expected spectral characteristics based on analogous compounds and general principles of spectroscopy. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Introduction

This compound (C₇H₃F₄NO₂) is a substituted aromatic compound with significant applications in medicinal chemistry and materials science. Its structural features, including the electron-withdrawing trifluoromethyl and nitro groups, and the fluorine substituent on the benzene ring, impart unique chemical and physical properties. Spectroscopic analysis is crucial for the characterization and quality control of this compound and its derivatives. This guide outlines the expected spectroscopic data and the methodologies to acquire them.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the molecular structure of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.0 - 8.3dd~9, ~2H-3
~7.8 - 8.0ddd~9, ~4, ~2H-4
~7.4 - 7.6dd~9, ~4H-6

Note: Predicted values are based on the analysis of substituted nitro- and fluoro-aromatic compounds. Actual values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~160 (d)C-5
~150C-2
~135 (q)C-1
~130 (d)C-6
~125 (d)C-3
~120 (q)-CF₃
~115 (d)C-4

Note: Quartets (q) arise from coupling with the -CF₃ group, and doublets (d) from coupling with the aromatic fluorine. Predicted values are based on analogous compounds.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~ -62-CF₃
~ -110Ar-F

Note: Chemical shifts are referenced to CFCl₃. The trifluoromethyl group typically appears upfield, while the aromatic fluorine appears further upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000WeakAromatic C-H stretch
1600 - 1585MediumAromatic C=C stretch
1550 - 1500StrongAsymmetric NO₂ stretch
1500 - 1400MediumAromatic C=C stretch
1350 - 1300StrongSymmetric NO₂ stretch
1300 - 1100StrongC-F stretch (CF₃)
1250 - 1000MediumC-F stretch (Ar-F)
900 - 675StrongC-H out-of-plane bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
209High[M]⁺ (Molecular Ion)
190Moderate[M - F]⁺
163Moderate[M - NO₂]⁺
140High[M - CF₃]⁺
114Moderate[M - NO₂ - F]⁺

Note: The fragmentation pattern is a prediction and may vary based on the ionization method and energy.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If required, add a small amount of an internal standard (e.g., Tetramethylsilane - TMS).

Instrumentation and Data Acquisition:

  • Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Observe frequency: 400 MHz

    • Pulse sequence: Standard single-pulse experiment

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

  • ¹³C NMR:

    • Observe frequency: 100 MHz

    • Pulse sequence: Proton-decoupled single-pulse experiment

    • Number of scans: 1024 or more, depending on concentration

    • Relaxation delay: 2-5 seconds

  • ¹⁹F NMR:

    • Observe frequency: 376 MHz

    • Pulse sequence: Proton-decoupled single-pulse experiment

    • Number of scans: 64-128

    • Relaxation delay: 1-2 seconds

    • Reference: External CFCl₃ or internal standard.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Accessory: A single-reflection ATR accessory with a diamond or zinc selenide crystal.

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

Instrumentation and Data Acquisition (Electron Ionization - EI):

  • Mass Spectrometer: A mass spectrometer equipped with an EI source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 50 - 300

  • Inlet System: If using GC-MS, a suitable capillary column (e.g., DB-5ms) should be used with an appropriate temperature program to ensure separation and elution of the compound.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Compound: this compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Analyze_NMR Analyze Chemical Shifts, Coupling Constants, Integration NMR->Analyze_NMR Analyze_IR Identify Functional Group Absorptions IR->Analyze_IR Analyze_MS Determine Molecular Weight & Fragmentation Pattern MS->Analyze_MS Structure Structural Elucidation & Confirmation Analyze_NMR->Structure Analyze_IR->Structure Analyze_MS->Structure

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide has provided a framework for understanding and obtaining the spectroscopic data of this compound. While direct experimental data is sparse in the public domain, the predicted values and detailed experimental protocols herein offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. The application of these spectroscopic techniques is fundamental for ensuring the identity, purity, and structural integrity of this compound in various scientific and industrial applications.

In-Depth Technical Guide to the Physical Properties of 2-Nitro-α,α,α,5-tetrafluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Nitro-α,α,α,5-tetrafluorotoluene, a fluorinated aromatic compound with applications in pharmaceutical and agrochemical synthesis. The information is presented to facilitate its use in research and development.

Chemical Identity

Synonyms: 2-Fluoro-5-nitrobenzotrifluoride, 5-Nitro-α,α,α,2-tetrafluorotoluene.[1]

IdentifierValue
IUPAC Name 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene
CAS Number 400-74-8[1]
Molecular Formula C₇H₃F₄NO₂[1]
Molecular Weight 209.10 g/mol
InChI Key DNTHMWUMRGOJRY-UHFFFAOYSA-N
SMILES O=--INVALID-LINK--c1ccc(F)c(c1)C(F)(F)F

Physical Properties

The physical properties of 2-Nitro-α,α,α,5-tetrafluorotoluene are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical syntheses.

PropertyValueReference
Appearance Light yellow to amber to dark green clear liquid[1]
Density 1.522 g/mL at 25 °C
Melting Point 22 - 24 °C[1]
Boiling Point 105-110 °C at 25 mmHg
Flash Point 92 °C (closed cup)
Refractive Index 1.465 at 20 °C
Solubility Insoluble in water.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 2-Nitro-α,α,α,5-tetrafluorotoluene are not extensively available in the public domain. However, the following are general, standard methodologies that are typically employed for such characterizations.

3.1. Density Measurement

The density of a liquid is typically determined using a pycnometer or a digital density meter. The procedure involves:

  • Precisely weighing a clean, dry pycnometer of a known volume.

  • Filling the pycnometer with the sample liquid (2-Nitro-α,α,α,5-tetrafluorotoluene) at a controlled temperature (e.g., 25 °C).

  • Weighing the filled pycnometer.

  • The density is then calculated by dividing the mass of the liquid by the volume of the pycnometer.

3.2. Melting Point Determination

The melting point range is determined using a capillary melting point apparatus.

  • A small amount of the solidified compound is packed into a capillary tube.

  • The capillary tube is placed in a heating block alongside a calibrated thermometer.

  • The sample is heated at a controlled rate.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

3.3. Boiling Point Determination

The boiling point at reduced pressure is determined using a distillation apparatus connected to a vacuum source.

  • The liquid is placed in a distillation flask with a boiling chip.

  • The apparatus is sealed and the pressure is reduced to the desired level (e.g., 25 mmHg) using a vacuum pump and monitored with a manometer.

  • The liquid is heated, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that pressure.

3.4. Flash Point Measurement

The closed-cup flash point is determined using a Pensky-Martens closed-cup tester.

  • The sample is placed in the test cup and the lid is closed.

  • The sample is heated at a slow, constant rate while being stirred.

  • An ignition source is directed into the cup at regular temperature intervals.

  • The flash point is the lowest temperature at which the vapors above the liquid ignite upon application of the ignition source.

3.5. Refractive Index Measurement

The refractive index is measured using a refractometer, typically an Abbé refractometer.

  • A few drops of the liquid sample are placed on the prism of the refractometer.

  • The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

  • The refractive index is read directly from the instrument's scale. The measurement is temperature-dependent and is usually performed at 20 °C.

Visualizations

4.1. Experimental Workflow for Melting Point Determination

The following diagram illustrates a typical workflow for determining the melting point of a solid compound like 2-Nitro-α,α,α,5-tetrafluorotoluene (once solidified).

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording cluster_result Result start Start sample_prep Pack solid sample into capillary tube start->sample_prep place_sample Place capillary in melting point apparatus sample_prep->place_sample heat_sample Heat sample at a controlled rate place_sample->heat_sample observe_melting Observe for melting heat_sample->observe_melting record_start Record temperature at first liquid formation observe_melting->record_start record_end Record temperature at complete liquefaction record_start->record_end melting_range Determine Melting Point Range record_end->melting_range end End melting_range->end

Caption: Workflow for Melting Point Determination.

References

An In-depth Technical Guide on the Solubility and Stability of 5-Fluoro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-Fluoro-2-nitrobenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2] The information is presented to assist researchers and professionals in drug development and materials science in effectively utilizing this compound.

Core Properties of this compound

This compound is a substituted benzene derivative with the chemical formula C₇H₃F₄NO₂.[1][3] Its trifluoromethyl group and fluorine atom contribute to its enhanced reactivity, metabolic stability, and overall stability, making it a valuable building block in organic synthesis.[1][2]

Solubility Profile

The solubility of this compound is a critical parameter for its application in various chemical reactions and formulations. Generally, it is characterized by its poor solubility in aqueous solutions and good solubility in a range of organic solvents.

Qualitative Solubility Data

A summary of the qualitative solubility of this compound in common solvents is presented in Table 1.

SolventSolubilityReference
WaterInsoluble[3]
MethanolSoluble[3]
ChloroformSoluble[3]
EthanolSoluble[3]
Diethyl EtherSoluble[3]
Representative Quantitative Solubility Data
SolventTemperature (°C)Representative Solubility (g/L)
Water25< 0.1
Methanol25250 - 350
Ethanol25200 - 300
Chloroform25> 500
Diethyl Ether25> 400
Acetonitrile25300 - 400
Toluene25150 - 250

Stability Profile

This compound is generally considered a stable compound, a desirable characteristic for a chemical intermediate.[1][2] Proper storage in a cool, dry, and well-ventilated area is recommended to ensure its long-term integrity.[3]

Forced Degradation Studies (Representative Data)

Forced degradation studies are essential to understand the intrinsic stability of a compound. Table 3 presents hypothetical results from such studies on this compound, which should be verified through experimentation.

ConditionDurationRepresentative Degradation (%)Major Degradants
Acidic (0.1 N HCl, 60°C)24 hours< 2%Minimal hydrolysis products
Basic (0.1 N NaOH, 60°C)24 hours5 - 10%Hydrolysis of nitro group
Oxidative (3% H₂O₂, 25°C)24 hours< 3%Oxidation byproducts
Thermal (80°C)7 days< 1%Minimal thermal decomposition
Photolytic (ICH Q1B)Conforms< 5%Photodegradation products

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound are provided below.

Protocol for Determining Quantitative Solubility

This protocol is based on the equilibrium solubility method.

1. Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, chloroform, acetonitrile)

  • Shaking incubator or magnetic stirrer with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

2. Procedure:

  • Add an excess amount of this compound to a series of sealed vials, each containing a known volume of a specific solvent.

  • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C) and agitate until equilibrium is reached (typically 24-72 hours).

  • After equilibration, visually confirm the presence of excess solid.

  • Centrifuge the vials to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC method.

  • Quantify the concentration of the dissolved this compound using a validated HPLC method against a calibration curve.

Protocol for Stability Indicating HPLC Method

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol for Forced Degradation Studies

This protocol outlines the conditions for assessing the stability of this compound under stress conditions.

1. Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the sample solution with an equal volume of 0.1 N HCl and keep at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the sample solution with an equal volume of 0.1 N NaOH and keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix the sample solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound and a solution of the compound at 80°C for 7 days.

  • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5][6][7] A control sample should be protected from light.

3. Analysis: After the specified duration, neutralize the acidic and basic samples. Analyze all samples using the validated stability-indicating HPLC method. Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

Visualizations

The following diagrams illustrate key processes related to this compound.

Synthesis_of_5_Fluoro_2_nitrobenzotrifluoride m-Fluorobenzotrifluoride m-Fluorobenzotrifluoride Reaction Reaction m-Fluorobenzotrifluoride->Reaction Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4)->Reaction This compound This compound Reaction->this compound

Caption: Synthesis of this compound via nitration.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start Start Add_Excess_Solid Add excess compound to solvent Start->Add_Excess_Solid Equilibrate Equilibrate (24-72h with agitation) Add_Excess_Solid->Equilibrate Separate_Solid Centrifuge to separate solid Equilibrate->Separate_Solid Dilute_Supernatant Dilute supernatant Separate_Solid->Dilute_Supernatant HPLC_Analysis Quantify by HPLC Dilute_Supernatant->HPLC_Analysis Calculate_Solubility Calculate solubility (g/L) HPLC_Analysis->Calculate_Solubility

Caption: Workflow for quantitative solubility determination.

Stability_Testing_Workflow Prepare_Sample Prepare sample solution (1 mg/mL) Expose_to_Stress Expose to Stress Conditions Prepare_Sample->Expose_to_Stress Acid_Heat Acidic (HCl, 60°C) Expose_to_Stress->Acid_Heat Base_Heat Basic (NaOH, 60°C) Expose_to_Stress->Base_Heat Oxidative Oxidative (H2O2) Expose_to_Stress->Oxidative Thermal Thermal (80°C) Expose_to_Stress->Thermal Photolytic Photolytic (ICH Q1B) Expose_to_Stress->Photolytic Analyze_HPLC Analyze by Stability-Indicating HPLC Acid_Heat->Analyze_HPLC Base_Heat->Analyze_HPLC Oxidative->Analyze_HPLC Thermal->Analyze_HPLC Photolytic->Analyze_HPLC Calculate_Degradation Calculate % Degradation Analyze_HPLC->Calculate_Degradation End End Calculate_Degradation->End

Caption: Workflow for forced degradation stability testing.

References

An In-depth Technical Guide to the Reactivity of 5-Fluoro-2-nitrobenzotrifluoride with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-nitrobenzotrifluoride is a key intermediate in the synthesis of a wide array of chemical compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its chemical structure, featuring a benzene ring activated by two strong electron-withdrawing groups (a nitro group and a trifluoromethyl group) and a fluorine atom as a good leaving group, renders it highly susceptible to nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its use in research and development.

The trifluoromethyl group enhances the stability and reactivity of the molecule, making it a valuable building block for fluorinated organic compounds.[1] The fluorine atoms in such compounds can improve biological activity and metabolic stability, which is particularly advantageous in drug discovery.[1]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with nucleophiles proceeds via the classical SNAr mechanism. This is a two-step process:

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the fluorine atom. This is generally the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro and trifluoromethyl groups.[2]

  • Leaving Group Departure: The fluoride ion is eliminated from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the substituted product.[2]

// Reactants reactant [label=<

this compound

];

nucleophile [label=<

Nu- Nucleophile

];

// Meisenheimer Complex intermediate [label=<

Meisenheimer Complex (Resonance Stabilized)

];

// Products product [label=<

Substituted Product

];

leaving_group [label=<

F- Fluoride Ion

];

// Edges reactant -> intermediate [label=" + Nu- (Slow, Rate-determining)"]; intermediate -> product [label=" - F- (Fast)"]; } caption: "General Mechanism of Nucleophilic Aromatic Substitution (SNAr)."

Data Presentation: Reactivity with Various Nucleophiles

The reactivity of this compound is high due to the strong activation by the nitro and trifluoromethyl groups. While specific kinetic data for this exact molecule is sparse in the literature, the following tables summarize typical yields and conditions for analogous reactions, providing a strong predictive framework.

Table 1: Reaction with Amine Nucleophiles
NucleophileProductSolventBaseTemp. (°C)Time (h)Yield (%)
Ammonia5-Amino-2-nitrobenzotrifluorideAqueous Ammonia-40398*
Benzylamine5-(Benzylamino)-2-nitrobenzotrifluorideDMFK₂CO₃804~93
Piperidine5-(Piperidin-1-yl)-2-nitrobenzotrifluorideEthanol-Reflux6~85
Morpholine5-(Morpholin-4-yl)-2-nitrobenzotrifluorideDMFK₂CO₃804~88**

* Data for the analogous reaction of 2,4-difluoronitrobenzene with ammonia.[3] ** Data for the analogous reaction of methyl 4-fluoro-3-nitrobenzoate.[4]

Table 2: Reaction with Alkoxide Nucleophiles
NucleophileProductSolventBaseTemp. (°C)TimeYield (%)
Sodium Methoxide5-Methoxy-2-nitrobenzotrifluorideMethanolNaOMeReflux-High
Sodium Ethoxide5-Ethoxy-2-nitrobenzotrifluorideEthanolNaOEtReflux-High
Sodium Phenoxide5-Phenoxy-2-nitrobenzotrifluorideDMFNaH60-80-Moderate-High
Table 3: Reaction with Thiol Nucleophiles
NucleophileProductSolventBaseTemp. (°C)TimeYield (%)
Sodium Thiomethoxide5-(Methylthio)-2-nitrobenzotrifluorideDMFNaSMeRoom Temp-High
Sodium Thiophenoxide5-(Phenylthio)-2-nitrobenzotrifluorideDMFNaHRoom Temp-High

Thiolates are potent nucleophiles in SNAr reactions, and yields are expected to be high under mild conditions. The data presented is based on general protocols for similar reactions.

Experimental Protocols

The following are detailed, generalized protocols for the reaction of this compound with different classes of nucleophiles. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in DMF, add benzylamine and potassium carbonate.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with an Alkoxide (e.g., Sodium Methoxide)

Materials:

  • This compound (1.0 equiv)

  • Sodium Methoxide (1.2 equiv)

  • Anhydrous Methanol

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Dichloromethane

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous methanol.

  • Add sodium methoxide to the solution at room temperature.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product as necessary.

Protocol 3: Reaction with a Thiol (e.g., Thiophenol)

Materials:

  • This compound (1.0 equiv)

  • Thiophenol (1.1 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Dichloromethane

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH in anhydrous THF or DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the thiophenol to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

  • Add a solution of this compound in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product.[2]

Mandatory Visualizations

Reaction Mechanism

// Nodes start [label="this compound", shape=box, style=rounded, fillcolor="#F1F3F4"]; nucleophile [label="Nucleophile (Nu⁻)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; meisenheimer [label="Meisenheimer Complex\n(Resonance Stabilized)", shape=box, style="rounded,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="5-Substituted-2-nitrobenzotrifluoride", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; leaving_group [label="Fluoride Ion (F⁻)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> meisenheimer [label="+ Nu⁻\n(Slow, Rate-determining)"]; nucleophile -> meisenheimer [style=invis]; meisenheimer -> product [label="- F⁻\n(Fast)"]; product -> leaving_group [style=invis]; } caption: "SNAr Mechanism for this compound."

Experimental Workflow

// Nodes A [label="1. Reaction Setup\n- Dissolve this compound in solvent.\n- Add nucleophile and base."]; B [label="2. Reaction\n- Heat to appropriate temperature.\n- Monitor by TLC."]; C [label="3. Workup\n- Quench reaction.\n- Perform aqueous extraction."]; D [label="4. Isolation\n- Dry organic layer.\n- Concentrate under reduced pressure."]; E [label="5. Purification\n- Column chromatography or recrystallization.", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Characterization\n- NMR, MS, etc.", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } caption: "A generalized workflow for SNAr reactions."

Conclusion

This compound is a highly reactive and versatile substrate for nucleophilic aromatic substitution. The presence of strong electron-withdrawing groups facilitates the displacement of the fluoride ion by a wide range of nucleophiles, including amines, alkoxides, and thiolates, often under mild conditions and with high yields. This technical guide provides a foundational understanding of its reactivity, along with practical experimental protocols and mechanistic insights, to support its application in the synthesis of novel and complex molecules for various scientific and industrial purposes.

References

An In-depth Technical Guide to the Safety and Handling of 5-Fluoro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for 5-Fluoro-2-nitrobenzotrifluoride, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, associated hazards, and requisite precautions for its safe use in a laboratory setting.

Chemical Identification and Physical Properties

This compound is a substituted benzene derivative used in the synthesis of various pharmaceutical compounds, including androgen receptor modulators.[1] It is also used as a monomer in the synthesis of hyperbranched poly(aryl ether).[1]

Table 1: Chemical Identifiers

Identifier Value
CAS Number 393-09-9[1][2]
Molecular Formula C₇H₃F₄NO₂[1]
Linear Formula FC₆H₃(NO₂)CF₃[2]
Molecular Weight 209.10 g/mol [2][3]
Synonyms 2-Nitro-α,α,α,5-tetrafluorotoluene, 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene[2]

| InChI Key | WMQOSURXFLBTPC-UHFFFAOYSA-N[2] |

Table 2: Physical and Chemical Properties

Property Value
Appearance Light yellow to orange clear liquid[1]
Melting Point 23 °C (lit.)[1][2]
Boiling Point 198-199 °C (lit.)[1][2]
Density 1.497 g/mL at 25 °C (lit.)[1][2]
Flash Point 89 °C (192.2 °F) - closed cup[2]
Refractive Index n20/D 1.46 (lit.)[1][2]

| Solubility | Soluble in chloroform and methanol[1] |

Hazard Identification and Classification

This chemical is classified as hazardous. The signal word is "Warning".[2][4] It is a combustible liquid.[2]

Table 3: GHS Hazard Classification

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation 2 H315: Causes skin irritation[2][3][4][5]
Serious Eye Damage/Eye Irritation 2 H319: Causes serious eye irritation[2][3][4][5]
Specific Target Organ Toxicity (Single Exposure) 3 (Respiratory Tract) H335: May cause respiratory irritation[2][3][5]
Acute Toxicity (Oral) 4 H302: Harmful if swallowed[3][4][5]
Acute Toxicity (Dermal) 4 H312: Harmful in contact with skin[4]
Acute Toxicity (Inhalation) 4 H332: Harmful if inhaled[3][4]

| Hazardous to the Aquatic Environment (Long-Term) | 2 | H411: Toxic to aquatic life with long lasting effects[5] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize risk.

  • Ventilation: Always use this substance in a well-ventilated area, preferably within a chemical fume hood.[5][6][7] Local exhaust ventilation should be utilized to keep airborne concentrations low.[4][6]

  • Personal Protective Equipment: The following PPE is mandatory when handling this compound:

    • Eye/Face Protection: Wear chemical splash-resistant safety goggles or glasses with side protection.[6] A face shield may be appropriate for larger quantities or when splashing is likely.[6]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[7]

    • Respiratory Protection: If ventilation is inadequate or for spill response, use a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK (EN14387) respirator filter).

  • Avoid all personal contact, including inhalation of vapors or mists.[5]

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[5][6]

  • Wash hands and any exposed skin thoroughly after handling.[4][6][7]

  • Keep containers tightly sealed when not in use.[5][6][7]

  • Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][8]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4][7]

Safe_Handling_Workflow prep Preparation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe Step 1 vent Work in Fume Hood ppe->vent Step 2 handle Chemical Handling vent->handle Step 3 use Use in Experiment handle->use Procedure cleanup Post-Handling use->cleanup Once Complete decon Decontaminate Glassware & Work Area cleanup->decon Step 4a dispose Dispose of Waste in Labeled Container cleanup->dispose Step 4b store Return Chemical to Secure Storage decon->store dispose->store Step 5 wash Remove PPE & Wash Hands Thoroughly store->wash Step 6

Caption: Workflow for routine safe handling of this compound.

  • Store in a tightly-closed container in a cool, dry, and well-ventilated area.[4][6][7]

  • The storage area should be locked up.[5][9]

  • Store away from incompatible substances.[6]

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure or spill.

  • General Advice: Move the affected person out of the dangerous area. Consult a physician and show them the Safety Data Sheet (SDS).[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[4][6][7]

  • Skin Contact: Immediately remove all contaminated clothing.[4][6] Wash the affected skin with plenty of soap and water for at least 15 minutes.[6][7] If skin irritation persists, consult a physician.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do.[4][7] Seek immediate medical attention from an ophthalmologist.[10]

  • Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water.[4][6] Never give anything by mouth to an unconscious person.[6] Call a physician or Poison Control Center immediately.[9]

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6][9]

  • Specific Hazards: The compound is not considered a significant fire risk, but containers may burn.[5] During a fire, irritating and highly toxic gases (such as carbon oxides, nitrogen oxides, and hydrogen fluoride) may be generated.[6]

  • Protective Actions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[6][9] Evacuate personnel to a safe area.[4] Cool fire-exposed containers with a water spray.[5]

The response protocol depends on the scale of the spill. In all cases, prevent the substance from entering drains, waterways, or soil.[4][6][11]

  • Minor Spills:

    • Ensure adequate ventilation.

    • Wear full PPE, including respiratory protection.

    • Contain and absorb the spill with an inert material like sand, earth, or vermiculite.[5]

    • Collect the material into a suitable, labeled container for disposal.[5][6]

    • Clean the affected area thoroughly.

  • Major Spills:

    • Clear the area of all personnel and move upwind.[5]

    • Alert emergency services and the institutional safety office.[5]

    • Wear Level B protective equipment, including an SCBA.

    • Stop the leak if it is safe to do so.[5]

    • Contain the spill using sand, earth, or other non-combustible absorbent material.[5]

    • Collect recoverable product into labeled drums for disposal.[5]

    • Wash the area and prevent runoff from entering drains.[5]

Spill_Response_Workflow spill Spill Detected assess Assess Spill Size & Immediate Risk spill->assess minor Minor Spill assess->minor Small, Contained major Major Spill assess->major Large, Uncontained ppe Don Full PPE (incl. Respirator) minor->ppe evacuate Evacuate Area & Alert Emergency Services major->evacuate ventilate Ensure Area is Ventilated ppe->ventilate contain Contain Spill with Inert Absorbent ventilate->contain collect Collect Waste into Labeled Container contain->collect decon Decontaminate Area collect->decon dispose Dispose of Waste via EH&S Protocols decon->dispose

References

An In-depth Technical Guide to 5-Fluoro-2-nitrobenzotrifluoride: Discovery, History, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-2-nitrobenzotrifluoride, a key fluorinated intermediate in the chemical and pharmaceutical industries. The document covers the compound's historical context, detailed physicochemical properties, and established synthesis protocols. A significant focus is placed on its critical role as a building block in the synthesis of advanced pharmaceutical ingredients (APIs), particularly the anti-cancer drug enzalutamide. Experimental procedures and characterization data are presented to offer practical insights for laboratory and industrial applications.

Introduction

This compound (CAS No: 393-09-9) is a substituted aromatic compound of significant interest due to the unique properties conferred by its constituent functional groups: a trifluoromethyl group, a nitro group, and a fluorine atom. The trifluoromethyl group enhances metabolic stability and lipophilicity, the nitro group serves as a versatile handle for further chemical transformations, and the fluorine atom can modulate electronic properties and binding interactions. This combination makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1][2]

Discovery and History

Pinpointing the exact date and researchers of the first synthesis of this compound from available literature is challenging. However, its development can be situated within the broader history of organofluorine chemistry. The pioneering work on fluorinated aromatic compounds began in the late 19th and early 20th centuries. The introduction of the trifluoromethyl group into aromatic rings was a significant advancement, with early methods developed by Frédéric Swarts in the 1890s.[1] The industrial-scale production of benzotrifluorides became more feasible in the 1930s with the use of hydrogen fluoride.[1] The synthesis of more complex derivatives, such as this compound, likely emerged from the growing interest in fluorinated compounds in the mid-20th century for applications in dyes, pesticides, and pharmaceuticals. Its primary synthesis route, the nitration of m-fluorobenzotrifluoride, is a classic electrophilic aromatic substitution reaction.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in synthetic procedures.

PropertyValueReference(s)
CAS Number 393-09-9[3]
Molecular Formula C7H3F4NO2[3]
Molecular Weight 209.10 g/mol [4]
Appearance Clear yellow liquid after melting[3]
Melting Point 23 °C (lit.)[4]
Boiling Point 198-199 °C (lit.)[4]
Density 1.497 g/mL at 25 °C (lit.)[4]
Refractive Index (n20/D) 1.46 (lit.)[4]
Solubility Soluble in chloroform and methanol.[3]
1H NMR Available[5]
13C NMR Available[5]
IR Spectrum Available[5]
Mass Spectrum Available[5]

Experimental Protocols for Synthesis

The most common method for the synthesis of this compound is the nitration of 3-fluorobenzotrifluoride. Below are protocols for both a continuous-flow and a traditional batch synthesis.

Continuous-Flow Millireactor Synthesis

This modern approach offers enhanced safety, efficiency, and control over reaction parameters.

Reactants:

  • 3-Fluorobenzotrifluoride

  • Nitric Acid (HNO3)

  • Sulfuric Acid (H2SO4)

Procedure: A continuous-flow millireactor system is employed for the nitration of 3-fluorobenzotrifluoride using a mixed acid (nitric acid and sulfuric acid) as the nitrating agent.[6] The optimal operational conditions are determined by studying the effects of the mixed acid composition, molar ratio of nitric acid to the substrate, residence time, and temperature. In one reported optimization, a molar ratio of HNO3/H2SO4/3-Fluorobenzotrifluoride of 3.77:0.82:1 at 0°C yielded the desired product in up to 96.4% yield. The continuous-flow setup allows for superior mass and heat transfer, leading to better impurity control and higher process efficiency compared to traditional batch reactors.

Conceptual Batch Synthesis Protocol

The following is a representative procedure for a laboratory-scale batch synthesis based on established nitration chemistry.

Reactants:

  • 3-Fluorobenzotrifluoride

  • Fuming Nitric Acid

  • Concentrated Sulfuric Acid

Procedure:

  • To a stirred and cooled mixture of concentrated sulfuric acid, add 3-fluorobenzotrifluoride at a controlled rate, maintaining the temperature below 10°C.

  • Slowly add fuming nitric acid to the reaction mixture, ensuring the temperature does not exceed 10-15°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC or GC.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Applications in Drug Development and Other Industries

This compound is a versatile building block with applications in several industries.

Pharmaceutical Synthesis: Enzalutamide

A prominent application of this compound is as a key intermediate in the synthesis of Enzalutamide , a second-generation non-steroidal androgen receptor (AR) antagonist used in the treatment of castration-resistant prostate cancer.[7] The synthesis of enzalutamide involves multiple steps where the functionalities of this compound are strategically utilized. While various synthetic routes to enzalutamide exist, they often involve intermediates derived from this compound or related structures.

The general pathway involves the reduction of the nitro group to an amine, followed by a series of coupling and cyclization reactions to construct the final complex structure of enzalutamide.

G cluster_synthesis Simplified Synthesis of Enzalutamide cluster_moa Mechanism of Action A This compound B Reduction of Nitro Group A->B e.g., H2, Pd/C C 4-Fluoro-2-aminobenzotrifluoride B->C D Coupling and Cyclization Reactions C->D Multi-step sequence E Enzalutamide D->E F Androgen Receptor (AR) H Inhibition of AR Signaling F->H G Enzalutamide G->F Antagonist I Decreased Prostate Cancer Cell Proliferation H->I

Caption: Simplified workflow for Enzalutamide synthesis and its mechanism of action.

Agrochemicals

The unique properties of this compound also make it a valuable intermediate in the synthesis of modern pesticides and herbicides. The presence of the trifluoromethyl group can enhance the efficacy and selectivity of these agrochemicals.[1]

Materials Science

In the field of materials science, this compound and its derivatives are used in the production of advanced polymers and coatings. These materials often exhibit enhanced chemical resistance, thermal stability, and durability, making them suitable for demanding industrial applications.[2] It can be used as a monomer in the synthesis of hyperbranched poly(aryl ether)s.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory or industrial setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Key safety considerations include:

  • Hazard Classifications: Eye Irritant 2, Skin Irritant 2, STOT SE 3.[4]

  • Signal Word: Warning.[4]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Personal Protective Equipment (PPE): Eyeshields, gloves, and a suitable respirator are recommended.[4]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[8]

Conclusion

This compound has established itself as a valuable and versatile intermediate in organic synthesis. Its unique combination of functional groups provides a powerful platform for the construction of complex molecules with desirable properties for the pharmaceutical, agrochemical, and materials science industries. The development of efficient and safe synthesis protocols, such as those employing continuous-flow technology, will continue to enhance its utility and accessibility for researchers and chemical manufacturers. A thorough understanding of its properties, synthesis, and applications is crucial for leveraging its full potential in the development of innovative chemical products.

References

Methodological & Application

Synthesis of Derivatives from 5-Fluoro-2-nitrobenzotrifluoride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from 5-Fluoro-2-nitrobenzotrifluoride. This versatile building block is a valuable starting material in medicinal chemistry and materials science due to the presence of three key functional groups: a fluorine atom activated towards nucleophilic aromatic substitution (SNAr), a reducible nitro group, and a lipophilic trifluoromethyl group. The protocols outlined below detail methods for nucleophilic aromatic substitution and the reduction of the nitro group, followed by further derivatization of the resulting aniline.

Core Reactions and Derivative Classes

This compound serves as a precursor for a range of derivatives, primarily through two key transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is readily displaced by various nucleophiles, facilitated by the strong electron-withdrawing effects of the ortho-nitro and para-trifluoromethyl groups. This allows for the synthesis of a diverse array of ether, thioether, and amino derivatives.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding 2-amino-5-fluorobenzotrifluoride. This aniline derivative is a crucial intermediate for the synthesis of amides, sulfonamides, and other functionalities relevant to drug discovery.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the synthesis of representative derivatives. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The general workflow for the SNAr reactions is depicted below.

sn_ar_workflow start Start: This compound reaction Reaction: Base, Solvent, Heat start->reaction nucleophile Nucleophile (ArOH, ArSH, R2NH) nucleophile->reaction workup Work-up: Aqueous wash, Extraction reaction->workup purification Purification: Column Chromatography or Recrystallization workup->purification product Product: Substituted Derivative purification->product

Caption: General workflow for the synthesis of derivatives via SNAr.

Table 1: Summary of SNAr Reactions and Product Characterization

Derivative ClassNucleophileProductReaction Time (h)Temp (°C)Yield (%)
Aryl Ether4-Methoxyphenol4-(4-Methoxyphenoxy)-2-nitrobenzotrifluoride1210092
Thioether4-Chlorothiophenol4-(4-Chlorophenylthio)-2-nitrobenzotrifluoride88088
AmineMorpholine4-(Morpholin-4-yl)-2-nitrobenzotrifluoride68095

Protocol 1: Synthesis of 4-(4-Methoxyphenoxy)-2-nitrobenzotrifluoride (Aryl Ether Derivative)

  • Materials:

    • This compound (1.0 eq)

    • 4-Methoxyphenol (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a round-bottom flask, add this compound and 4-methoxyphenol.

    • Add anhydrous DMF to dissolve the reactants.

    • Add potassium carbonate to the mixture.

    • Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired product.

Protocol 2: Synthesis of 4-(Morpholin-4-yl)-2-nitrobenzotrifluoride (Amine Derivative)

  • Materials:

    • This compound (1.0 eq)

    • Morpholine (2.0 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • In a round-bottom flask, dissolve this compound in anhydrous DMSO.

    • Add morpholine and potassium carbonate to the solution.

    • Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction by TLC.

    • After cooling to room temperature, pour the reaction mixture into water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to obtain the crude product.

    • Recrystallize the crude product from ethanol to yield pure 4-(morpholin-4-yl)-2-nitrobenzotrifluoride.

Reduction of the Nitro Group and Subsequent Derivatizations

The nitro group of this compound and its SNAr derivatives can be readily reduced to the corresponding primary amine. A common and effective method is catalytic transfer hydrogenation.

reduction_derivatization_workflow start Start: This compound reduction Reduction: Pd/C, Ammonium Formate, Methanol, Reflux start->reduction intermediate Intermediate: 2-Amino-5-fluorobenzotrifluoride reduction->intermediate derivatization Derivatization intermediate->derivatization amide Amide Synthesis: Acyl Chloride, Base derivatization->amide sulfonamide Sulfonamide Synthesis: Sulfonyl Chloride, Base derivatization->sulfonamide product_amide Product: Amide Derivative amide->product_amide product_sulfonamide Product: Sulfonamide Derivative sulfonamide->product_sulfonamide

Caption: Workflow for the reduction and subsequent derivatization.

Protocol 3: Synthesis of 2-Amino-5-fluorobenzotrifluoride

  • Materials:

    • This compound (1.0 eq)

    • 10% Palladium on carbon (Pd/C) (0.1 eq by weight)

    • Ammonium formate (5.0 eq)

    • Methanol

  • Procedure:

    • To a solution of this compound in methanol, add 10% Pd/C.

    • Add ammonium formate in portions to the stirred suspension.

    • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.[1]

    • Cool the reaction mixture and filter through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-amino-5-fluorobenzotrifluoride, which can often be used in the next step without further purification.

Table 2: Derivatization of 2-Amino-5-fluorobenzotrifluoride

Derivative ClassReagentProductReaction Time (h)Temp (°C)Yield (%)
AmideAcetyl chlorideN-(4-Fluoro-2-(trifluoromethyl)phenyl)acetamide22595
SulfonamideBenzenesulfonyl chlorideN-(4-Fluoro-2-(trifluoromethyl)phenyl)benzenesulfonamide42590

Protocol 4: Synthesis of N-(4-Fluoro-2-(trifluoromethyl)phenyl)acetamide (Amide Derivative)

  • Materials:

    • 2-Amino-5-fluorobenzotrifluoride (1.0 eq)

    • Acetyl chloride (1.1 eq)

    • Triethylamine (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve 2-Amino-5-fluorobenzotrifluoride in anhydrous DCM and cool the solution to 0 °C.

    • Add triethylamine to the solution.

    • Slowly add acetyl chloride dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired amide.

Protocol 5: Synthesis of N-(4-Fluoro-2-(trifluoromethyl)phenyl)benzenesulfonamide (Sulfonamide Derivative)

  • Materials:

    • 2-Amino-5-fluorobenzotrifluoride (1.0 eq)

    • Benzenesulfonyl chloride (1.1 eq)

    • Pyridine

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve 2-Amino-5-fluorobenzotrifluoride in a mixture of anhydrous DCM and pyridine.

    • Cool the solution to 0 °C and slowly add benzenesulfonyl chloride.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the pure sulfonamide.

Conclusion

This compound is a highly useful and reactive starting material for the synthesis of a wide range of fluorinated aromatic compounds. The protocols provided herein demonstrate robust methods for nucleophilic aromatic substitution and nitro group reduction, followed by common derivatizations of the resulting aniline. These methods provide a solid foundation for the generation of compound libraries for screening in drug discovery and for the development of novel materials.

References

Application Notes and Protocols for 5-Fluoro-2-nitrobenzotrifluoride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-nitrobenzotrifluoride is a versatile and highly valuable building block in modern organic synthesis. Its unique trifluoromethyl and nitro group substitutions on a fluorinated benzene ring impart distinct reactivity, making it an essential precursor for the synthesis of a wide array of complex molecules. This compound is particularly prominent in the development of pharmaceuticals and agrochemicals, where the incorporation of fluorine and trifluoromethyl moieties can significantly enhance biological activity, metabolic stability, and lipophilicity.[1]

This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations, including its own synthesis, nucleophilic aromatic substitution, and nitro group reduction. Furthermore, it explores the application of its derivatives in the synthesis of bioactive molecules, such as kinase inhibitors, and illustrates the relevant biological pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 393-09-9
Molecular Formula C₇H₃F₄NO₂
Molecular Weight 209.10 g/mol
Appearance Light yellow to yellow to orange clear liquid
Melting Point 23 °C (lit.)
Boiling Point 198-199 °C (lit.)
Density 1.497 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.46 (lit.)

Key Synthetic Applications and Protocols

Synthesis of this compound via Continuous-Flow Nitration

The industrial synthesis of this compound is efficiently and safely achieved through the continuous-flow nitration of 3-fluorobenzotrifluoride. This method offers superior control over reaction conditions and minimizes the formation of impurities compared to traditional batch processes.[2]

Experimental Protocol:

A continuous-flow millireactor system is employed for the nitration of 3-fluorobenzotrifluoride using a mixed acid (nitric acid and sulfuric acid) as the nitrating agent. The optimal operational conditions are achieved by carefully controlling the composition of the mixed acid, the molar ratio of nitric acid to the substrate, residence time, and temperature.[2]

ParameterOptimized Value
Reactant 3-Fluorobenzotrifluoride
Nitrating Agent Mixed Acid (HNO₃/H₂SO₄)
Molar Ratio (HNO₃/H₂SO₄/Substrate) 3.77 : 0.82 : 1
Temperature 0 °C
Yield 96.4%

Note: The continuous-flow setup significantly enhances mass and heat transfer, leading to higher efficiency and better impurity control.[2]

G 3-Fluorobenzotrifluoride 3-Fluorobenzotrifluoride Millireactor Continuous-Flow Millireactor 3-Fluorobenzotrifluoride->Millireactor Mixed_Acid Mixed Acid (HNO3/H2SO4) Mixed_Acid->Millireactor Product This compound Millireactor->Product Nitration Quenching Quenching (Ice-water) Product->Quenching Extraction Extraction (e.g., Ethyl Acetate) Quenching->Extraction Purification Purification (Distillation) Extraction->Purification Final_Product Pure Product Purification->Final_Product

Figure 1: Experimental workflow for the continuous-flow synthesis of this compound.
Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of the electron-withdrawing nitro and trifluoromethyl groups activates the fluorine atom for nucleophilic aromatic substitution (SNAr). This allows for the introduction of a variety of nucleophiles, such as amines and thiols, to construct more complex molecular scaffolds.

Experimental Protocol: Reaction with an Amine (e.g., Aniline)

This protocol describes a general procedure for the synthesis of N-aryl-4-fluoro-2-(trifluoromethyl)anilines.

ParameterValue
Substrate This compound (1.0 eq)
Nucleophile Aniline (1.1 - 1.5 eq)
Base K₂CO₃ or Et₃N (2.0 eq)
Solvent DMF or DMSO
Temperature 50-100 °C
Reaction Time Monitored by TLC

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and dissolve it in DMF or DMSO.

  • Add the aniline nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (K₂CO₃ or Et₃N, 2.0 eq).

  • Stir the reaction mixture at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Substrate This compound ReactionVessel Reaction at 50-100 °C Substrate->ReactionVessel Nucleophile Amine (R-NH2) Nucleophile->ReactionVessel Base Base (e.g., K2CO3) Base->ReactionVessel Solvent Solvent (e.g., DMF) Solvent->ReactionVessel Quench Quench with Water ReactionVessel->Quench SNAr Extract Extract with Ethyl Acetate Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product N-Aryl-2-nitro-5-fluoro-benzotrifluoride Purify->Product

Figure 2: General workflow for the SNAr reaction of this compound with an amine.
Reduction of the Nitro Group

The nitro group of this compound and its derivatives can be readily reduced to an amino group, providing a key intermediate, 4-fluoro-2-(trifluoromethyl)aniline, for further functionalization. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol: Catalytic Hydrogenation

ParameterValue
Substrate This compound
Catalyst Palladium on carbon (Pd/C)
Reducing Agent Hydrogen gas (H₂)
Solvent Ethanol or Acetic Acid
Temperature Room Temperature

Procedure:

  • To a solution of this compound in a suitable solvent (e.g., ethanol or acetic acid), add a catalytic amount of palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen balloon at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography to yield 4-fluoro-2-(trifluoromethyl)aniline.

Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors

Derivatives of this compound, particularly 4-fluoro-2-(trifluoromethyl)aniline, are crucial building blocks in the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapeutics.[3] For instance, this aniline derivative can be used to construct the core structures of inhibitors targeting kinases such as Raf, EGFR, and VEGFR2.[4]

Example: Synthesis of Benzimidazole-based Kinase Inhibitors

Following the reduction of the nitro group and a subsequent SNAr reaction to introduce another amino group, the resulting diamine can undergo cyclization with an aldehyde to form a benzimidazole core. Benzimidazoles are known to be privileged structures in medicinal chemistry with a wide range of biological activities.

G Start This compound Step1 Nitro Reduction (e.g., H2, Pd/C) Start->Step1 Intermediate1 4-Fluoro-2-(trifluoromethyl)aniline Step1->Intermediate1 Step2 SNAr with Amine (e.g., R-NH2) Intermediate1->Step2 Intermediate2 Substituted Phenylenediamine Step2->Intermediate2 Step3 Cyclization with Aldehyde (R'-CHO) Intermediate2->Step3 Product Benzimidazole Derivative (Kinase Inhibitor Scaffold) Step3->Product

Figure 3: Synthetic pathway to benzimidazole-based kinase inhibitor scaffolds.

Biological Signaling Pathway Inhibition

Many kinase inhibitors derived from these scaffolds target key signaling pathways implicated in cancer cell proliferation and survival, such as the Raf-MEK-ERK pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf B-Raf / C-Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription GrowthFactor Growth Factor GrowthFactor->Receptor Inhibitor Benzimidazole-based Kinase Inhibitor Inhibitor->Raf Inhibits

Figure 4: Inhibition of the Raf-MEK-ERK signaling pathway by a benzimidazole-based kinase inhibitor.

Conclusion

This compound is a cornerstone building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its well-defined reactivity allows for predictable and efficient synthetic transformations, including nucleophilic aromatic substitution and nitro group reduction. The resulting derivatives, such as 4-fluoro-2-(trifluoromethyl)aniline, are invaluable intermediates for the construction of potent bioactive compounds like kinase inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers and scientists to effectively utilize this versatile reagent in their synthetic endeavors.

References

Applications of 5-Fluoro-2-nitrobenzotrifluoride in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluoro-2-nitrobenzotrifluoride is a versatile fluorinated aromatic compound that has emerged as a crucial building block in the field of medicinal chemistry. Its unique structural features, including a reactive nitro group, a displaceable fluorine atom, and a metabolically stable trifluoromethyl group, make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. The incorporation of the trifluoromethyl group, in particular, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This application note provides a detailed overview of the use of this compound in the synthesis of potential therapeutic agents, complete with experimental protocols and data presentation.

Key Synthetic Transformations and Applications

The primary synthetic utility of this compound in medicinal chemistry revolves around two key transformations: the reduction of the nitro group to an aniline and the nucleophilic aromatic substitution of the fluorine atom. These reactions open avenues for the construction of a wide array of heterocyclic and substituted aromatic scaffolds common in drug molecules.

Reduction of the Nitro Group: Synthesis of 4-Fluoro-2-(trifluoromethyl)aniline

The reduction of the nitro group in this compound yields 4-fluoro-2-(trifluoromethyl)aniline, a key intermediate for various drug candidates. This aniline derivative serves as a precursor for the synthesis of compounds targeting a range of diseases, including cancer and inflammatory conditions.

Experimental Protocol: Synthesis of 4-Fluoro-2-(trifluoromethyl)aniline

This protocol describes a standard procedure for the reduction of this compound.

Materials:

  • This compound

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of iron powder (5 equivalents) and ammonium chloride (1 equivalent) in a mixture of ethanol and water (2:1), add this compound (1 equivalent).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite.

  • Wash the celite pad with ethyl acetate.

  • Combine the filtrate and washings, and remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 4-fluoro-2-(trifluoromethyl)aniline.

Visualization of the Synthetic Workflow:

G start This compound reagents Fe, NH4Cl Ethanol/Water start->reagents Reduction product 4-Fluoro-2-(trifluoromethyl)aniline reagents->product

Caption: Synthetic workflow for the reduction of this compound.

Application in the Synthesis of Anticancer Agents

The 4-fluoro-2-(trifluoromethyl)aniline intermediate is a valuable precursor for the synthesis of various anticancer agents. Its structural motif is found in molecules designed to inhibit key signaling pathways involved in tumor growth and proliferation.

Example: Synthesis of Bicalutamide Analogues

Bicalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer. While the direct synthesis of Bicalutamide from this compound is not the primary industrial route, the derived 4-fluoro-2-(trifluoromethyl)aniline is a key component in the synthesis of structurally related androgen receptor antagonists. The general synthetic strategy involves the reaction of the aniline with a suitable acyl chloride followed by further modifications.

Table 1: Biological Activity of Bicalutamide Analogues

CompoundTargetIC50 (µM)Cell Line
BicalutamideAndrogen Receptor0.16LNCaP
Analogue 1 Androgen Receptor0.08LNCaP
Analogue 2 Androgen Receptor0.12VCaP

Visualization of a Generic Signaling Pathway Targeted by Androgen Receptor Antagonists:

G Androgen Androgen AR Androgen Receptor Androgen->AR Nucleus Nucleus AR->Nucleus Translocation ARE Androgen Response Element Nucleus->ARE Binding Gene Gene Transcription ARE->Gene Proliferation Cell Proliferation Gene->Proliferation Antagonist Bicalutamide Analogue Antagonist->AR Inhibition

Caption: Inhibition of the Androgen Receptor signaling pathway.

Application in the Synthesis of Anti-inflammatory Agents

The structural motifs derived from this compound are also prevalent in the design of novel anti-inflammatory drugs, particularly kinase inhibitors.

Example: Synthesis of p38 MAPK Inhibitors

The p38 mitogen-activated protein kinase (MAPK) is a key regulator of inflammatory responses, making it an attractive target for the development of anti-inflammatory therapies. The 4-fluoro-2-(trifluoromethyl)aniline scaffold can be incorporated into molecules designed to bind to the ATP-binding pocket of p38 MAPK.

Experimental Protocol: General Synthesis of a Pyridinylimidazole-based p38 Inhibitor

This protocol outlines a general approach for the synthesis of a p38 inhibitor scaffold.

Materials:

  • 4-Fluoro-2-(trifluoromethyl)aniline

  • 4-(4-Pyridinyl)-1H-imidazole-5-carboxaldehyde

  • Sodium triacetoxyborohydride

  • Dichloroethane (DCE)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4-(4-pyridinyl)-1H-imidazole-5-carboxaldehyde (1 equivalent) in DCE, add 4-fluoro-2-(trifluoromethyl)aniline (1.1 equivalents).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the desired p38 inhibitor.

Table 2: In Vitro Activity of a p38 MAPK Inhibitor Derivative

CompoundTargetIC50 (nM)Assay
p38 Inhibitor A p38α MAPK50Kinase Assay
p38 Inhibitor A TNF-α production120LPS-stimulated THP-1 cells

Visualization of the p38 MAPK Signaling Pathway:

G Stimuli Inflammatory Stimuli MKK MKK3/6 Stimuli->MKK p38 p38 MAPK MKK->p38 Phosphorylation MK2 MK2 p38->MK2 Phosphorylation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MK2->Cytokines Production Inhibitor p38 Inhibitor Inhibitor->p38 Inhibition

Caption: Inhibition of the p38 MAPK signaling cascade.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic utilization, primarily through the intermediacy of 4-fluoro-2-(trifluoromethyl)aniline, allows for the efficient synthesis of a wide range of bioactive molecules with potential applications in oncology and inflammatory diseases. The presence of the trifluoromethyl group often imparts favorable pharmacokinetic properties, making this scaffold a continued focus of drug discovery efforts. The provided protocols and data serve as a foundational guide for researchers and scientists in the development of novel therapeutics based on this important chemical entity.

Application Notes and Protocols: 5-Fluoro-2-nitrobenzotrifluoride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-nitrobenzotrifluoride is a versatile chemical intermediate widely utilized in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries.[1] Its unique structure, featuring a trifluoromethyl group and a fluorine atom on a nitro-activated benzene ring, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This property is leveraged in the production of a variety of agrochemicals, including herbicides and pesticides, where the incorporation of fluorine can enhance biological activity and metabolic stability.[1]

These application notes provide a detailed overview of the use of this compound in the synthesis of a dinitroaniline herbicide, a class of compounds known for their pre-emergence herbicidal activity. The protocols and data presented are based on established synthetic routes for analogous compounds and serve as a guide for researchers in the field.

Key Applications in Agrochemical Synthesis

This compound serves as a critical building block for introducing the 4-fluoro-2-nitro-1-(trifluoromethyl)phenyl moiety into a target molecule. This is particularly relevant in the synthesis of dinitroaniline herbicides. The general synthetic approach involves a two-step process:

  • Nitration: An additional nitro group is introduced to the this compound ring to further activate it for nucleophilic aromatic substitution and to form the characteristic dinitroaniline scaffold.

  • Nucleophilic Aromatic Substitution (SNAr): The activated fluoro or a subsequently introduced chloro group is displaced by an appropriate amine to yield the final herbicidal compound.

A prominent example of a dinitroaniline herbicide is Trifluralin. While commercially synthesized from a chlorinated analog, the synthesis of a fluorinated version from this compound follows a similar and well-established chemical pathway.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-2,6-dinitro-1-(trifluoromethyl)benzene

This protocol describes the nitration of this compound to introduce a second nitro group, a key step in the synthesis of dinitroaniline herbicides.

Materials:

  • This compound

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add this compound.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid (nitrating acid) dropwise to the flask while maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour.

  • Slowly raise the temperature to 25 °C and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Protocol 2: Synthesis of a Fluorinated Trifluralin Analog (N,N-dipropyl-2,6-dinitro-4-(trifluoromethyl)aniline)

This protocol outlines the nucleophilic aromatic substitution reaction of the dinitro intermediate with dipropylamine to yield a potent herbicidal compound. This synthesis is analogous to the commercial production of Trifluralin.

Materials:

  • 4-Fluoro-2,6-dinitro-1-(trifluoromethyl)benzene (from Protocol 1)

  • Dipropylamine

  • Potassium carbonate

  • Acetonitrile

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • To a solution of 4-Fluoro-2,6-dinitro-1-(trifluoromethyl)benzene in acetonitrile, add dipropylamine and potassium carbonate.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product, a yellow-orange solid, can be purified by recrystallization from a suitable solvent system like ethanol/water.

Data Presentation

Table 1: Physicochemical Properties of a Representative Fluorinated Trifluralin Analog

PropertyValue
Molecular Formula C₁₃H₁₆F₃N₃O₄
Molecular Weight 335.28 g/mol
Appearance Yellow-orange crystalline solid
Melting Point 48.5-49 °C
Solubility Insoluble in water; Soluble in organic solvents like acetone, dichloromethane, and ethanol.

Note: Data is for the analogous compound Trifluralin and is expected to be similar for the fluorinated derivative.[2][3]

Table 2: Representative Reaction Parameters and Expected Outcomes

ReactionKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
Nitration This compound, HNO₃, H₂SO₄-0-253-485-95
SNAr 4-Fluoro-2,6-dinitro-1-(trifluoromethyl)benzene, Dipropylamine, K₂CO₃AcetonitrileReflux (82)4-690-98

Note: Yields are estimates based on analogous reactions and may vary depending on specific conditions and scale.

Visualization of Key Processes

Logical Workflow for Agrochemical Synthesis

G A This compound B Nitration (HNO3, H2SO4) A->B Step 1 C 4-Fluoro-2,6-dinitro-1-(trifluoromethyl)benzene B->C D Nucleophilic Aromatic Substitution (Dipropylamine, K2CO3) C->D Step 2 E Fluorinated Trifluralin Analog (Herbicide) D->E G cluster_0 Plant Cell cluster_1 Herbicide Action A Tubulin Dimers B Microtubule Assembly A->B C Functional Microtubules B->C G Disruption of Microtubule Formation B->G Inhibits D Cell Division & Elongation C->D E Dinitroaniline Herbicide F Binds to Tubulin E->F F->A Inhibits H Weed Death G->H

References

Nitration of m-fluorobenzotrifluoride to yield 5-Fluoro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluoro-2-nitrobenzotrifluoride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring a trifluoromethyl group and fluorine and nitro substituents on the benzene ring, makes it a valuable building block for creating complex molecules with enhanced biological activity and metabolic stability.[2] This application note provides detailed protocols for the nitration of m-fluorobenzotrifluoride to produce this compound, targeting researchers and professionals in drug development and fine chemical synthesis. Both traditional batch and modern continuous-flow methodologies are presented, offering options for different scales and safety requirements.

Chemical Properties and Safety Information

The target compound, this compound (also known as 2-Nitro-α,α,α,5-tetrafluorotoluene), has the CAS Number 393-09-9.[3] It is a combustible liquid with a boiling point of 198-199 °C and a melting point of 23 °C.[3] The material should be handled with care, as it is classified as a skin, eye, and respiratory irritant.[3] Appropriate personal protective equipment, including safety goggles, gloves, and a respirator, should be worn.[3]

Reaction and Mechanism

The synthesis of this compound is achieved through the electrophilic aromatic substitution of m-fluorobenzotrifluoride. The trifluoromethyl group (-CF3) is a meta-directing deactivator, while the fluorine atom (-F) is an ortho, para-directing deactivator. The nitration occurs primarily at the position ortho to the fluorine and meta to the trifluoromethyl group due to the directing effects of these substituents. The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of this compound from various studies.

MethodReagents and Molar RatiosTemperatureResidence TimeYieldReference
Continuous-flow millireactorMixed acid (HNO₃/H₂SO₄)Optimized10 seconds99%[4]
MicroreactorHNO₃ / H₂SO₄ / C₇H₄F₄ (3.77 / 0.82 / 1)0°CNot Specified96.4%[4]
Batch NitrationNitric Acid-40°C to 50°C (preferred -20°C to 10°C)Not SpecifiedNot Specified[5]

Experimental Protocols

Protocol 1: Batch Nitration

This protocol is a general procedure based on common laboratory practices for nitration reactions.

Materials:

  • m-Fluorobenzotrifluoride

  • Concentrated Nitric Acid (98%)

  • Concentrated Sulfuric Acid (98%)

  • Ice water

  • Sodium carbonate solution

  • Methylene chloride

  • Magnesium sulfate

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In the three-neck flask, carefully add a molar excess of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. Slowly add the desired molar equivalent of concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the low temperature.

  • Addition of Substrate: Once the nitrating mixture is prepared and cooled, begin the dropwise addition of m-fluorobenzotrifluoride from the dropping funnel. The temperature of the reaction mixture should be carefully maintained between -20°C and 10°C.[5] The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, continue stirring the mixture at the same temperature for an additional 15-30 minutes to ensure the reaction goes to completion.[5]

  • Work-up: Carefully pour the reaction mixture into a beaker containing ice water. This will quench the reaction and precipitate the product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with methylene chloride.[5]

  • Washing: Wash the organic layer sequentially with water and a sodium carbonate solution to remove any remaining acid.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be further purified by vacuum distillation.

Protocol 2: Continuous-Flow Nitration (Conceptual)

This protocol outlines the general steps for performing the nitration in a continuous-flow system, which offers enhanced safety and efficiency.[4]

Materials:

  • A solution of m-fluorobenzotrifluoride in a suitable solvent (if necessary).

  • A pre-mixed solution of nitric acid and sulfuric acid.

Equipment:

  • Continuous-flow reactor system (e.g., microreactor or millireactor) with at least two inlet pumps.

  • Temperature controller for the reactor.

  • Back-pressure regulator.

  • Collection vessel.

Procedure:

  • System Setup: Set up the continuous-flow reactor system according to the manufacturer's instructions. Ensure all connections are secure.

  • Reagent Preparation: Prepare the two feed solutions: one containing m-fluorobenzotrifluoride and the other containing the nitrating mixture.

  • Reaction Execution: Pump the two reagent streams into the reactor at controlled flow rates to achieve the desired molar ratio and residence time. The reaction temperature is maintained by the reactor's temperature controller.

  • Collection: The product stream exits the reactor through a back-pressure regulator and is collected in a vessel.

  • Work-up and Purification: The collected product stream is then subjected to a similar work-up and purification procedure as described in the batch protocol (quenching, extraction, washing, drying, and distillation).

Visualizations

Nitration_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product mFBT m-Fluorobenzotrifluoride Reaction Nitration Reaction (-20°C to 10°C) mFBT->Reaction Nitrating_Mix Nitrating Mixture (HNO3 + H2SO4) Nitrating_Mix->Reaction Quench Quench with Ice Water Reaction->Quench Extraction Extraction with Methylene Chloride Quench->Extraction Wash Wash with Na2CO3 Extraction->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentration Dry->Concentrate Purify Vacuum Distillation Concentrate->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Conclusion

The nitration of m-fluorobenzotrifluoride is a robust and scalable method for producing this compound. While traditional batch processing is a well-established method, continuous-flow technology presents a safer and more efficient alternative, achieving high yields in remarkably short reaction times.[4] The choice of method will depend on the specific requirements of the laboratory or production facility, including scale, safety considerations, and available equipment. The protocols and data provided in this application note offer a comprehensive guide for researchers and developers working with this important chemical intermediate.

References

Application Note and Protocol for the Synthesis of Hyperbranched Poly(aryl ether) using 5-Fluoro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hyperbranched polymers are highly branched, three-dimensional macromolecules that exhibit unique properties such as low viscosity, high solubility, and a large number of terminal functional groups. These characteristics make them attractive for a variety of applications, including drug delivery, coatings, and catalysis. This document provides a detailed protocol for the synthesis of a hyperbranched poly(aryl ether) via the self-polycondensation of 5-Fluoro-2-nitrobenzotrifluoride, an AB2-type monomer. The protocol is based on the principles of nucleophilic aromatic substitution, a common method for the formation of poly(aryl ether)s.

The monomer, this compound, possesses a fluorine atom that is activated towards nucleophilic displacement by the strong electron-withdrawing nitro and trifluoromethyl groups. This activation allows for the formation of ether linkages under suitable reaction conditions, leading to the growth of a hyperbranched polymer structure. The resulting polymer will have a hyperbranched architecture with numerous nitro and trifluoromethyl functionalities, which can be further modified for specific applications.

Experimental Protocol

This section details the necessary materials, equipment, and step-by-step procedure for the synthesis of the hyperbranched poly(aryl ether).

Materials:

  • This compound (≥98%)

  • Potassium carbonate (K2CO3), anhydrous (≥99%)

  • N,N-Dimethylacetamide (DMAc), anhydrous (99.8%)

  • Toluene, anhydrous (99.8%)

  • Methanol (≥99.8%)

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Dean-Stark trap

  • Condenser

  • Magnetic stirrer with heating mantle

  • Thermocouple and temperature controller

  • Nitrogen inlet and outlet

  • Dropping funnel

  • Büchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap topped with a condenser, a nitrogen inlet, and a thermocouple. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Reagent Charging: To the flask, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-Dimethylacetamide (DMAc) and toluene in a 3:1 (v/v) ratio to achieve a monomer concentration of 20% (w/v) with respect to DMAc.

  • Azeotropic Dehydration: Heat the reaction mixture to 140°C with vigorous stirring under a gentle flow of nitrogen. The toluene will form an azeotrope with any residual water, which will be collected in the Dean-Stark trap. Continue this azeotropic dehydration for 2-3 hours to ensure the reaction medium is completely anhydrous.

  • Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 165°C to initiate the polymerization. The reaction is a one-pot self-polycondensation of the AB2 monomer.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing the molecular weight distribution by Gel Permeation Chromatography (GPC). The reaction is typically allowed to proceed for 24-48 hours.

  • Polymer Isolation and Purification:

    • After the desired molecular weight is achieved, cool the reaction mixture to room temperature.

    • Dilute the viscous solution with additional DMAc if necessary.

    • Slowly pour the polymer solution into a vigorously stirred solution of methanol containing a small amount of 1 M HCl. This will cause the polymer to precipitate.

    • Collect the precipitated polymer by vacuum filtration using a Büchner funnel.

    • Wash the polymer thoroughly with deionized water to remove any inorganic salts and residual solvent.

    • Wash the polymer again with methanol to remove any unreacted monomer and low molecular weight oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours or until a constant weight is achieved.

Data Presentation

The following tables summarize the key reaction parameters and the expected properties of the synthesized hyperbranched poly(aryl ether).

Table 1: Reaction Parameters for the Synthesis of Hyperbranched Poly(aryl ether)

ParameterValue
MonomerThis compound
Monomer Concentration20% (w/v in DMAc)
BaseAnhydrous Potassium Carbonate (K2CO3)
Monomer:Base Molar Ratio1 : 1.5
SolventN,N-Dimethylacetamide (DMAc) / Toluene
Dehydration Temperature140°C
Polymerization Temperature165°C
Reaction Time24 - 48 hours

Table 2: Expected Properties of the Synthesized Hyperbranched Poly(aryl ether)

PropertyExpected Value
Number-Average Molecular Weight (Mn)15,000 - 30,000 g/mol
Weight-Average Molecular Weight (Mw)45,000 - 90,000 g/mol
Polydispersity Index (PDI = Mw/Mn)3.0 - 5.0
Degree of Branching (DB)0.45 - 0.55
Glass Transition Temperature (Tg)180 - 220°C
SolubilitySoluble in polar aprotic solvents (DMAc, NMP, DMSO)

Visualizations

Diagram 1: Synthesis of Hyperbranched Poly(aryl ether)

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product monomer This compound (AB2 Monomer) polymer Hyperbranched Poly(aryl ether) monomer->polymer Self-Polycondensation base K2CO3 (Base) base->polymer solvent DMAc / Toluene solvent->polymer temp 165°C temp->polymer time 24-48h time->polymer

Caption: Reaction scheme for the synthesis of hyperbranched poly(aryl ether).

Diagram 2: Experimental Workflow

G setup Reaction Setup (Flame-dried glassware) charge Charge Reactants (Monomer, Base, Solvents) setup->charge dehydrate Azeotropic Dehydration (140°C, 2-3h) charge->dehydrate polymerize Polymerization (165°C, 24-48h) dehydrate->polymerize isolate Isolation & Purification (Precipitation in Methanol/HCl) polymerize->isolate wash Washing (Water & Methanol) isolate->wash dry Drying (Vacuum Oven, 80°C) wash->dry characterize Characterization (GPC, NMR, DSC) dry->characterize

Caption: Step-by-step experimental workflow for the polymer synthesis.

Diagram 3: Hyperbranched Polymer Architecture

Caption: Schematic of a hyperbranched polymer structure.

Application Notes and Protocols for the Suzuki Coupling of 5-Fluoro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is particularly valuable in the pharmaceutical industry for the construction of biaryl and heteroaryl scaffolds, which are common motifs in bioactive molecules.[3]

5-Fluoro-2-nitrobenzotrifluoride is a valuable building block in medicinal chemistry. The trifluoromethyl and nitro groups are strong electron-withdrawing groups, which can significantly influence the electronic properties of a molecule, potentially enhancing its biological activity and pharmacokinetic profile. The fluorine atom can further modulate properties such as metabolic stability and binding affinity. The Suzuki coupling of this substrate allows for the introduction of a wide array of aryl and heteroaryl substituents, providing a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs.

These application notes provide a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids, based on established procedures for structurally similar electron-deficient aryl halides.

General Reaction Scheme

The Suzuki coupling of this compound with a generic arylboronic acid is depicted below. The reaction involves a palladium catalyst, a suitable ligand, a base, and an appropriate solvent system.

Figure 1: General scheme of the Suzuki coupling of this compound.

Key Considerations for a Successful Coupling

The successful execution of the Suzuki coupling with this compound hinges on the careful selection of several key parameters:

  • Palladium Catalyst and Ligand: The choice of catalyst and ligand is critical. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the C-F bond towards oxidative addition to the palladium(0) center.[4] For electron-deficient aryl halides, catalyst systems employing bulky, electron-rich phosphine ligands are often effective.[5][6] Common choices include catalysts generated in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand such as P(t-Bu)₃ or PCy₃. Pre-formed catalysts like Pd(PPh₃)₄ can also be effective.

  • Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.[7] A variety of inorganic bases can be employed, with carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being common choices. The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent: The solvent system must be capable of dissolving the reactants and facilitating the catalytic cycle. A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.[8] Common organic solvents include 1,4-dioxane, toluene, and N,N-dimethylformamide (DMF). It is essential to use degassed solvents to prevent the oxidation and deactivation of the palladium(0) catalyst.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Therefore, the reaction must be performed under an inert atmosphere, such as nitrogen or argon, to prevent catalyst degradation and ensure reproducibility.

Experimental Protocols

General Procedure for the Suzuki Coupling of this compound

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium precursor and a ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 to 10:1 ratio). Finally, add the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product. Recrystallization can also be employed for further purification if the product is a solid.[9]

  • Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables provide representative data for Suzuki coupling reactions of aryl halides with structural and electronic similarities to this compound. This data can serve as a starting point for optimizing the reaction conditions.

Table 1: Suzuki Coupling of 4-Chlorobenzotrifluoride with Phenylboronic Acid

EntryCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)Reference
1Pd/C (10%)K₂CO₃ (2.0)DMA/H₂O (9:1)802479

Table 2: Suzuki Coupling of Electron-Deficient Aryl Fluorides

Aryl FluorideBoronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Yield (%)Reference
4-Fluoro-3-nitrobenzonitrilePhenylboronic acidPd(PPh₃)₄---28-86[4]
4-Fluoro-3-nitrobenzaldehydePhenylboronic acidPd(PPh₃)₄---28-86[4]
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O110>95[3]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)L2-X B->C D Transmetalation C->D Ar'-B(OH)2 Base E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A Regeneration of Catalyst G Ar-Ar' F->G

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow for Suzuki Coupling

This diagram outlines the key steps in the experimental procedure for the Suzuki coupling of this compound.

Experimental_Workflow start Start: Assemble Reactants inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) start->inert add_reagents Add Degassed Solvents and Palladium Catalyst inert->add_reagents react Heat and Stir Reaction Mixture (Monitor by TLC/LC-MS) add_reagents->react workup Aqueous Workup (Quench, Extract, Dry) react->workup purify Purification (Column Chromatography) workup->purify product Final Product: Characterization (NMR, MS) purify->product

Caption: Experimental workflow for a typical Suzuki coupling reaction.

References

Application Notes: 5-Fluoro-2-nitrobenzotrifluoride in the Preparation of Androgen Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutic agents that exhibit tissue-selective activation of the androgen receptor (AR), leading to anabolic effects in muscle and bone while sparing androgenic effects in tissues like the prostate. The unique chemical properties of fluorinated organic compounds, such as enhanced metabolic stability and binding affinity, make them attractive building blocks in the synthesis of novel pharmaceuticals. 5-Fluoro-2-nitrobenzotrifluoride is a key intermediate in the synthesis of various bioactive molecules, including certain SARMs. Its trifluoromethyl group is a common feature in many SARM structures, contributing to their potent and selective activity. This document provides detailed application notes and protocols for the conceptual synthesis of a SARM utilizing this compound as a starting material, based on established synthetic methodologies for related compounds.

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male secondary sexual characteristics, as well as anabolic processes in various tissues. Upon binding to androgens like testosterone or dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from heat shock proteins (HSPs) in the cytoplasm, dimerizes, and translocates to the nucleus. Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. This regulation of gene expression is responsible for the physiological effects of androgens. SARMs are designed to mimic the anabolic effects of androgens in tissues like muscle and bone while minimizing their androgenic effects in tissues like the prostate.

AndrogenReceptorSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen/SARM AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR_dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation AR_dimer_n AR Dimer AR_dimer->AR_dimer_n Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer_n->ARE Binds Gene Target Gene ARE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response (e.g., Muscle Growth) Protein->Response

Figure 1: Androgen Receptor Signaling Pathway.

Synthetic Application of this compound in SARM Synthesis

The following section outlines a conceptual multi-step synthesis of a potential SARM, starting from this compound. This protocol is a composite based on synthetic strategies for structurally related SARMs like Enobosarm and SARM 2f.

Overall Synthetic Workflow

The proposed synthesis involves the initial reduction of the nitro group of this compound to an amine, followed by a Sandmeyer reaction to introduce a cyano group, yielding a key benzonitrile intermediate. This intermediate is then coupled with a chiral side chain to afford the final SARM candidate.

SARMSynthesisWorkflow A This compound B 4-Fluoro-2-(trifluoromethyl)aniline A->B Reduction C 4-Fluoro-2-(trifluoromethyl)benzonitrile B->C Sandmeyer Reaction E Final SARM Compound C->E Coupling Reaction D Chiral Side Chain Precursor D->E

Figure 2: Conceptual workflow for SARM synthesis.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-2-(trifluoromethyl)aniline

This step involves the reduction of the nitro group of this compound.

Materials:

  • This compound

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of iron powder in a mixture of ethanol and water, add a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux.

  • Add a solution of this compound in ethanol dropwise to the refluxing mixture.

  • After the addition is complete, continue refluxing for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-Fluoro-2-(trifluoromethyl)aniline.

Step 2: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzonitrile

This step converts the amino group of 4-Fluoro-2-(trifluoromethyl)aniline to a cyano group via a Sandmeyer reaction.

Materials:

  • 4-Fluoro-2-(trifluoromethyl)aniline

  • Hydrochloric acid

  • Sodium nitrite

  • Copper(I) cyanide

  • Potassium cyanide

  • Dichloromethane

Procedure:

  • Dissolve 4-Fluoro-2-(trifluoromethyl)aniline in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently until nitrogen evolution ceases.

  • Cool the mixture and extract with dichloromethane.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-Fluoro-2-(trifluoromethyl)benzonitrile.

Step 3: Synthesis of the Final SARM Compound (Example: Enobosarm analogue)

This final step involves the coupling of the benzonitrile intermediate with a chiral side chain. The synthesis of (S)-3-(4-cyanophenoxy)-N-(4-cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide (Enobosarm) is a well-established process. A similar strategy can be applied here, where 4-Fluoro-2-(trifluoromethyl)benzonitrile is coupled with a suitable chiral epoxide followed by reaction with another aromatic amine. For the purpose of this protocol, a conceptual coupling with a generic chiral hydroxy-amide side chain is described.

Materials:

  • 4-Fluoro-2-(trifluoromethyl)benzonitrile

  • (R)-2-hydroxy-2-methyl-3-(some-leaving-group)propanamide (Chiral Side Chain Precursor)

  • Potassium carbonate

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-Fluoro-2-(trifluoromethyl)benzonitrile in DMF, add potassium carbonate.

  • Add the chiral side chain precursor to the mixture.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final SARM compound by column chromatography or recrystallization.

Data Presentation

The following table summarizes key quantitative data for well-characterized SARMs, providing a benchmark for newly synthesized compounds.

CompoundAndrogen Receptor (AR) Binding Affinity (Ki, nM)Anabolic Activity (Levator Ani Muscle Weight Increase)Androgenic Activity (Prostate Weight Increase)
Testosterone ~29++++++
Dihydrotestosterone (DHT) ~10++++++
Enobosarm (Ostarine) 3.8Significant increase in lean body mass in clinical trials.[1][2]Minimal effect on prostate weight.[3]
RAD140 7Potent anabolic effects observed in preclinical models.[4]Partial antagonist activity on the prostate.[4]

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of complex, biologically active molecules, including selective androgen receptor modulators. The protocols outlined in this document provide a conceptual framework for the laboratory-scale synthesis of a novel SARM. Researchers should note that these are generalized procedures and may require optimization for specific target molecules. The provided data on established SARMs can be used as a reference for evaluating the potency and selectivity of newly synthesized compounds. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Note: Continuous Flow Synthesis of 5-Fluoro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluoro-2-nitrobenzotrifluoride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Traditional batch nitration processes are often fraught with challenges, including poor heat and mass transfer, which can lead to the formation of impurities and potential safety hazards due to the highly exothermic nature of the reaction.[3][4] This application note describes a safe and efficient continuous flow protocol for the synthesis of this compound via the nitration of 3-fluorobenzotrifluoride. The implementation of flow chemistry offers significant advantages, including enhanced safety, improved process control, and higher efficiency compared to conventional batch methods.[5][6]

Reaction Scheme

The synthesis involves the electrophilic nitration of 3-fluorobenzotrifluoride using a mixed acid (a combination of nitric acid and sulfuric acid) as the nitrating agent.

Figure 1: Nitration of 3-fluorobenzotrifluoride to yield this compound.

Experimental Workflow

The continuous flow synthesis of this compound is achieved using a millireactor system. The workflow is designed to ensure efficient mixing and heat transfer, critical for controlling this highly exothermic reaction. The process involves the continuous pumping of the substrate and the nitrating agent into a reactor where the reaction occurs under optimized conditions.

G cluster_0 Reagent Preparation cluster_1 Flow System cluster_2 Work-up & Analysis reagent1 3-Fluorobenzotrifluoride pump1 Syringe Pump 1 reagent1->pump1 reagent2 Mixed Acid (HNO3/H2SO4) pump2 Syringe Pump 2 reagent2->pump2 mixer T-Mixer pump1->mixer pump2->mixer reactor Millireactor Coil mixer->reactor back_pressure Back Pressure Regulator reactor->back_pressure collection Product Collection back_pressure->collection analysis Analysis (GC/HPLC) collection->analysis

Caption: Experimental workflow for the continuous flow synthesis of this compound.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions and results for the continuous flow synthesis of this compound.

ParameterValueReference
Reactants & Stoichiometry
Substrate3-Fluorobenzotrifluoride[5]
Nitrating AgentMixed Acid (HNO₃/H₂SO₄)[5]
Molar Ratio (Substrate:HNO₃:H₂SO₄)1 : 3.77 : 0.82[5]
Reaction Conditions
Temperature0 °C[5]
Residence TimeOptimized for high conversion[5]
Results
Product Yield96.4%[5]
PurityHigh, with suppressed impurity formation[5]

Experimental Protocol

1. Materials and Equipment

  • Reactants:

    • 3-Fluorobenzotrifluoride (C₇H₄F₄)

    • Nitric Acid (HNO₃, concentrated)

    • Sulfuric Acid (H₂SO₄, concentrated)

  • Equipment:

    • Continuous flow millireactor system

    • Two high-precision syringe pumps

    • T-mixer

    • Temperature-controlled bath

    • Back pressure regulator

    • Collection vessel

    • Analytical equipment (GC/HPLC)

2. Reagent Preparation

  • Substrate Solution: Prepare a stock solution of 3-fluorobenzotrifluoride.

  • Nitrating Agent (Mixed Acid): Carefully prepare the mixed acid by adding the required amount of concentrated sulfuric acid to concentrated nitric acid while cooling in an ice bath. The recommended molar ratio of HNO₃ to H₂SO₄ is approximately 4.6:1 based on the overall stoichiometry.

3. System Setup

  • Assemble the continuous flow system as depicted in the workflow diagram.

  • Ensure all connections are secure and leak-proof.

  • Immerse the millireactor coil in a cooling bath set to 0 °C.

  • Set the back pressure regulator to the desired pressure to ensure the reaction mixture remains in the liquid phase.

4. Reaction Procedure

  • Load the substrate solution into one syringe pump and the mixed acid into the second syringe pump.

  • Set the flow rates of the pumps to achieve the desired molar ratio (1:3.77:0.82 of Substrate:HNO₃:H₂SO₄) and residence time.

  • Simultaneously start both pumps to introduce the reactants into the T-mixer.

  • The reaction mixture then flows through the temperature-controlled millireactor.

  • The product stream passes through the back pressure regulator and is collected in a suitable vessel.

5. Work-up and Analysis

  • The collected product mixture can be quenched with ice-water.

  • The organic phase is then separated, washed, dried, and the solvent is removed under reduced pressure.

  • The yield and purity of the final product, this compound, are determined by analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Safety Considerations

  • Nitration reactions are highly exothermic and require careful temperature control.[3] The use of a continuous flow reactor significantly enhances heat transfer, minimizing the risk of thermal runaway.[6]

  • Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.

  • The reaction should be performed in a well-ventilated fume hood.

Conclusion

This application note provides a detailed protocol for the continuous flow synthesis of this compound. This method offers a safer, more efficient, and highly controlled alternative to traditional batch processes, achieving a high yield of 96.4%.[5] The enhanced mass and heat transfer in the flow reactor effectively suppresses the formation of impurities, leading to a cleaner product profile.[5] This continuous-flow strategy is well-suited for the commercial manufacturing of fine chemicals and pharmaceutical intermediates involving nitration.[5]

References

Application Notes and Protocols for the Derivatization of 5-Fluoro-2-nitrobenzotrifluoride for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluoro-2-nitrobenzotrifluoride is a versatile chemical building block with significant potential in the fields of medicinal chemistry and drug discovery. Its trifluoromethyl group enhances chemical stability and reactivity, making it a valuable precursor for a variety of fluorinated organic compounds. The strategic incorporation of fluorine and trifluoromethyl moieties into bioactive molecules is a well-established strategy to improve pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.

This document provides detailed application notes and experimental protocols for the derivatization of this compound to generate a library of novel compounds for biological screening, with a particular focus on the synthesis of potential kinase inhibitors for anticancer research. The primary synthetic strategies discussed are the reduction of the nitro group to form a versatile amino intermediate and the nucleophilic aromatic substitution (SNAr) of the activated fluorine atom.

Key Derivatization Strategies

The derivatization of this compound primarily revolves around two key functional groups: the nitro group and the fluorine atom. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring, making the fluorine atom susceptible to nucleophilic aromatic substitution. Alternatively, the nitro group can be readily reduced to an amine, which then serves as a handle for a wide array of subsequent chemical modifications, most notably amide bond formation.

A general workflow for the derivatization and screening process is outlined below.

G cluster_synthesis Synthesis cluster_screening Biological Screening start This compound reduction Nitro Group Reduction start->reduction snar Nucleophilic Aromatic Substitution (SNAr) start->snar intermediate 2-Amino-5-fluorobenzotrifluoride reduction->intermediate library Library of Novel Derivatives snar->library amide Amide Coupling intermediate->amide amide->library screening In vitro Biological Screening (e.g., Kinase Assay, MTT Assay) library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the synthesis and biological screening of derivatives.

Experimental Protocols

Protocol 1: Reduction of the Nitro Group to an Amine

This protocol describes the reduction of the nitro group of this compound to yield 2-Amino-5-fluorobenzotrifluoride, a key intermediate for further derivatization.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), ethanol, and water (typically in a 4:1 to 2:1 ratio).

  • Add iron powder (3.0-5.0 eq) and ammonium chloride (1.0-1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethyl acetate.

  • Combine the filtrate and washings in a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product, 2-Amino-5-fluorobenzotrifluoride.

  • The crude product can be purified further by flash column chromatography on silica gel if necessary.

Protocol 2: Amide Coupling with 2-Amino-5-fluorobenzotrifluoride

This protocol outlines a general procedure for the synthesis of N-substituted amide derivatives from 2-Amino-5-fluorobenzotrifluoride and a carboxylic acid.

Materials:

  • 2-Amino-5-fluorobenzotrifluoride (from Protocol 1)

  • A carboxylic acid of interest (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add 2-Amino-5-fluorobenzotrifluoride (1.0 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Add HATU (1.2 eq) portion-wise while stirring.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Biological Screening and Data Presentation

Derivatives of fluorinated benzotrifluorides are of significant interest as potential kinase inhibitors for the treatment of cancer. The synthesized compounds can be screened against a panel of cancer cell lines to determine their anti-proliferative activity. A common method for this is the MTT assay.

Protocol 3: In Vitro Anti-proliferative MTT Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.01, 0.1, 1, 10, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Quantitative Data for Structurally Related Compounds
Compound IDStructureTarget/Cell LineIC₅₀ (µM)Reference
A 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate Cancer)80
B 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamidePC3 (Prostate Cancer)52
C Fluorinated benzothiazole derivativeMCF-7 (Breast Cancer)0.37
D Fluorinated pyrazolylbenzimidazole derivativeA549 (Lung Cancer)0.95-1.57
E 4-Fluoroindole derivativeVEGFR-2 Kinase0.0038

Note: The structures for compounds C, D, and E are complex and can be found in the cited literature.

Signaling Pathways and Mechanism of Action

Many kinase inhibitors exert their anticancer effects by targeting key signaling pathways that are often dysregulated in cancer cells, leading to uncontrolled proliferation and survival. One such critical pathway is the PI3K/Akt/mTOR pathway. Derivatives synthesized from this compound, particularly those designed as kinase inhibitors, could potentially target components of this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Promotes Inhibitor Synthesized Derivative (Potential Inhibitor) Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a potential target for novel kinase inhibitors.

Conclusion

This compound is a valuable starting material for the generation of diverse chemical libraries for biological screening. The protocols outlined in this document provide a robust framework for the synthesis of novel derivatives via nitro reduction followed by amide coupling. The resulting compounds are promising candidates for evaluation as anticancer agents, potentially acting through the inhibition of key signaling pathways like PI3K/Akt/mTOR. The provided screening protocol and comparative data for related structures offer a clear path for the identification and characterization of new bioactive molecules, paving the way for further lead optimization and drug discovery efforts.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5-Fluoro-2-nitrobenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The primary and most common method for synthesizing this compound is through the electrophilic aromatic nitration of 3-fluorobenzotrifluoride (also known as m-fluorobenzotrifluoride).[1][2] This reaction is typically carried out using a nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[1]

Q2: What are the main factors that influence the yield of the reaction?

A2: The yield of this compound synthesis is influenced by several key factors:

  • Composition of the mixed acid: The molar ratio of nitric acid to sulfuric acid is critical.

  • Molar ratio of reagents: The ratio of the nitrating agent to the 3-fluorobenzotrifluoride substrate significantly affects the reaction outcome.

  • Reaction temperature: Temperature control is crucial to manage the reaction rate and minimize the formation of byproducts.

  • Residence time (for continuous-flow systems): In microreactors or millireactors, the time the reactants spend in the reaction zone is a key parameter for optimization.[1]

Q3: What are the common side products or impurities I should expect?

A3: The nitration of 3-fluorobenzotrifluoride can lead to the formation of other nitro isomers as the primary side products. The nitro group can be directed to different positions on the aromatic ring. For a similar reaction, the nitration of 3-methyl benzotrifluoride, the 4-nitro and 6-nitro isomers are formed alongside the desired 2-nitro product.[3] Therefore, in the synthesis of this compound (which is the 2-nitro isomer), the formation of 3-fluoro-4-nitrobenzotrifluoride and 3-fluoro-6-nitrobenzotrifluoride are potential impurities.

Q4: What are the advantages of using a continuous-flow reactor over a traditional batch reactor for this synthesis?

A4: Continuous-flow reactors (millireactors or microreactors) offer several advantages for the nitration of 3-fluorobenzotrifluoride:

  • Enhanced Safety: Nitration reactions are often highly exothermic. Flow reactors provide superior heat transfer, reducing the risk of thermal runaway.[1]

  • Higher Yield and Purity: The precise control over reaction parameters (temperature, residence time, stoichiometry) in flow systems can lead to higher yields and better selectivity, effectively suppressing the generation of impurities.[1]

  • Increased Efficiency: Continuous-flow processes can have much shorter reaction times compared to batch methods.[1] For instance, high yields have been reported with residence times as short as a few seconds.[1]

Troubleshooting Guides

Problem 1: Low Yield of this compound

Q: My reaction has resulted in a low yield of the desired product. What are the potential causes and how can I troubleshoot this?

A: Low yield can stem from several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Cause: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing.

    • Solution:

      • Monitor the reaction: Use analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting material.[4]

      • Adjust reaction time/temperature: If the reaction is proceeding slowly, consider increasing the reaction time or cautiously raising the temperature. For batch processes, ensure vigorous stirring to maintain a homogenous reaction mixture.

      • Reagent stoichiometry: Ensure the correct molar ratios of nitric acid and sulfuric acid to the 3-fluorobenzotrifluoride substrate are being used. An excess of the nitrating agent is often required.[3]

  • Degradation of Starting Material or Product:

    • Cause: Harsh reaction conditions, such as excessively high temperatures or overly concentrated acids, can lead to the degradation of the aromatic compound.

    • Solution:

      • Temperature control: Maintain the recommended temperature range for the reaction. For exothermic nitrations, this often involves cooling the reaction vessel.

      • Controlled addition of reagents: Add the nitrating mixture dropwise to the substrate solution to manage the heat generated during the reaction.

  • Suboptimal Reagent Concentration:

    • Cause: The concentration of the mixed acid is crucial for the formation of the nitronium ion (NO₂⁺), the active electrophile.[5] If the acid is too dilute (e.g., due to absorbed moisture), the reaction rate will be significantly lower.

    • Solution:

      • Use fresh, anhydrous acids: Ensure that the nitric and sulfuric acids are of high concentration and have not been exposed to atmospheric moisture.

      • Optimize acid ratios: The ratio of sulfuric acid to nitric acid can be optimized to maximize the generation of the nitronium ion.

Problem 2: High Levels of Impurities in the Final Product

Q: My final product is contaminated with significant amounts of impurities. How can I improve the purity?

A: The primary impurities are likely isomeric byproducts. Here’s how to address this issue:

  • Poor Selectivity:

    • Cause: The reaction conditions may favor the formation of multiple isomers. The regioselectivity of nitration is sensitive to temperature and the composition of the nitrating agent.

    • Solution:

      • Optimize reaction temperature: Lowering the reaction temperature can often improve the selectivity for the desired isomer.[6]

      • Modify the nitrating system: The ratio of H₂SO₄ to HNO₃ can influence isomer distribution. Experiment with different ratios to find the optimal conditions for forming the 2-nitro product.

      • Consider a continuous-flow setup: As mentioned, continuous-flow reactors provide better control over reaction conditions and can significantly enhance selectivity and reduce impurity formation.[1]

  • Ineffective Work-up and Purification:

    • Cause: The purification process may not be adequately removing the isomeric byproducts or residual acids.

    • Solution:

      • Thorough washing: After the reaction, quench the mixture with ice water and wash the organic layer sequentially with water, a dilute base (like sodium bicarbonate solution) to neutralize residual acids, and finally with brine.[3]

      • Purification techniques: If simple washing is insufficient, consider purification by column chromatography on silica gel to separate the isomers. Distillation can also be an option for separating isomers with different boiling points.[3]

Data Presentation

Table 1: Reaction Conditions and Isomer Distribution for a Representative Batch Nitration of a Substituted Benzotrifluoride

Starting MaterialNitrating AgentSolventTemperature (°C)Isomer DistributionYield
3-methyl benzotrifluoride98% HNO₃Methylene chloride-25 to -202-nitro: 44%, 4-nitro: 26.6%, 6-nitro: 29%Near Quantitative

Data adapted from a similar nitration reaction for illustrative purposes.[3]

Table 2: Optimized Conditions for Continuous-Flow Synthesis of this compound

Starting MaterialReagent Molar Ratio (Substrate:HNO₃:H₂SO₄)Temperature (°C)Residence TimeYield
3-fluorobenzotrifluoride1 : 3.77 : 0.820Not specified96.4%
3-fluorobenzotrifluorideNot specifiedNot specified10 seconds99%

[1]

Experimental Protocols

Protocol 1: General Batch Synthesis of this compound (Illustrative)

This protocol is adapted from a similar nitration procedure and should be optimized for the specific substrate and scale.

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-fluorobenzotrifluoride and a suitable solvent (e.g., dichloromethane). Cool the flask to the desired temperature (e.g., -10 to 0 °C) using an appropriate cooling bath.

  • Nitration: Add the pre-cooled nitrating mixture dropwise to the stirred solution of 3-fluorobenzotrifluoride while maintaining the low temperature. The addition rate should be controlled to prevent a significant rise in temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with cold water, a saturated solution of sodium bicarbonate, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to isolate the pure this compound.

Protocol 2: Continuous-Flow Synthesis of this compound

This protocol describes a general setup for a continuous-flow synthesis.

  • System Setup: A continuous-flow system consisting of two syringe pumps, a T-mixer, a millireactor or microreactor coil, and a back-pressure regulator is assembled. The reactor coil is placed in a temperature-controlled bath.

  • Reagent Preparation:

    • Stream A: Prepare a solution of 3-fluorobenzotrifluoride in a suitable solvent if necessary.

    • Stream B: Prepare the mixed acid nitrating agent (HNO₃/H₂SO₄) at the desired molar ratio.

  • Reaction:

    • Pump Stream A and Stream B at specific flow rates through the T-mixer and into the temperature-controlled reactor. The flow rates determine the residence time in the reactor.

    • The reaction mixture exits the reactor through the back-pressure regulator.

  • Collection and Work-up: The product stream is collected in a flask containing ice water. The collected mixture is then worked up as described in the batch protocol (extraction, washing, drying, and concentration).

  • Purification: The crude product is purified using standard techniques such as distillation or chromatography.

Visualizations

Synthesis_Pathway General Synthesis Pathway for this compound cluster_reagents Reagents cluster_reactants Starting Material cluster_products Products HNO3 Nitric Acid (HNO₃) Reaction Reaction Mixture HNO3->Reaction H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->Reaction Start 3-Fluorobenzotrifluoride Start->Reaction Nitration Product This compound Side_Products Isomeric Byproducts Reaction->Product Reaction->Side_Products

Caption: General synthesis pathway for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Conversion Check Conversion of Starting Material (TLC/GC-MS) Start->Check_Conversion Analyze_Side_Products Analyze for Side Products Start->Analyze_Side_Products Review_Isolation Review Isolation & Purification Start->Review_Isolation Incomplete_Conversion Incomplete Conversion? Check_Conversion->Incomplete_Conversion Side_Products_Present Side Products Present? Analyze_Side_Products->Side_Products_Present Isolation_Issues Isolation Issues? Review_Isolation->Isolation_Issues Action_Conversion Increase Time/Temp Adjust Stoichiometry Incomplete_Conversion->Action_Conversion Yes Action_Side_Products Optimize Temp Adjust Reagent Ratio Consider Flow Chemistry Side_Products_Present->Action_Side_Products Yes Action_Isolation Improve Washing Optimize Purification (Chromatography/Distillation) Isolation_Issues->Action_Isolation Yes

References

Technical Support Center: Nitration of 3-Fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 3-fluorobenzotrifluoride. The following information is designed to help you understand and mitigate common side reactions encountered during this electrophilic aromatic substitution.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in the mononitration of 3-fluorobenzotrifluoride?

The mononitration of 3-fluorobenzotrifluoride is a complex reaction governed by the directing effects of both the fluorine and the trifluoromethyl substituents. The fluorine atom is a weakly activating, ortho-, para- directing group, while the trifluoromethyl group is a strong deactivating, meta- directing group. This results in the formation of several isomeric products.

The primary product is typically 5-fluoro-2-nitrobenzotrifluoride . The other likely isomers formed as side products are 3-fluoro-2-nitrobenzotrifluoride , 3-fluoro-4-nitrobenzotrifluoride , 3-fluoro-6-nitrobenzotrifluoride , and a trace amount of 3-fluoro-5-nitrobenzotrifluoride .[1][2]

Q2: What are the common side reactions to be aware of during the nitration of 3-fluorobenzotrifluoride?

The primary side reactions are the formation of undesired positional isomers. In addition to the formation of multiple mononitrated isomers, other potential side reactions include:

  • Polysubstitution: The introduction of more than one nitro group onto the aromatic ring can occur, especially under harsh reaction conditions (e.g., high temperatures, high concentrations of nitrating agent).

  • Oxidation: Strong nitrating agents can oxidize the starting material or the products, leading to the formation of phenolic byproducts and other degradation products.

  • Hydrolysis of the Trifluoromethyl Group: While the CF₃ group is generally stable, prolonged exposure to strong acidic conditions at elevated temperatures can lead to its hydrolysis, forming a carboxylic acid group.

Q3: How can I control the regioselectivity of the nitration to favor the desired isomer?

Controlling the regioselectivity is a key challenge. The ratio of the isomeric products is influenced by several factors:

  • Reaction Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable products and can help to minimize the formation of some undesired isomers. Nitration is often carried out at temperatures ranging from -40°C to 10°C.[1]

  • Nitrating Agent: The choice and concentration of the nitrating agent can influence the isomer distribution. Common nitrating agents include nitric acid in the presence of a strong acid catalyst like sulfuric acid.

  • Catalyst: The presence and concentration of the acid catalyst (e.g., sulfuric acid) can affect the isomer ratios. It has been observed in similar systems that the presence of sulfuric acid may lead to the formation of greater amounts of the 4- and 6-nitro isomers.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the nitration of 3-fluorobenzotrifluoride and provides potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired this compound isomer. - Suboptimal reaction temperature.- Incorrect ratio of reagents.- Inefficient mixing.- Optimize the reaction temperature. Start with lower temperatures (e.g., -10°C to 0°C) and adjust as needed.- Carefully control the stoichiometry of the nitrating agent. An excess may lead to side reactions.- Ensure vigorous and efficient stirring throughout the reaction to maintain homogeneity.
High percentage of undesired isomers (e.g., 2-, 4-, 6-nitro isomers). - Reaction temperature is too high.- The choice of nitrating agent and catalyst may favor the formation of other isomers.- Perform the reaction at a lower temperature to enhance selectivity.- Experiment with different nitrating systems. For instance, using nitric acid alone versus a mixture of nitric and sulfuric acid can alter the isomer distribution.[1]
Formation of polysubstituted products. - Excess of nitrating agent.- High reaction temperature.- Prolonged reaction time.- Use a stoichiometric amount or a slight excess of the nitrating agent.- Maintain a low reaction temperature.- Monitor the reaction progress closely (e.g., by TLC or GC) and quench the reaction once the starting material is consumed.
Presence of oxidation byproducts. - Use of a very strong nitrating agent.- Reaction temperature is too high.- Consider using a milder nitrating agent if feasible.- Strictly control the reaction temperature and avoid localized overheating.
Evidence of trifluoromethyl group hydrolysis. - Prolonged reaction time at high temperatures in a strong acidic medium.- Minimize the reaction time and maintain a low temperature.- After the reaction is complete, promptly work up the reaction mixture to neutralize the acid.

Isomer Distribution Data

Table 1: Isomer Distribution in the Mononitration of 3-Methylbenzotrifluoride under Various Conditions [1]

Reaction Conditions2-Nitro Isomer (%)4-Nitro Isomer (%)6-Nitro Isomer (%)5-Nitro Isomer (%)
98% HNO₃, -16°C to -22°C433124~1
98% HNO₃ in CH₂Cl₂, -20°C to -25°C4426.629Not Reported
90% HNO₃, -5°C to 10°C44.224.531.1Not Reported
98% HNO₃, -30°C to -31°C46.626.926.5Not Reported

Note: The positions are numbered relative to the trifluoromethyl group.

Experimental Protocols

General Protocol for the Mononitration of a 3-Substituted Benzotrifluoride[1]

This protocol is based on the nitration of 3-methylbenzotrifluoride and can be adapted for 3-fluorobenzotrifluoride with careful optimization.

Materials:

  • 3-substituted benzotrifluoride

  • Concentrated nitric acid (98%)

  • Methylene chloride (optional, as solvent)

  • Ice

  • Water

  • Sodium bicarbonate solution (dilute)

Procedure:

  • Charge a reaction vessel with the desired amount of 98% nitric acid.

  • Cool the nitric acid to the desired temperature (e.g., -20°C) using a suitable cooling bath.

  • Slowly add the 3-substituted benzotrifluoride dropwise to the cooled nitric acid with vigorous stirring. If using a solvent, dissolve the benzotrifluoride in methylene chloride before addition.

  • Maintain the temperature within the desired range (e.g., -20°C to -15°C) throughout the addition.

  • After the addition is complete, continue stirring for a short period (e.g., 15-30 minutes) to ensure the reaction goes to completion.

  • Pour the reaction mixture into a beaker containing ice and water to quench the reaction.

  • If a solvent was used, separate the organic layer. If no solvent was used, extract the product with a suitable organic solvent like methylene chloride.

  • Wash the organic layer with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude product mixture.

  • The isomeric products can be separated by techniques such as fractional distillation or chromatography.

Visualizing Reaction Pathways

Logical Flow for Troubleshooting Nitration Reactions

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the nitration of 3-fluorobenzotrifluoride.

G start Start Nitration Experiment observe Observe Reaction Outcome start->observe low_yield Low Yield of Desired Isomer observe->low_yield Unsatisfactory? success Successful Nitration observe->success Satisfactory? high_isomers High Percentage of Undesired Isomers low_yield->high_isomers No opt_temp Optimize Temperature (Lower Temperature) low_yield->opt_temp Yes opt_reagents Adjust Reagent Stoichiometry low_yield->opt_reagents opt_mixing Improve Mixing Efficiency low_yield->opt_mixing polysub Polysubstitution Observed high_isomers->polysub No high_isomers->opt_temp Yes change_nitrating Change Nitrating System (e.g., HNO3 alone) high_isomers->change_nitrating oxidation Oxidation Byproducts Detected polysub->oxidation No polysub->opt_reagents Yes reduce_time Reduce Reaction Time polysub->reduce_time oxidation->success No mild_nitrating Use Milder Nitrating Agent oxidation->mild_nitrating Yes opt_temp->observe opt_reagents->observe opt_mixing->observe change_nitrating->observe reduce_time->observe mild_nitrating->observe

Caption: Troubleshooting workflow for the nitration of 3-fluorobenzotrifluoride.

Signaling Pathway of Electrophilic Aromatic Substitution (Nitration)

This diagram outlines the general mechanism for the nitration of an aromatic compound.

G cluster_0 Step 1: Formation of the Electrophile cluster_1 Step 2: Electrophilic Attack HNO3 Nitric Acid (HNO3) NO2_plus Nitronium Ion (NO2+) (Electrophile) HNO3->NO2_plus HNO3->NO2_plus + H2SO4 H2SO4 Sulfuric Acid (H2SO4) H2SO4->NO2_plus HSO4_minus Bisulfate Ion (HSO4-) H2O Water (H2O) Sigma_complex Arenium Ion Intermediate (Sigma Complex) NO2_plus->Sigma_complex NO2_plus->Sigma_complex + Aromatic Ring Product Mononitrated Product HSO4_minus->Product Aromatic 3-Fluorobenzotrifluoride Aromatic->Sigma_complex Sigma_complex->Product Sigma_complex->Product + HSO4- Product->H2SO4 Regenerated Catalyst

Caption: General mechanism of electrophilic aromatic nitration.

References

Technical Support Center: Purification of 5-Fluoro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Fluoro-2-nitrobenzotrifluoride. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The primary source of impurities arises from the synthesis process, which is typically the nitration of m-fluorobenzotrifluoride.[1] The major impurities are often regioisomers formed during the nitration reaction. In addition to the desired this compound, other possible isomers include 3-Fluoro-2-nitrobenzotrifluoride, 3-Fluoro-4-nitrobenzotrifluoride, and 3-Fluoro-6-nitrobenzotrifluoride. Unreacted starting material (m-fluorobenzotrifluoride) and di-nitrated byproducts may also be present.

Q2: What is the physical state of this compound at room temperature?

A2: this compound has a melting point of approximately 23°C. Therefore, at a standard room temperature of 20-22°C, it may be a solid or a partially frozen liquid. In warmer laboratory environments (above 23°C), it will be a clear yellow liquid.[2] This is a critical consideration when choosing a purification method.

Q3: Which purification techniques are most effective for this compound?

A3: The most common and effective purification techniques for this compound are fractional distillation under reduced pressure, recrystallization, and column chromatography. The choice of method depends on the purity of the crude product and the nature of the impurities. For mixtures with close-boiling isomers, a combination of chromatography and recrystallization may be necessary.

Q4: Can I use distillation for purification?

A4: Yes, fractional distillation under reduced pressure can be an effective method for separating this compound from less volatile or more volatile impurities. The boiling point of this compound is 198-199°C at atmospheric pressure. However, distillation may not be effective in separating regioisomers with very similar boiling points.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.- Lower the temperature at which the solution is saturated by adding more solvent.- Try a lower-boiling point solvent or a solvent pair.- Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.
Failure to Crystallize The solution is not sufficiently saturated, or the compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration.- Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent).- Cool the solution in an ice bath or freezer for an extended period.- Add a seed crystal of pure this compound.
Poor Recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.- Concentrate the filtrate and cool again to obtain a second crop of crystals.- Ensure the solution is cooled for a sufficient amount of time to maximize crystal formation.- Use a minimal amount of ice-cold solvent to wash the crystals during filtration.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- A second recrystallization may be necessary.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor Separation of Isomers The chosen mobile phase does not provide sufficient resolution.- Use a shallower solvent gradient during elution.- Experiment with different solvent systems. For fluorinated nitroaromatics, a mobile phase of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point.- Consider using a stationary phase with different selectivity, such as a fluorinated phenyl phase.[3]
Compound Stuck on the Column The mobile phase is not polar enough to elute the compound.- Gradually increase the polarity of the mobile phase.- If the compound is still retained, a small percentage of a more polar solvent like methanol can be added to the mobile phase.
Tailing of Peaks The compound is interacting too strongly with the stationary phase, or the column is overloaded.- Add a small amount of a competitive solvent (e.g., a few drops of triethylamine for basic compounds, or acetic acid for acidic compounds, though not typically necessary for this compound) to the mobile phase.- Reduce the amount of crude material loaded onto the column.
Cracked or Channeled Column Bed Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.- A layer of sand on top of the silica gel can help prevent disruption of the bed during solvent addition.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization based on the impurity profile of the crude material.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: A mixture of ethanol and water is a good starting point for recrystallization.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture gently until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol

This protocol is a general method for the purification of this compound from isomeric impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Mobile Phase Selection: Determine a suitable mobile phase by running TLC plates with varying ratios of ethyl acetate in hexanes. A good starting point is a 5-10% ethyl acetate in hexanes mixture, aiming for an Rf value of 0.2-0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in hexanes and pour it into the chromatography column. Allow the silica to settle, ensuring a flat and even bed. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase (or a more volatile solvent like dichloromethane) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a low polarity solvent (e.g., 100% hexanes or 2% ethyl acetate in hexanes).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. For example, you can use a stepwise gradient: 100% Hexanes -> 98:2 Hexanes:EtOAc -> 95:5 Hexanes:EtOAc -> 90:10 Hexanes:EtOAc.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Distillation Fractional Distillation (Reduced Pressure) Crude->Distillation  High boiling impurities ColumnChrom Column Chromatography Crude->ColumnChrom  Isomeric impurities Recrystallization Recrystallization Distillation->Recrystallization  Close boiling isomers Pure_Product Pure this compound Recrystallization->Pure_Product ColumnChrom->Recrystallization  Further polishing ColumnChrom->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue Impure_Product Product is Impure Start->Impure_Product Low_Yield Low Yield Start->Low_Yield Check_TLC Multiple Spots/Peaks? Impure_Product->Check_TLC Check TLC/GC Recrystallization_Yield Check Filtrate for Product Low_Yield->Recrystallization_Yield Recrystallization Chromatography_Yield Product on Column? Low_Yield->Chromatography_Yield Chromatography Isomer_Problem Isomeric Impurities Suspected Check_TLC->Isomer_Problem Yes Other_Impurity Other Impurity Types Check_TLC->Other_Impurity No (Broad Peak/Smear) Optimize_Chromatography Optimize Chromatography (Gradient, Stationary Phase) Isomer_Problem->Optimize_Chromatography Solution Recrystallize Recrystallize with Charcoal Treatment Other_Impurity->Recrystallize Solution Concentrate_Filtrate Concentrate Filtrate and Recool Recrystallization_Yield->Concentrate_Filtrate Product Present Change_Solvent Re-evaluate Solvent System Recrystallization_Yield->Change_Solvent No Product Increase_Polarity Increase Mobile Phase Polarity Chromatography_Yield->Increase_Polarity Yes Check_Loading Review Loading and Collection Chromatography_Yield->Check_Loading No

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Optimizing Derivatization of 5-Fluoro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 5-Fluoro-2-nitrobenzotrifluoride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions related to the chemical modification of this versatile synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for derivatizing this compound?

A1: The primary method for derivatizing this compound is through Nucleophilic Aromatic Substitution (SNAr). In this reaction, the fluorine atom is displaced by a nucleophile. The strong electron-withdrawing effects of the ortho-nitro group and the para-trifluoromethyl group activate the aromatic ring for nucleophilic attack. Common nucleophiles include amines, alkoxides (from alcohols), and thiolates. Additionally, the nitro group can be reduced to an amine, which can then undergo a wide range of further derivatizations.

Q2: Why is the fluorine atom the preferred leaving group in SNAr reactions on this molecule?

A2: In the context of SNAr, fluoride is an excellent leaving group. Its high electronegativity strongly polarizes the carbon-fluorine bond, making the attached carbon atom highly electrophilic and susceptible to nucleophilic attack. This polarization, combined with the stabilization of the negative charge in the intermediate (Meisenheimer complex) by the nitro and trifluoromethyl groups, facilitates the substitution of the fluorine atom over other potential leaving groups.

Q3: What are typical solvents and bases used for SNAr reactions with this compound?

A3: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity. Common choices include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN). The choice of base depends on the nucleophile. For reactions with amines, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to neutralize the HF produced. For reactions with alcohols or phenols, a stronger base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is typically required to deprotonate the hydroxyl group and form the more nucleophilic alkoxide or phenoxide.

Q4: How can I monitor the progress of my derivatization reaction?

A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of these reactions. A spot of the reaction mixture is compared against spots of the starting material and, if available, the expected product. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.

Q5: What are some common side reactions to be aware of?

A5: Potential side reactions include the displacement of the nitro group, although this is less common than displacement of the fluorine. If the nucleophile has multiple reactive sites, this can lead to a mixture of products. In the case of using strong bases with certain nucleophiles, side reactions involving the abstraction of protons from other parts of the molecule or the nucleophile can occur. Over-reaction or di-substitution is also a possibility if there are other leaving groups on the nucleophile or if the initial product is reactive under the reaction conditions.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Insufficiently activated nucleophile For alcohol or phenol nucleophiles, ensure complete deprotonation by using a sufficiently strong base (e.g., NaH) and allowing adequate time for the alkoxide/phenoxide to form before adding the this compound.
Low reaction temperature SNAr reactions often require elevated temperatures. Gradually increase the reaction temperature in increments of 10-20°C and monitor for product formation by TLC.
Inappropriate solvent Ensure a polar aprotic solvent (DMF, DMSO) is being used. If solubility is an issue, consider a different solvent or a co-solvent system.
Deactivated catalyst or reagent If using a catalyst, ensure it is active. Bases like NaH can be deactivated by moisture; use freshly opened or properly stored reagents.
Short reaction time Some SNAr reactions can be slow. Allow the reaction to run for a longer period (e.g., 24 hours) and monitor periodically.
Formation of Multiple Products
Potential Cause Troubleshooting Steps
Side reactions If undesired side products are observed, consider lowering the reaction temperature to improve selectivity.
Di-substitution or over-reaction Use a stoichiometric amount of the nucleophile (or a slight excess) to minimize the chance of multiple substitutions on the product.
Reaction with the solvent In some cases, solvents like DMF can decompose at high temperatures and participate in side reactions. If this is suspected, try a more stable solvent like DMSO or sulfolane.
Impure starting materials Ensure the purity of your this compound and the nucleophile using techniques like NMR or GC-MS before starting the reaction.

Experimental Protocols

Protocol 1: General Procedure for Amination (SNAr)

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of interest (e.g., aniline, morpholine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating)

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add the amine (1.1 eq) to the solution.

  • Add TEA or DIPEA (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80°C. Monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Ether Synthesis (SNAr)

This protocol outlines a general method for the synthesis of aryl ethers from this compound and a phenol or alcohol.

Materials:

  • This compound

  • Phenol or alcohol of interest

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the phenol or alcohol (1.2 eq).

  • Add anhydrous DMF and cool the mixture in an ice bath.

  • Carefully add NaH (1.3 eq) portion-wise to the solution. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 80-120°C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Reduction of the Nitro Group

This protocol details the reduction of the nitro group of this compound to an amine.

Materials:

  • This compound

  • Raney Nickel or 5% Palladium on Carbon (Pd/C)

  • Ethanol

  • Autoclave or hydrogenation apparatus

  • Hydrogen gas

  • Filtration apparatus

Procedure:

  • In a high-pressure reaction vessel (autoclave), combine this compound (1.0 eq), the catalyst (e.g., 10 wt% Raney Nickel), and ethanol.

  • Seal the vessel and purge with nitrogen gas three times, followed by three purges with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (e.g., to 0.5 MPa).

  • Stir the reaction mixture at a controlled temperature (e.g., 30-35°C) until hydrogen uptake ceases (typically 1-2 hours).

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture to remove the catalyst. The catalyst can often be recycled.

  • Remove the ethanol from the filtrate by vacuum distillation to yield the crude product.

  • If necessary, purify the product by vacuum distillation.

Quantitative Data

The following tables provide illustrative yields for SNAr reactions on compounds structurally similar to this compound. Note: These conditions are intended as a starting point and will likely require optimization for your specific substrate and nucleophile.

Table 1: Illustrative Yields for Amination of Activated Fluoroarenes

Nucleophile (Amine)SolventBaseTemp. (°C)Time (h)Approx. Yield (%)
AnilineDMFK₂CO₃1001285-95
4-MethoxyanilineDMSOK₂CO₃120890-98
MorpholineDMFEt₃N80680-90
PiperidineMeCNK₂CO₃Reflux488-96

Table 2: Illustrative Yields for Ether Synthesis with Activated Fluoroarenes

Nucleophile (Alcohol/Phenol)SolventBaseTemp. (°C)Time (h)Approx. Yield (%)
PhenolDMFNaH1001275-85
4-MethoxyphenolDMFK₂CO₃1201080-90
Benzyl alcoholDMSONaH801870-80
EthanolTHFNaHReflux2460-70

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Select Nucleophile & Reagents start->reagents Step 1 setup Reaction Setup (Solvent, Base) reagents->setup Step 2 addition Add 5-Fluoro-2-nitro- benzotrifluoride setup->addition Step 3 heating Heat & Stir addition->heating Step 4 monitoring Monitor by TLC/HPLC heating->monitoring Step 5 monitoring->heating Continue quench Quench Reaction monitoring->quench Complete extract Extraction quench->extract Step 6 dry Dry & Concentrate extract->dry Step 7 purify Column Chromatography dry->purify Step 8 product Final Product purify->product Step 9

Caption: General experimental workflow for SNAr derivatization.

troubleshooting_flowchart start Low/No Product Yield check_nucleophile Is the nucleophile sufficiently reactive? start->check_nucleophile increase_base Increase base strength or concentration check_nucleophile->increase_base No check_temp Is the reaction temperature high enough? check_nucleophile->check_temp Yes increase_base->check_temp increase_temp Increase temperature check_temp->increase_temp No check_time Has the reaction run long enough? check_temp->check_time Yes increase_temp->check_time increase_time Extend reaction time check_time->increase_time No check_reagents Are reagents/solvents pure and dry? check_time->check_reagents Yes increase_time->check_reagents purify_reagents Purify/dry reagents and solvents check_reagents->purify_reagents No end Re-evaluate reaction check_reagents->end Yes purify_reagents->end

Caption: Troubleshooting logic for low product yield.

Overcoming solubility issues with 5-Fluoro-2-nitrobenzotrifluoride in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-2-nitrobenzotrifluoride, focusing on overcoming common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What are the known solvents for this compound?

A1: this compound is soluble in several common organic solvents, including chloroform, methanol, ethanol, and ether.[1][2] It is insoluble in water.[2]

Q2: I am having trouble dissolving this compound. What can I do?

A2: If you are experiencing difficulty dissolving the compound, consider the following troubleshooting steps:

  • Increase the temperature: Gently warming the solvent can increase the solubility of the compound.

  • Use sonication: A sonication bath can help to break up solid particles and facilitate dissolution.

  • Try a co-solvent system: If a single solvent is not effective, a mixture of solvents can sometimes improve solubility.

  • Ensure the compound is pure: Impurities can sometimes affect the solubility of a compound.

Q3: Is there any quantitative data on the solubility of this compound?

Troubleshooting Guide

Issue: Compound "oils out" or forms a precipitate upon addition to the solvent.

Possible Cause:

  • The solvent may be saturated.

  • The temperature of the solution may have dropped, causing the compound to precipitate.

  • The chosen solvent is not appropriate for this compound.

Solution:

  • Increase Solvent Volume: Add more of the solvent to the mixture to ensure you are below the saturation point.

  • Apply Gentle Heat: Warm the solution while stirring to help the compound dissolve.

  • Solvent Screening: Test the solubility in a small scale with a range of solvents to find the most suitable one for your application.

Issue: Incomplete dissolution, with solid particles remaining.

Possible Cause:

  • Insufficient solvent volume.

  • The compound may require more time or energy to dissolve completely.

  • The compound may not be fully soluble at the current temperature.

Solution:

  • Sonication: Place the vial or flask in a sonication bath for 10-15 minutes.

  • Stirring and Time: Allow the solution to stir for an extended period.

  • Heating: Gently heat the mixture while stirring. For volatile solvents, use a condenser to prevent evaporation.

Data Presentation

As extensive quantitative solubility data is not available, the following table provides a qualitative summary based on available information. A protocol to determine quantitative solubility is provided in the Experimental Protocols section.

SolventQualitative Solubility
ChloroformSoluble[1]
MethanolSoluble[1]
EthanolSoluble[2]
EtherSoluble[2]
WaterInsoluble[2]

Experimental Protocols

Protocol 1: Determination of Quantitative Solubility

Objective: To determine the approximate solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., Chloroform)

  • Vials with caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Temperature-controlled bath or hot plate

  • Syringe filters (0.2 µm)

  • Glass syringes

  • Evaporating dish

Methodology:

  • Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a vial with a stir bar.

  • Place the vial in a temperature-controlled bath and stir vigorously for several hours to ensure equilibrium is reached.

  • Once equilibrium is reached, stop stirring and allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the clear supernatant using a pre-weighed glass syringe fitted with a syringe filter.

  • Dispense the filtered solution into a pre-weighed evaporating dish.

  • Record the exact volume of the solution transferred.

  • Evaporate the solvent from the dish under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

  • Once the solvent is completely evaporated, weigh the evaporating dish containing the dried solute.

  • Calculate the solubility in g/100 mL using the following formula:

    Solubility ( g/100 mL) = (Mass of solute (g) / Volume of solvent (mL)) * 100

Protocol 2: Preparation of a Stock Solution for Reaction

Objective: To prepare a stock solution of this compound for use in a chemical reaction.

Materials:

  • This compound

  • Anhydrous organic solvent (e.g., Anhydrous Tetrahydrofuran)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

Methodology:

  • Accurately weigh the desired amount of this compound and add it to a dry volumetric flask under an inert atmosphere.

  • Add a small amount of the anhydrous solvent to the flask and swirl to dissolve the compound. A magnetic stir bar can be used for better mixing.

  • If necessary, gently warm the flask or place it in a sonication bath to aid dissolution.

  • Once the compound is completely dissolved, add the solvent to the flask up to the calibration mark.

  • Cap the flask and invert it several times to ensure a homogeneous solution.

  • The stock solution is now ready for use in the reaction.

Visualizations

experimental_workflow start Start: Weigh Compound dissolve Dissolve in Solvent start->dissolve check Check for Complete Dissolution dissolve->check troubleshoot Troubleshoot (Heat, Sonicate, Add Co-solvent) check->troubleshoot No ready Solution Ready for Use check->ready Yes troubleshoot->dissolve

Caption: A logical workflow for dissolving this compound.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3-Fluorobenzotrifluoride 3-Fluorobenzotrifluoride Millireactor Millireactor 3-Fluorobenzotrifluoride->Millireactor Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) Nitrating_Agent->Millireactor This compound This compound Millireactor->this compound

Caption: Synthesis of this compound in a continuous-flow millireactor.

References

Preventing decomposition of 5-Fluoro-2-nitrobenzotrifluoride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 5-Fluoro-2-nitrobenzotrifluoride during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound during a reaction?

A1: The decomposition of this compound is primarily influenced by elevated temperatures, the presence of strong acids or bases, and prolonged reaction times. Nitroaromatic compounds can be susceptible to degradation under harsh conditions, leading to the formation of impurities.[1][2] Careful control of reaction parameters is crucial to maintain the integrity of the molecule.

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To ensure stability, this compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[3] Exposure to moisture and atmospheric contaminants should be minimized.

Q3: Are there any known incompatible reagents that should be avoided when working with this compound?

A3: Strong oxidizing agents and highly reactive nucleophiles should be used with caution. While the compound is utilized in reactions like nucleophilic aromatic substitution (SNAr), highly aggressive reagents can lead to unwanted side reactions or decomposition. Reaction conditions should be optimized to favor the desired transformation over potential degradation pathways.

Q4: Can the nitro group on this compound be unintentionally reduced during a reaction?

A4: Yes, the nitro group can be susceptible to reduction, especially in the presence of certain catalysts (e.g., palladium, platinum) and hydrogen sources. If the desired reaction does not involve the reduction of the nitro group, it is essential to select reagents and conditions that are chemoselective and will not affect the nitro functionality.

Q5: What are common impurities or byproducts observed in reactions involving this compound?

A5: In nitration reactions for its synthesis, impurities such as p-dinitrobenzene and nitrophenols can form.[2] During nucleophilic substitution reactions, side products can arise from incomplete reactions or reactions at other sites on the aromatic ring, although the strong electron-withdrawing effect of the nitro and trifluoromethyl groups directs substitution. Careful monitoring by techniques like Thin Layer Chromatography (TLC) is recommended to identify the formation of byproducts.[4]

Troubleshooting Guides

Issue 1: Low Yield and/or Formation of Unidentified Impurities in Nucleophilic Aromatic Substitution (SNAr) Reactions
Potential Cause Troubleshooting Step Rationale
Excessive Temperature Lower the reaction temperature and monitor the reaction progress over a longer period.High temperatures can lead to thermal decomposition of the starting material or products.
Incorrect Base or Solvent Screen different bases (e.g., K₂CO₃, Et₃N) and solvents (e.g., DMF, DMSO, THF) to find optimal conditions.The choice of base and solvent can significantly impact the reaction rate and selectivity, minimizing side reactions.[4]
Prolonged Reaction Time Monitor the reaction closely using TLC or HPLC and quench the reaction as soon as the starting material is consumed.Extended reaction times can lead to the formation of degradation products.
Atmospheric Moisture Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.Moisture can react with starting materials or intermediates, leading to unwanted byproducts.
Issue 2: Unintended Reduction of the Nitro Group
Potential Cause Troubleshooting Step Rationale
Inappropriate Reducing Agent If reduction is not desired, avoid common reduction catalysts and reagents (e.g., H₂/Pd, NaBH₄ in certain conditions).These reagents are known to reduce nitro groups and should be avoided if the nitro functionality is to be preserved.
Reaction Temperature Too High Perform the reaction at a lower temperature.Higher temperatures can sometimes promote unwanted reduction side reactions.
Contamination with Catalytic Metals Ensure glassware is thoroughly cleaned to remove any traces of metal catalysts from previous reactions.Trace amounts of metals can catalyze the reduction of the nitro group.

Experimental Protocols

Optimized Synthesis of this compound via Nitration

This protocol is based on a continuous-flow millireactor system, which has been shown to improve safety and efficiency while minimizing impurities.[1]

  • Reactants : 3-Fluorobenzotrifluoride, Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄)

  • Optimized Molar Ratio : C₇H₄F₄ : HNO₃ : H₂SO₄ = 1 : 3.77 : 0.82

  • Temperature : 0°C

  • Residence Time : Optimized for the specific flow reactor setup to ensure complete reaction while minimizing byproduct formation.

  • Outcome : Yields of up to 96.4% have been reported under these optimized conditions.[1]

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.

  • Reactants : this compound, Amine (1.1 - 1.5 equivalents), Base (e.g., K₂CO₃ or Et₃N, 2.0 equivalents)

  • Solvent : Anhydrous DMF or DMSO

  • Procedure :

    • Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

    • Add the amine, followed by the base.

    • Stir the reaction mixture at room temperature or heat to 50-100°C.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[4]

Visualizations

Decomposition_Pathway This compound This compound Decomposition_Products Decomposition_Products This compound->Decomposition_Products Decomposition High_Temperature High_Temperature High_Temperature->Decomposition_Products Strong_Acid_Base Strong_Acid_Base Strong_Acid_Base->Decomposition_Products

Caption: Potential decomposition pathway of this compound.

Troubleshooting_Workflow cluster_issue Issue: Low Yield / Impurities Start Low Yield or Impurity Detected Check_Temp Is Reaction Temperature Too High? Start->Check_Temp Lower_Temp Lower Temperature & Monitor Check_Temp->Lower_Temp Yes Check_Reagents Are Base/Solvent Optimal? Check_Temp->Check_Reagents No Lower_Temp->Check_Reagents Screen_Reagents Screen Different Bases/Solvents Check_Reagents->Screen_Reagents No Check_Time Is Reaction Time Too Long? Check_Reagents->Check_Time Yes Screen_Reagents->Check_Time Optimize_Time Quench at Completion Check_Time->Optimize_Time Yes End Problem Resolved Check_Time->End No Optimize_Time->End

Caption: Troubleshooting workflow for low yield or impurities in reactions.

References

Troubleshooting guide for scaling up 5-Fluoro-2-nitrobenzotrifluoride production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up production of 5-Fluoro-2-nitrobenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most prevalent industrial synthesis method is the nitration of 3-fluorobenzotrifluoride using a mixed acid, typically a combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[1] This electrophilic aromatic substitution reaction is highly effective but requires careful control of reaction conditions due to its exothermic nature.[2]

Q2: What are the primary safety concerns when scaling up this nitration reaction?

A2: The primary safety concern is the highly exothermic nature of the nitration reaction.[1][2] Poor heat management can lead to a runaway reaction, causing a rapid increase in temperature and pressure, potentially resulting in an explosion. Continuous-flow reactors are often recommended for larger-scale production to mitigate this risk by providing superior heat and mass transfer compared to traditional batch reactors.[1][3]

Q3: What are the expected side products and impurities in this synthesis?

A3: The main impurities can include isomers of the desired product, such as 2-fluoro-5-nitrobenzotrifluoride, as well as dinitro- and other over-nitrated species.[4] The formation of these byproducts is highly dependent on reaction conditions, particularly temperature and the composition of the mixed acid.[3] Residual starting material (3-fluorobenzotrifluoride) may also be present if the reaction does not go to completion.

Q4: What purification methods are recommended for the final product on a large scale?

A4: For large-scale purification of solid compounds like this compound, recrystallization is a cost-effective method.[5] The choice of solvent is critical and should be screened to find one that dissolves the compound well at elevated temperatures but poorly at room temperature.[5] For removing isomeric impurities, fractional crystallization or column chromatography may be necessary, although the latter can be less economical at a very large scale.[5]

Troubleshooting Guide

Low Yield

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yield can stem from several factors. Consider the following troubleshooting steps:

  • Inadequate Nitrating Agent Strength: The concentration of the nitronium ion (NO₂⁺), the active electrophile, is crucial. Ensure the mixed acid composition is optimal. A study on a similar nitration in a microreactor indicated that a molar ratio of HNO₃/H₂SO₄/Substrate of 3.77/0.82/1 can achieve high yields.[1]

  • Suboptimal Reaction Temperature: Nitration is highly temperature-dependent. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if it's too high, it can promote the formation of byproducts. Experiment with a controlled temperature ramp to find the optimal point.

  • Poor Mass Transfer: In a batch reactor, inefficient mixing can lead to localized "hot spots" and areas of low reactant concentration. This is particularly problematic during scale-up. Improving agitation or transitioning to a continuous-flow system can enhance mass transfer.[1]

  • Insufficient Residence Time: In a flow reactor setup, a short residence time may not allow the reaction to reach completion. Gradually increase the residence time to see if the yield improves.

Purity Issues & Side Product Formation

Q: I am observing a significant amount of isomeric impurities in my final product. How can I increase the selectivity of the reaction?

A: Isomer formation is a common challenge in electrophilic aromatic substitution. Here’s how to address it:

  • Precise Temperature Control: Product selectivity is often highly sensitive to reaction temperature.[3] Maintaining a consistent and optimized temperature throughout the reaction is critical. Even small deviations can favor the formation of undesired isomers.

  • Adjusting Mixed Acid Composition: The ratio of sulfuric acid to nitric acid can influence the regioselectivity of the nitration. Sulfuric acid acts as a catalyst to generate the nitronium ion. Systematically varying this ratio can help identify conditions that favor the formation of the desired 5-fluoro-2-nitro isomer.

  • Controlled Reagent Addition: In a batch process, the rate of addition of the nitrating agent can impact selectivity. A slow, controlled addition can help maintain a more consistent reaction temperature and concentration profile, reducing the formation of byproducts.

Process Safety & Runaway Reactions

Q: During scale-up, I am concerned about the exothermic nature of the reaction and the potential for a runaway reaction. What measures can I take to ensure safety?

A: Managing the exotherm is the most critical aspect of scaling up this synthesis.

  • Transition to Continuous-Flow Synthesis: Continuous-flow reactors, such as millireactors or microreactors, offer a significantly higher surface-area-to-volume ratio compared to batch reactors.[1] This allows for much more efficient heat removal, drastically reducing the risk of thermal runaway.

  • Calorimetric Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter or Differential Scanning Calorimetry) to accurately determine the heat of reaction and the rate of heat release under different conditions.[1] This data is essential for designing an adequate cooling system.

  • Implement Robust Cooling: Ensure your reactor is equipped with a cooling system that can handle the maximum heat output of the reaction. For batch reactors, this includes a powerful cooling jacket and potentially internal cooling coils.

  • Emergency Quenching Plan: Have a well-defined and tested emergency quenching procedure in place. This involves a method to rapidly cool the reaction and/or add a quenching agent to stop the reaction in case of a thermal runaway.

Data & Protocols

Table 1: Comparison of Batch vs. Continuous-Flow Nitration
ParameterTraditional Batch ReactorContinuous-Flow Millireactor
Heat Transfer Limited by surface-area-to-volume ratioExcellent, rapid heat dissipation
Mass Transfer Dependent on stirring efficiencyEnhanced due to small channel dimensions
Safety Higher risk of thermal runawaySignificantly improved process safety
Control over Impurities Less precise controlBetter control, leading to higher selectivity
Process Efficiency LowerHigher

This table is a qualitative summary based on findings that highlight the advantages of flow chemistry for exothermic nitration reactions.[1]

Experimental Protocol: Nitration of 3-Fluorobenzotrifluoride in a Continuous-Flow System (Illustrative)

This protocol is a generalized representation based on literature descriptions of similar continuous-flow nitration processes.[1][3]

  • System Setup: A continuous-flow millireactor or microreactor system is assembled with two inlet pumps and a back-pressure regulator. The reactor is placed in a temperature-controlled bath.

  • Reagent Preparation:

    • Stream A: 3-fluorobenzotrifluoride (substrate).

    • Stream B: Mixed acid (e.g., a pre-mixed and cooled solution of nitric acid and sulfuric acid).

  • Reaction Execution:

    • The substrate and mixed acid are pumped into a T-mixer before entering the heated/cooled reactor coil at defined flow rates.

    • The molar ratio of the reactants is controlled by adjusting the relative flow rates of the two streams.

    • The residence time is determined by the reactor volume and the total flow rate.

    • The reaction temperature is maintained by the external cooling/heating bath.

  • Quenching and Work-up: The reaction mixture exiting the reactor is continuously quenched, for example, by flowing it into a cooled aqueous solution. The organic phase is then separated, washed, and dried.

  • Analysis: The product mixture is analyzed by methods such as HPLC or GC to determine yield and purity.

Visualizations

G cluster_input Inputs cluster_process Continuous-Flow Process cluster_output Outputs cluster_issues Troubleshooting Points A 3-Fluorobenzotrifluoride C Pumps A->C B Mixed Acid (HNO3/H2SO4) B->C D T-Mixer C->D Controlled Flow Rates E Millireactor (Controlled Temperature) D->E F Quenching E->F Controlled Residence Time T3 Safety/Exotherm E->T3 G Crude Product F->G H Purification (e.g., Recrystallization) G->H T2 Impurity Formation G->T2 I Final Product: This compound H->I T1 Low Yield I->T1

Caption: Workflow for continuous-flow synthesis and key troubleshooting points.

G cluster_yield Low Yield Analysis cluster_purity Purity Issue Analysis start Problem Identified check_temp Is Temperature Optimal? start->check_temp Low Yield check_temp_purity Is Temperature Stable? start->check_temp_purity High Impurities check_ratio Is Mixed Acid Ratio Correct? check_temp->check_ratio Yes solution_yield Adjust Parameters: - Temperature - Molar Ratios - Residence Time check_temp->solution_yield No check_time Is Residence Time Sufficient? check_ratio->check_time Yes check_ratio->solution_yield No check_time->solution_yield Yes check_time->solution_yield No check_addition Is Reagent Addition Controlled? check_temp_purity->check_addition Yes solution_purity Refine Conditions: - Stabilize Temperature - Slow Reagent Addition check_temp_purity->solution_purity No check_addition->solution_purity Yes check_addition->solution_purity No

Caption: Logical flowchart for troubleshooting common production issues.

References

Technical Support Center: Synthesis of 5-Fluoro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-2-nitrobenzotrifluoride. The following information is designed to address specific issues related to byproduct analysis and mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound and what are the expected byproducts?

A1: The most common synthesis method is the electrophilic nitration of 3-fluorobenzotrifluoride using a mixed acid solution of nitric acid and sulfuric acid.[1][2] During this process, the primary source of impurities is the formation of positional isomers. Due to the directing effects of the fluorine and trifluoromethyl groups on the benzene ring, the nitro group can substitute at various positions, leading to a mixture of isomers.

The main byproducts are other isomers of fluoronitrobenzotrifluoride. Based on the nitration of similar 1,3-disubstituted benzene compounds, the expected isomeric byproducts include:

  • 3-Fluoro-2-nitrobenzotrifluoride

  • 3-Fluoro-4-nitrobenzotrifluoride

  • 3-Fluoro-6-nitrobenzotrifluoride

Under forcing reaction conditions (e.g., high temperatures or prolonged reaction times), dinitrated byproducts can also be formed.

Q2: What is a typical distribution of isomers in the nitration of a substituted benzotrifluoride?

Table 1: Example Isomer Distribution in the Nitration of 3-Methylbenzotrifluoride

IsomerPercentage (%)
2-nitro-3-methylbenzotrifluoride44
4-nitro-3-methylbenzotrifluoride21
5-nitro-3-methylbenzotrifluoride2
6-nitro-3-methylbenzotrifluoride33

Note: This data is for a related compound and serves as an illustrative example.

Q3: Which analytical techniques are most suitable for identifying and quantifying byproducts in the synthesis of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive byproduct profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile isomers. The mass spectrometer provides molecular weight and fragmentation patterns, aiding in the definitive identification of each isomer.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation and quantification of non-volatile byproducts and for monitoring reaction progress.

  • ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy: This is a particularly powerful tool for the analysis of fluorinated compounds. Due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus, it is often possible to resolve and quantify each fluorinated isomer and impurity in the crude reaction mixture with minimal sample preparation.[3][4][5]

Troubleshooting Guides

Problem 1: Poor separation of isomers by GC or HPLC.

Potential Causes:

  • Inappropriate column selection.

  • Suboptimal mobile phase or temperature gradient.

  • Co-elution of isomers.

Solutions:

  • Column Selection: For GC, a column with a polar stationary phase may provide better separation of polar nitro-isomers. For HPLC, consider columns with different selectivities, such as phenyl-hexyl or cyano-propyl phases, in addition to standard C18 columns.

  • Method Optimization:

    • GC: Adjust the temperature gradient. A slower ramp rate can improve the resolution of closely eluting peaks.

    • HPLC: Modify the mobile phase composition. For reverse-phase HPLC, altering the ratio of organic solvent (e.g., acetonitrile or methanol) to water, or changing the pH of the aqueous phase, can significantly impact selectivity.

  • Derivatization: In some cases, derivatization of the analytes can improve separation, although this adds a step to the sample preparation.

Problem 2: Incomplete reaction or low yield of the desired this compound isomer.

Potential Causes:

  • Insufficient nitrating agent.

  • Low reaction temperature.

  • Short reaction time.

  • Poor mixing.

Solutions:

  • Reaction Conditions:

    • Stoichiometry: Ensure an adequate molar excess of the nitrating agent is used.

    • Temperature: While lower temperatures can favor the formation of certain isomers, they can also slow down the reaction rate. A systematic study of the reaction temperature is recommended to find the optimal balance between selectivity and conversion.

    • Time: Monitor the reaction progress over time using a suitable analytical technique (e.g., TLC, GC, or HPLC) to determine the optimal reaction time.

  • Mixing: Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially in a biphasic system.

Problem 3: Presence of unexpected peaks in the chromatogram or spectrum.

Potential Causes:

  • Contaminants in starting materials.

  • Formation of dinitrated or other over-reaction byproducts.

  • Degradation of products during workup or analysis.

Solutions:

  • Starting Material Purity: Analyze the 3-fluorobenzotrifluoride starting material for any impurities before starting the reaction.

  • Reaction Control: Avoid excessive temperatures and prolonged reaction times to minimize the formation of dinitrated and other side products.

  • Workup and Analysis: Ensure that the workup procedure (e.g., quenching, extraction, and washing) is performed promptly and at a suitable temperature to prevent product degradation. For GC analysis, ensure the injector temperature is not excessively high, which could cause degradation of thermally labile compounds.

Experimental Protocols

The following are model experimental protocols that can be used as a starting point for the analysis of byproducts in the synthesis of this compound. These methods should be validated for your specific application.

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Identification and Quantification

  • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split injection, ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Table 2: Model GC-MS Parameters

ParameterValue
Column 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium (1.0 mL/min)
Inlet Temperature 250 °C
Oven Program 80°C (2 min), then 10°C/min to 250°C (5 min)
MS Ionization Electron Ionization (70 eV)
Mass Range 40-400 amu

2. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-20 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Table 3: Model HPLC Parameters

ParameterValue
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30-80% B over 13 min
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 254 nm

3. ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) for Isomer Quantification

  • Spectrometer: 400 MHz or higher.

  • Solvent: Chloroform-d (CDCl₃) or Acetone-d₆.

  • Internal Standard: An internal standard with a known concentration and a well-resolved ¹⁹F signal that does not overlap with the analyte signals (e.g., trifluorotoluene).

  • Acquisition Parameters:

    • Pulse Angle: 30-45° to ensure uniform excitation across the spectral width.

    • Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest to ensure full relaxation for accurate integration.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or higher).

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate the signals corresponding to the desired product and each of the byproducts. The relative molar ratio can be determined from the integral values.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Byproduct Analysis cluster_output Output Start 3-Fluorobenzotrifluoride Nitration Nitration (HNO3/H2SO4) Start->Nitration Crude_Product Crude Product Mixture Nitration->Crude_Product Sample_Prep Sample Preparation Crude_Product->Sample_Prep GC_MS GC-MS Analysis Sample_Prep->GC_MS HPLC HPLC Analysis Sample_Prep->HPLC NMR 19F NMR Analysis Sample_Prep->NMR Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis HPLC->Data_Analysis NMR->Data_Analysis Purity_Report Purity & Isomer Ratio Report Data_Analysis->Purity_Report

Caption: Experimental workflow for the synthesis and byproduct analysis of this compound.

Troubleshooting_Byproducts Start Unexpected Byproducts Detected? Isomer_Issue High Levels of Isomeric Impurities? Start->Isomer_Issue Yes No_Issue Byproduct Profile as Expected Start->No_Issue No Check_Purity Analyze Starting Material Purity Optimize_Workup Optimize Workup Procedure Check_Purity->Optimize_Workup Review_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Temp_Study Perform Temperature Study to Optimize Isomer Ratio Isomer_Issue->Temp_Study Yes Dinitro_Issue Dinitrated Byproducts Present? Isomer_Issue->Dinitro_Issue No Purification Develop Purification Method (e.g., Fractional Distillation, Crystallization) Temp_Study->Purification Dinitro_Issue->Check_Purity No Reduce_Severity Reduce Reaction Severity (Lower Temp, Shorter Time) Dinitro_Issue->Reduce_Severity Yes Reduce_Severity->Review_Conditions

Caption: Troubleshooting decision tree for managing byproducts in this compound synthesis.

References

Technical Support Center: Enhancing Regioselectivity in Reactions of 5-Fluoro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-2-nitrobenzotrifluoride. The focus is on enhancing the regioselectivity of its reactions, particularly Nucleophilic Aromatic Substitution (SNAr).

Understanding Regioselectivity with this compound

This compound is a highly activated substrate for Nucleophilic Aromatic Substitution (SNAr). The regioselectivity of these reactions is dictated by the electronic properties of the substituents on the aromatic ring.

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group located at the C-2 position (ortho to the fluorine). It strongly activates the ring for nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance.

  • Trifluoromethyl Group (-CF₃): Positioned at the C-1 position, this is another potent electron-withdrawing group that further deactivates the ring towards electrophilic attack but enhances its susceptibility to nucleophiles.

  • Fluoro Group (-F): Located at the C-5 position, the fluorine atom serves as an excellent leaving group in SNAr reactions. Its high electronegativity polarizes the C-F bond, making the C-5 carbon atom highly electrophilic and the primary site of nucleophilic attack.

Due to this arrangement of substituents, nucleophilic attack will overwhelmingly occur at the carbon atom bearing the fluorine atom.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive pathway for this compound with nucleophiles?

A1: The primary reactive pathway is Nucleophilic Aromatic Substitution (SNAr), where a nucleophile displaces the fluoride ion. The strong electron-withdrawing effects of the ortho-nitro group and the trifluoromethyl group make the aromatic ring electron-deficient and highly susceptible to nucleophilic attack.

Q2: Why is fluorine the preferred leaving group in SNAr reactions with this molecule?

A2: In the context of SNAr, fluorine is an excellent leaving group. The rate-determining step is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex. The high electronegativity of fluorine strongly polarizes the C-F bond, making the attached carbon atom highly electrophilic and thus more susceptible to nucleophilic attack.

Q3: I am observing low yields in my reaction. What are the common causes?

A3: Low yields can stem from several factors:

  • Inadequate reaction conditions: The temperature may be too low, or the reaction time may be insufficient.

  • Poor solvent choice: For SNAr reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred.

  • Weak nucleophile: The nucleophile may not be strong enough to attack the aromatic ring efficiently.

  • Presence of water: Anhydrous conditions are crucial as water can protonate the nucleophile or compete as a nucleophile, leading to side products.

  • Suboptimal base: If a base is used to generate the nucleophile in situ, its strength and stoichiometry are critical.

Q4: I am seeing a mixture of products. How can I improve the regioselectivity?

A4: While this compound is highly predisposed to substitution at the C-5 position, side reactions can occur under certain conditions. To enhance regioselectivity:

  • Optimize the temperature: Start with a lower reaction temperature and gradually increase it. Higher temperatures can sometimes lead to side reactions.

  • Choice of base: Use a non-nucleophilic, sterically hindered base if side reactions with the base are suspected.

  • Protecting groups: If your nucleophile also contains functional groups that could react with the starting material (e.g., an amino group on a larger molecule), consider using a suitable protecting group strategy.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Reaction temperature is too low. 2. Insufficient reaction time. 3. Weak nucleophile. 4. Deactivated nucleophile due to protonation. 5. Poor solvent choice.1. Gradually increase the reaction temperature in increments of 10-20°C. 2. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 3. Consider using a stronger nucleophile or activating the current nucleophile with a suitable base. 4. Ensure anhydrous conditions and use a non-protic solvent. If a base is used, ensure it is strong enough to deprotonate the nucleophile. 5. Screen polar aprotic solvents such as DMF, DMSO, NMP, or acetonitrile.
Formation of Multiple Products (Low Regioselectivity) 1. Reaction temperature is too high. 2. The nucleophile is reacting at other positions. 3. Side reactions involving the solvent or base.1. Run the reaction at a lower temperature for a longer duration. 2. While unlikely for this substrate, consider steric hindrance effects if using a bulky nucleophile. 3. Use a non-nucleophilic base and a less reactive solvent.
Starting Material is Decomposed 1. Reaction temperature is too high. 2. The base is too strong or not suitable. 3. The nucleophile is unstable under the reaction conditions.1. Lower the reaction temperature. 2. Use a milder base (e.g., K₂CO₃ instead of NaH) or a sterically hindered base. 3. Check the stability of your nucleophile at the reaction temperature.
Difficulty in Product Isolation/Purification 1. Emulsion formation during workup. 2. Product is highly polar and remains in the aqueous layer. 3. Co-elution with starting material or byproducts during chromatography.1. Add brine to the aqueous layer to break the emulsion. 2. Use a different extraction solvent (e.g., ethyl acetate, dichloromethane). 3. Optimize the mobile phase for column chromatography; consider using a different stationary phase.

Data Presentation

Disclaimer: Quantitative data for Nucleophilic Aromatic Substitution reactions specifically on this compound is limited in publicly available literature. The following tables present data for analogous fluoronitroaromatic compounds to provide an illustrative comparison of expected yields and regioselectivity with different nucleophiles.

Table 1: Reaction of 2-Fluoro-5-nitrobenzene-1,4-diamine with Various Nucleophiles

Entry Nucleophile Base Solvent Temp (°C) Time (h) Yield (%) Regioselectivity
1MorpholineK₂CO₃DMF804>95>99% (at C-2)
2PiperidineEt₃NDMSO100292>99% (at C-2)
3BenzylamineK₂CO₃DMF80688>99% (at C-2)
4Sodium Methoxide-MeOHRT395>99% (at C-2)
5ThiophenolNaHTHFRT290>99% (at C-2)

Data is illustrative and adapted from reactions on a closely related substrate for comparative purposes.

Experimental Protocols

The following are general protocols for SNAr reactions on this compound. Note: These protocols are representative and may require optimization for specific substrates and nucleophiles. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Reaction with a Primary or Secondary Amine

  • Materials:

    • This compound (1.0 eq)

    • Amine nucleophile (e.g., morpholine, piperidine) (1.1 - 1.5 eq)

    • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq)

    • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous DMF or DMSO.

    • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

    • Add the base (K₂CO₃ or Et₃N, 2.0 eq).

    • Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with an Alcohol or Phenol

  • Materials:

    • This compound (1.0 eq)

    • Alcohol or phenol (1.5 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (t-BuOK) (1.2 eq)

    • Anhydrous tetrahydrofuran (THF) or DMF

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF or DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add the alcohol or phenol (1.5 eq) dissolved in the same anhydrous solvent.

    • Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

    • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the alkoxide/phenoxide solution.

    • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizations

SNAr_Mechanism Start This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack (Rate-determining step) Product Substituted Product + F⁻ Intermediate->Product Elimination of Fluoride (Restores Aromaticity)

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Troubleshooting_Workflow decision decision process process outcome outcome Start Low Yield or Incomplete Reaction Check_Temp Is Temperature Optimized? Start->Check_Temp Increase_Temp Increase Temperature (e.g., in 10°C increments) Check_Temp->Increase_Temp No Check_Solvent Is Solvent Appropriate? Check_Temp->Check_Solvent Yes Increase_Temp->Check_Solvent Change_Solvent Switch to another polar aprotic solvent (DMF, DMSO) Check_Solvent->Change_Solvent No Check_Base Is Base/Nucleophile Concentration Correct? Check_Solvent->Check_Base Yes Change_Solvent->Check_Base Adjust_Base Adjust Stoichiometry or Use Stronger Base Check_Base->Adjust_Base No Check_Purity Are Reagents Pure and Anhydrous? Check_Base->Check_Purity Yes Adjust_Base->Check_Purity Purify_Reagents Purify/Dry Solvents and Reagents Check_Purity->Purify_Reagents No Success Improved Yield Check_Purity->Success Yes Purify_Reagents->Success

Caption: A decision-making flowchart for troubleshooting low reaction yields.

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 5-Fluoro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 5-Fluoro-2-nitrobenzotrifluoride in cross-coupling reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: this compound presents a unique set of challenges due to its electronic and structural properties. The benzene ring is highly electron-deficient due to the presence of three strong electron-withdrawing groups: a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and a fluorine atom (-F). This high electron deficiency can make the oxidative addition step of the catalytic cycle more facile. However, it also increases the propensity for side reactions and can affect the stability of the catalyst and intermediates. The fluorine atom also introduces the possibility of C-F bond activation, which can lead to undesired products.

Q2: Which cross-coupling reaction is most suitable for functionalizing this compound?

A2: The choice of reaction depends on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with a wide range of aryl and vinyl boronic acids. It is generally tolerant of various functional groups.

  • Buchwald-Hartwig Amination: The method of choice for creating C-N bonds with primary and secondary amines, anilines, and other nitrogen nucleophiles.

  • Heck Coupling: Used for forming C-C bonds with alkenes, leading to substituted styrenyl derivatives.

Given the electron-deficient nature of the substrate, careful selection of the catalyst, ligand, and base is crucial for all three reaction types to achieve high yields and selectivity.

Q3: What are the most common side reactions observed with this substrate?

A3: The most prevalent side reactions include:

  • Hydrodefluorination/Hydrodenitration: Replacement of the fluorine or nitro group with a hydrogen atom.

  • Homocoupling: Dimerization of the coupling partner (e.g., boronic acid in Suzuki coupling).

  • Catalyst Decomposition: Formation of inactive palladium black.

  • C-F Bond Activation: While sometimes the desired pathway, unintended C-F bond cleavage can lead to a mixture of products. Research suggests that arylation can occur ortho to the nitro group via C-F bond activation.[1]

Q4: How do I choose the right palladium catalyst and ligand?

A4: For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands are generally recommended. These ligands stabilize the palladium center and promote the reductive elimination step. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective. For challenging couplings, modern palladium precatalysts, such as the G3 or G4 Buchwald precatalysts, can provide more consistent and efficient generation of the active Pd(0) species.

Q5: What is the best base to use for these reactions?

A5: The choice of base is critical and depends on the specific cross-coupling reaction and the coupling partner.

  • Suzuki Coupling: Mild inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often good starting points.

  • Buchwald-Hartwig Amination: Stronger, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

  • Heck Coupling: Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are typically employed.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Inactive Catalyst Ensure the palladium precatalyst is properly activated to the Pd(0) state. Consider using a more advanced precatalyst like a Buchwald G3 or G4 palladacycle. Prepare fresh catalyst solutions and handle them under an inert atmosphere.
Inappropriate Ligand For this electron-deficient substrate, screen a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.
Incorrect Base The base may be too weak to facilitate transmetalation (in Suzuki) or deprotonation (in Buchwald-Hartwig). Try a stronger base (e.g., switch from K₂CO₃ to K₃PO₄ in Suzuki). Conversely, a base that is too strong can cause substrate or product degradation.
Poor Solvent Choice Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Common solvents include toluene, dioxane, and DMF. For Suzuki reactions, a co-solvent of water is often necessary.
Reaction Temperature Too Low Some cross-coupling reactions with challenging substrates require higher temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Oxygen Contamination Oxygen can deactivate the palladium catalyst. Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (argon or nitrogen).
Problem 2: Significant Side Product Formation
Side Product Potential Cause Suggested Solution
Homocoupling of Boronic Acid Presence of oxygen.Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas.
Hydrodefluorination Catalyst system promotes C-F activation followed by protonolysis.Screen different ligands and bases. A less electron-rich ligand or a milder base may suppress this pathway.
Formation of Palladium Black Catalyst decomposition.Use a higher ligand-to-palladium ratio (e.g., 2:1 or 4:1). Ensure the reaction mixture is homogenous.

Experimental Protocols (Model Systems)

The following are model protocols adapted from literature for similar electron-deficient substrates. Optimization for this compound is likely necessary.

Model Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of fluorinated biphenyl derivatives.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene/Water (10:1 v/v), degassed

Procedure:

  • To an oven-dried reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%) in degassed toluene.

  • Seal the reaction vial with a septum and purge with argon for 10 minutes.

  • Add the degassed toluene/water solvent mixture to the reaction vial via syringe.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Model Protocol 2: Buchwald-Hartwig Amination

This protocol is based on general procedures for the amination of electron-deficient aryl halides.

Reaction Scheme:

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • XPhos Pd G3 (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene, anhydrous and degassed

Procedure:

  • In a glovebox, add this compound (1.0 equiv), NaOtBu (1.4 equiv), and XPhos Pd G3 (2 mol%) to an oven-dried reaction vial.

  • Add the degassed toluene.

  • Add the amine (1.2 equiv) via syringe.

  • Seal the vial and heat to 110 °C for 16-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

Data Presentation

The following tables summarize typical reaction conditions for cross-coupling reactions of related electron-deficient aryl fluorides and trifluoromethylated arenes. This data can serve as a starting point for optimizing reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Related Substrates

Aryl HalideBoronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1,4-Dibromo-2-(trifluoromethyl)benzenePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O801285
2,4-Dichloro-1-(trifluoromethyl)benzene4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001892
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10 (heterogeneous)-K₂CO₃DMF/H₂O1103>95

Table 2: Buchwald-Hartwig Amination of Related Substrates

Aryl HalideAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-ChlorobenzotrifluorideMorpholinePd₂(dba)₃ (1)XPhos (2.5)NaOtBu (1.2)Toluene1002495
4-BromobenzonitrileAniline[Pd(allyl)Cl]₂ (0.5)t-BuXPhos (2)NaOtBu (1.2)Toluene1001898

Visualizations

General Experimental Workflow for Catalyst Screening

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Workup prep_reactants Weigh Aryl Halide, Coupling Partner, & Base into Reaction Vial inert Purge Vial with Inert Gas (Ar/N₂) prep_reactants->inert prep_catalyst Prepare Catalyst/Ligand Stock Solution add_catalyst Add Catalyst Solution prep_catalyst->add_catalyst add_solvent Add Degassed Solvent inert->add_solvent add_solvent->add_catalyst heat Heat to Desired Temperature & Stir add_catalyst->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General experimental workflow for cross-coupling catalyst screening.

Troubleshooting Decision Tree for Low Yield

G start Low Yield in Cross-Coupling check_catalyst Is the Catalyst System Active and Appropriate? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes sol_catalyst Use Buchwald Precatalyst. Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos). check_catalyst->sol_catalyst No check_reagents Are Reagents Pure and Degassed? check_conditions->check_reagents Yes sol_conditions Increase Temperature. Screen Solvents. Use a Stronger Base (e.g., K₃PO₄, NaOtBu). check_conditions->sol_conditions No sol_reagents Thoroughly Degas Solvents. Use Fresh, Pure Reagents. Run Under Strict Inert Atmosphere. check_reagents->sol_reagents No G pd0 Pd(0)L₂ pd2_oa Ar-Pd(II)L₂-X pd0->pd2_oa Oxidative Addition (+ Ar-X) pd2_tm Ar-Pd(II)L₂-R pd2_oa->pd2_tm Transmetalation (+ R-B(OH)₂, Base) pd2_tm->pd0 Reductive Elimination product Ar-R pd2_tm->product

References

Validation & Comparative

A Comparative Guide to the Synthesis Applications of 5-Fluoro-2-nitrobenzotrifluoride and 2-Fluoro-5-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and biological activities. Among the vast array of available intermediates, halogenated and nitrated benzotrifluorides serve as critical scaffolds. This guide provides an in-depth comparison of two constitutional isomers, 5-Fluoro-2-nitrobenzotrifluoride and 2-Fluoro-5-nitrobenzotrifluoride, focusing on their synthetic utility, reactivity, and applications, supported by experimental data.

Introduction to Isomeric Differences and Reactivity

This compound and 2-Fluoro-5-nitrobenzotrifluoride, while sharing the same molecular formula (C₇H₃F₄NO₂), exhibit distinct chemical behaviors primarily dictated by the relative positions of the nitro (-NO₂) and fluoro (-F) substituents on the benzotrifluoride core.[1][2] These differences significantly influence their reactivity in key synthetic transformations, most notably in nucleophilic aromatic substitution (SNAr) reactions.

The primary determinant of reactivity in SNAr reactions is the degree of activation of the carbon-fluorine bond by the electron-withdrawing nitro group. In this compound, the nitro group is positioned ortho to the fluorine atom. Conversely, in 2-Fluoro-5-nitrobenzotrifluoride, the nitro group is in the para position. The strong electron-withdrawing inductive and mesomeric effects of the nitro group are crucial for stabilizing the negatively charged Meisenheimer complex, the key intermediate in SNAr reactions. The inductive effect is distance-dependent and is more pronounced when the nitro group is in the ortho position. Consequently, this compound is generally more reactive towards nucleophiles than its 2-Fluoro-5-nitrobenzotrifluoride counterpart.

Comparative Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of the two isomers is presented below.

PropertyThis compound2-Fluoro-5-nitrobenzotrifluoride
CAS Number 393-09-9400-74-8
Molecular Weight 209.10 g/mol 209.10 g/mol
Appearance Light yellow to yellow to orange clear liquidLight yellow to amber to dark green clear liquid
Boiling Point 198-199 °C (lit.)105-110 °C/25 mmHg (lit.)
Melting Point 23 °C (lit.)22-24 °C
Density 1.497 g/mL at 25 °C (lit.)1.522 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.46 (lit.)n20/D 1.465 (lit.)
Signal Word WarningWarning
Hazard Statements H315, H319, H335H315, H319, H335

Performance in Synthesis: A Focus on Nucleophilic Aromatic Substitution

The differential reactivity of these isomers is a key consideration in synthetic planning. The enhanced reactivity of this compound allows for SNAr reactions to proceed under milder conditions or with a broader range of nucleophiles compared to 2-Fluoro-5-nitrobenzotrifluoride.

Representative Experimental Data
ReactionIsomerNucleophileConditionsYield
Ether Synthesis This compound4-AminophenolK₂CO₃, DMF, 80-90 °CNot specified
Amine Synthesis 2-Fluoro-5-nitrobenzotrifluorideAnilineK₂CO₃, DMSO, 120 °C75%

Note: The data presented is sourced from analogous reactions and serves to illustrate the general reactivity.

Experimental Protocols

Below are representative protocols for nucleophilic aromatic substitution reactions involving these isomers.

Protocol 1: Synthesis of N-Aryl Ether using this compound

Objective: To synthesize an N-aryl ether via SNAr reaction.

Materials:

  • This compound

  • Aryl alcohol (e.g., 4-aminophenol)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of 4-aminophenol in anhydrous DMF, add potassium carbonate in one portion.

  • Heat the mixture to 80-90 °C.

  • Slowly add this compound to the reaction mixture.

  • Maintain the temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a Diaryl Ether using 2-Fluoro-5-nitrobenzotrifluoride

Objective: To synthesize a diaryl ether via SNAr reaction.

Materials:

  • 2-Fluoro-5-nitrobenzotrifluoride

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, combine 2-Fluoro-5-nitrobenzotrifluoride, phenol, and potassium carbonate in anhydrous DMSO.

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired diaryl ether.

Applications in Drug Development

Both isomers are valuable precursors in the synthesis of complex bioactive molecules.

  • This compound is a key starting material in the synthesis of various kinase inhibitors. For instance, it is a precursor to the intermediate 3-amino-4-fluorobenzotrifluoride, which can be further elaborated into active pharmaceutical ingredients (APIs). A notable example is its potential use in the synthesis of intermediates for drugs like Nilotinib , a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia.[2][3]

  • 2-Fluoro-5-nitrobenzotrifluoride serves as a building block for pharmaceuticals and agrochemicals.[1] Its derivatives are often explored for their unique biological properties conferred by the specific substitution pattern. For example, it is a potential starting material for the synthesis of intermediates leading to multi-kinase inhibitors like Sorafenib , used in the treatment of kidney and liver cancer.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of reactivity and a representative synthetic workflow.

SNAr_Reactivity_Comparison cluster_5F2NBTF This compound cluster_2F5NBTF 2-Fluoro-5-nitrobenzotrifluoride start1 This compound intermediate1 Meisenheimer Complex (Higher Stability) start1->intermediate1 Nucleophilic Attack (Faster) product1 SNAr Product intermediate1->product1 Fluoride Elimination start2 2-Fluoro-5-nitrobenzotrifluoride intermediate2 Meisenheimer Complex (Lower Stability) start2->intermediate2 Nucleophilic Attack (Slower) product2 SNAr Product intermediate2->product2 Fluoride Elimination Reactivity_Comparison Comparative SNAr Reactivity Synthetic_Workflow start This compound step1 Nucleophilic Aromatic Substitution (SNAr) (e.g., with an amine) start->step1 intermediate1 Substituted Nitroaromatic Intermediate step1->intermediate1 step2 Reduction of Nitro Group intermediate1->step2 intermediate2 Aminoaromatic Intermediate step2->intermediate2 step3 Further Functionalization (e.g., Amide Coupling) intermediate2->step3 final_product Bioactive Molecule (e.g., Kinase Inhibitor) step3->final_product

References

A Comparative Analysis of the Reactivity of 5-Fluoro-2-nitrobenzotrifluoride in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 5-Fluoro-2-nitrobenzotrifluoride with other common nitroaromatic compounds in the context of nucleophilic aromatic substitution (SNAr) reactions. By presenting available experimental data, detailed experimental protocols, and a theoretical framework, this document serves as a valuable resource for designing synthetic routes and selecting appropriate substrates in pharmaceutical and materials science research.

Introduction to SNAr Reactivity of Nitroaromatics

Nucleophilic aromatic substitution is a fundamental reaction class for the synthesis of substituted aromatic compounds. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of SNAr reactions is significantly influenced by the electronic properties of the substituents on the aromatic ring and the nature of the leaving group.

This compound is a highly activated substrate for SNAr reactions due to the presence of three powerful electron-withdrawing groups: a nitro group (-NO2), a trifluoromethyl group (-CF3), and a fluorine atom. The nitro and trifluoromethyl groups, positioned ortho and meta to the fluorine leaving group, strongly activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates the initial nucleophilic attack, the rate-determining step of the reaction.

Comparative Reactivity Data

Aromatic SubstrateSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
1-Fluoro-4-nitrobenzene4.5 x 10⁻⁴[Fictional Data for Illustration]
1-Fluoro-2-nitrobenzene2.8 x 10⁻⁴[Fictional Data for Illustration]
1-Fluoro-2,4-dinitrobenzene1.8 x 10²[Fictional Data for Illustration]
This compound Estimated to be high -

Note: The rate constants for the reference compounds are illustrative and based on established trends in SNAr reactivity. The reactivity of this compound is predicted to be high due to the combined electron-withdrawing effects of the nitro and trifluoromethyl groups.

The high reactivity of this compound is further supported by reports of its synthesis achieving a 96.4% yield in a continuous-flow microreactor, suggesting a rapid and efficient reaction.

Factors Influencing Reactivity

The enhanced reactivity of this compound can be attributed to the following factors:

  • Inductive and Resonance Effects: The nitro group is a strong electron-withdrawing group through both inductive (-I) and resonance (-M) effects. The trifluoromethyl group is a powerful electron-withdrawing group primarily through a strong inductive effect (-I).

  • Stabilization of the Meisenheimer Complex: The negative charge of the Meisenheimer intermediate is effectively delocalized by the ortho-nitro group and, to a lesser extent, by the meta-trifluoromethyl group, thereby stabilizing the transition state and accelerating the reaction.

  • Fluorine as a Leaving Group: In SNAr reactions, the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, facilitating this attack.

Experimental Protocols

To enable researchers to quantitatively assess the reactivity of this compound and other nitroaromatics, a detailed protocol for a comparative kinetic study using UV-Vis spectroscopy is provided below.

Protocol: Determination of Second-Order Rate Constants for SNAr Reactions

Objective: To determine and compare the second-order rate constants for the reaction of this compound and other nitroaromatics with a nucleophile (e.g., piperidine) in a suitable solvent (e.g., methanol) at a constant temperature.

Materials:

  • This compound

  • Other nitroaromatic compounds for comparison (e.g., 1-Fluoro-4-nitrobenzene)

  • Piperidine (or other desired nucleophile)

  • Anhydrous methanol (or other suitable solvent)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of each nitroaromatic substrate (e.g., 0.01 M) in anhydrous methanol.

    • Prepare a series of piperidine solutions of varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) in anhydrous methanol.

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected product. This should be determined beforehand by running a spectrum of a fully reacted solution.

    • Equilibrate the thermostatted cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

    • In a quartz cuvette, place a known volume of one of the piperidine solutions and allow it to thermally equilibrate.

    • Initiate the reaction by injecting a small, known volume of the nitroaromatic substrate stock solution into the cuvette, ensuring rapid mixing.

    • Immediately begin recording the absorbance at the predetermined λmax at regular time intervals until the reaction is complete (i.e., the absorbance reading is stable).

  • Data Analysis:

    • The reaction is performed under pseudo-first-order conditions by using a large excess of the nucleophile.

    • The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order rate equation: ln(A∞ - At) = -k_obs * t + ln(A∞ - A₀), where A∞ is the final absorbance, At is the absorbance at time t, and A₀ is the initial absorbance.

    • Repeat the kinetic runs for each concentration of piperidine.

    • The second-order rate constant (k₂) is determined from the slope of a plot of k_obs versus the concentration of piperidine.

Visualizing Reaction Mechanisms and Workflows

To further aid in the understanding of the concepts discussed, the following diagrams illustrate the SNAr reaction mechanism and the experimental workflow for kinetic analysis.

SNAr_Mechanism cluster_reactants Reactants cluster_products Products A Aromatic Substrate (e.g., this compound) C Meisenheimer Complex (Resonance Stabilized Intermediate) A->C Nucleophilic Attack (Rate-Determining Step) B Nucleophile (e.g., Piperidine) D Product C->D Elimination E Leaving Group (F⁻)

Caption: Generalized mechanism of a two-step Nucleophilic Aromatic Substitution (SNAr) reaction.

Experimental_Workflow prep 1. Prepare Stock Solutions (Substrate & Nucleophile) uv_setup 2. Set up UV-Vis Spectrophotometer (λmax, Temperature) prep->uv_setup reaction 3. Initiate Reaction in Cuvette (Mix Substrate & Nucleophile) uv_setup->reaction data_acq 4. Record Absorbance vs. Time reaction->data_acq calc_kobs 5. Calculate k_obs (Pseudo-first-order rate constant) data_acq->calc_kobs plot 6. Plot k_obs vs. [Nucleophile] calc_kobs->plot calc_k2 7. Determine k₂ (Second-order rate constant) from the slope plot->calc_k2

Caption: Experimental workflow for the kinetic analysis of an SNAr reaction using UV-Vis spectroscopy.

Comparative Analysis of the Biological Activity of 5-Fluoro-2-nitrobenzotrifluoride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of derivatives of 5-Fluoro-2-nitrobenzotrifluoride, a compound of interest in pharmaceutical and agrochemical research. The presence of the trifluoromethyl group and a nitro functionality on the benzene ring suggests potential for a range of biological effects, including anticancer, antimicrobial, and enzyme inhibitory activities. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action to inform further research and development.

Anticancer Activity: A Promising Scaffold

While specific data on a wide range of this compound derivatives is limited, studies on structurally related trifluoromethyl- and nitro-containing aromatic compounds indicate significant potential for anticancer activity. The cytotoxic effects of these compounds are typically evaluated against various human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.

Table 1: Comparative in Vitro Anticancer Activity (IC50, µM) of Structurally Related Compounds

Compound ClassDerivative/CompoundCancer Cell LineIC50 (µM)Reference
Trifluoromethyl-pyrimidine Derivatives Compound 9uA549 (Lung)0.35[1]
MCF-7 (Breast)3.24[1]
PC-3 (Prostate)5.12[1]
Fluorinated Aminophenylhydrazines Compound 6 (containing 5 fluorine atoms)A549 (Lung)0.64[2]
Nitroaromatic Compounds Compound 3Human Cancer Cell Lines< 8.5[3]
Compound 24Human Cancer Cell Lines< 8.5[3]
Nitro-substituted Hydroxynaphthanilides Compound 2THP-1 (Leukemia)-[4]
MCF-7 (Breast)-[4]
Compound 3THP-1 (Leukemia)4.41[4]
MCF-7 (Breast)-[4]
Compound 6THP-1 (Leukemia)-[4]
MCF-7 (Breast)-[4]

Note: The data presented is for structurally related compounds and not direct derivatives of this compound unless specified. The absence of an IC50 value indicates that the study reported activity without providing a specific value.

Antimicrobial Activity

The antimicrobial potential of this compound derivatives is an area of active investigation. The presence of the nitro group, a known pharmacophore in antimicrobial agents, suggests that these compounds may exhibit activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency.

Table 2: Comparative in Vitro Antimicrobial Activity (MIC, µg/mL) of Structurally Related Compounds

Compound ClassDerivative/CompoundBacterial/Fungal StrainMIC (µg/mL)Reference
N-(trifluoromethyl)phenyl pyrazole derivatives Compound 25S. aureus (MRSA)0.78[5]
S. epidermidis1.56[5]
E. faecium0.78[5]
Nitrofuran–triazole congeners Compound 9fGram-positive bacteria1.9[6]
C. albicans3.9[6]
C. parapsilosis3.9[6]
Compound 9gGram-positive bacteria1.9[6]
Compound 9lGram-positive bacteria1.9[6]
Compound 9mGram-positive bacteria1.9[6]

Note: The data presented is for structurally related compounds and not direct derivatives of this compound unless specified.

Enzyme Inhibition

The fluorinated and nitro-substituted aromatic scaffold of this compound derivatives makes them candidates for enzyme inhibitors. Specific enzymes that could be targeted include kinases, which are often dysregulated in cancer.

Table 3: Comparative Enzyme Inhibitory Activity (IC50) of Structurally Related Compounds

Compound ClassEnzyme TargetIC50Reference
Trifluoromethyl-pyrimidine Derivative (Compound 9u)EGFR kinase0.091 µM[1]

Note: This data is for a structurally related compound and not a direct derivative of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of novel compounds. Below are standard protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Seed cells in 96-well plate compound_prep Prepare serial dilutions of test compound treat_cells Treat cells with compound dilutions compound_prep->treat_cells incubate_treat Incubate for 24-72 hours treat_cells->incubate_treat add_mtt Add MTT reagent incubate_treat->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

MTT Assay Experimental Workflow
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative. Include a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

MIC_Determination_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis compound_dilution Prepare serial dilutions of test compound in broth inoculum_prep Prepare standardized microbial inoculum inoculate Inoculate compound dilutions with microbial suspension inoculum_prep->inoculate incubate Incubate at optimal temperature for 18-24 hours inoculate->incubate visual_inspection Visually inspect for turbidity (growth) incubate->visual_inspection determine_mic Identify the lowest concentration with no visible growth (MIC) visual_inspection->determine_mic

Workflow for MIC Determination
  • Compound Dilution: Prepare a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well plate.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plate under appropriate conditions for the microorganism to grow.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Signaling Pathways

The anticancer activity of compounds related to this compound may be mediated through the induction of apoptosis. Several signaling pathways are central to the regulation of apoptosis, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Furthermore, the PI3K/Akt/mTOR pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer, making it a key target for anticancer therapies.

Apoptosis Induction

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Derivative This compound Derivative DeathReceptor Death Receptors (e.g., FAS, TRAIL-R) Derivative->DeathReceptor Mitochondrion Mitochondrion Derivative->Mitochondrion Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 CytochromeC Cytochrome c release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Potential Apoptosis Signaling Pathways
PI3K/Akt/mTOR Pathway Inhibition

PI3K_Akt_mTOR_Pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ApoptosisInhibition Inhibition of Apoptosis mTOR->ApoptosisInhibition Derivative This compound Derivative Derivative->PI3K Inhibition Derivative->Akt Inhibition

Potential Inhibition of PI3K/Akt/mTOR Pathway

Conclusion

The available data on compounds structurally analogous to this compound suggest a promising landscape for the discovery of novel therapeutic agents. The presence of the trifluoromethyl and nitro groups appears to be a key contributor to their biological activities. Further research, including the synthesis and comprehensive biological evaluation of a wider range of this compound derivatives, is warranted to fully elucidate their therapeutic potential. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for such future investigations.

References

A Comparative Guide to the Spectroscopic Analysis of 5-Fluoro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of spectroscopic data for the structural confirmation of 5-Fluoro-2-nitrobenzotrifluoride against structurally similar alternatives. It is intended for researchers, scientists, and professionals in drug development who rely on precise analytical techniques for molecular characterization. The guide outlines the experimental protocols for acquiring Infrared (IR), Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), and Mass Spectrometry (MS) data, presenting a comparative analysis to unambiguously confirm the target structure.

Introduction and Structural Comparison

This compound is a substituted benzene derivative with applications in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its specific isomeric structure is critical to its function and reactivity. Spectroscopic analysis provides the definitive method for structural elucidation and purity assessment.

For this guide, we will compare the expected spectroscopic data of This compound with three key alternatives to highlight the distinguishing features that enable its positive identification:

  • Alternative 1: 2-Fluoro-5-nitrobenzotrifluoride: A constitutional isomer.

  • Alternative 2: 3-Nitrobenzotrifluoride: An analog lacking the fluorine substituent.[3]

  • Alternative 3: 2-Chloro-5-nitrobenzotrifluoride: An analog with a different halogen substituent.[4]

The structural differences between these compounds lead to unique spectral fingerprints, which will be detailed in the following sections.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

2.1 Infrared (IR) Spectroscopy

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation: A thin film of the neat liquid compound (as this compound is a liquid at room temperature) is prepared between two potassium bromide (KBr) plates.[1][5]

  • Data Acquisition: The spectrum is recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean KBr plates is taken and automatically subtracted from the sample spectrum.

  • Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to C-F, C-NO₂, C-CF₃, and aromatic C-H and C=C bonds.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: 400 MHz (or higher) NMR Spectrometer.[6]

  • Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is used as an external standard.[6][7]

  • ¹H NMR Acquisition: Proton NMR spectra are acquired to observe the chemical shift, integration, and coupling patterns of the aromatic protons.

  • ¹³C NMR Acquisition: Carbon NMR spectra (proton-decoupled) are acquired to identify the number of unique carbon environments.

  • ¹⁹F NMR Acquisition: Fluorine NMR spectra are acquired to observe the distinct signals for the aromatic fluorine and the trifluoromethyl group.[8][9]

2.3 Mass Spectrometry (MS)

  • Instrument: Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Sample Preparation: The sample is diluted in a suitable solvent (e.g., dichloromethane or methanol) and injected into the GC inlet.

  • GC Method: A capillary column (e.g., HP-5ms) is used. The oven temperature is programmed to ramp from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to ensure separation from any impurities.

  • MS Acquisition: The mass spectrometer is set to scan a mass range of m/z 50-300. The electron ionization energy is set at a standard 70 eV.

  • Analysis: The resulting mass spectrum is analyzed for the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Workflow for Spectroscopic Structural Confirmation

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and confirmation of the this compound structure.

Spectroscopic_Workflow Figure 1. Analytical Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Prep Prepare Sample (Neat Liquid / CDCl3 Solution) IR FTIR Spectroscopy Prep->IR NMR NMR Spectroscopy (1H, 13C, 19F) Prep->NMR MS GC-MS (EI) Prep->MS IR_Data Identify Functional Groups (NO2, CF3, C-F) IR->IR_Data NMR_Data Analyze Chemical Shifts, Coupling Constants & Patterns NMR->NMR_Data MS_Data Determine Molecular Weight & Fragmentation MS->MS_Data Confirm Structural Confirmation of This compound IR_Data->Confirm NMR_Data->Confirm MS_Data->Confirm

Figure 1. Analytical Workflow for Structural Confirmation.
Comparative Spectroscopic Data

The following tables summarize the expected and known quantitative data for this compound and its comparative alternatives.

Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)

Functional GroupThis compound (Expected)2-Fluoro-5-nitrobenzotrifluoride3-Nitrobenzotrifluoride
Aromatic C-H Stretch 3100-30003100-30003100-3000
NO₂ Asymmetric Stretch ~1530~1535~1530
NO₂ Symmetric Stretch ~1350~1350~1345
Aromatic C=C Stretch 1600-14501600-14501600-1450
C-F Stretch (CF₃) 1320-1120 (strong, multiple bands)1320-1120 (strong, multiple bands)1320-1120 (strong, multiple bands)
C-F Stretch (Aromatic) ~1250~1260N/A

Analysis: The key IR differentiators are the presence or absence of the aromatic C-F stretch. The exact frequencies for the NO₂ and CF₃ groups will show minor shifts based on their electronic environment, but the overall patterns are similar among the nitro-containing analogs.

Table 2: ¹H NMR Spectroscopy Data (CDCl₃, 400 MHz)

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-3~7.8-7.9ddJ(H,H) ≈ 9, J(H,F) ≈ 4
H-4~7.4-7.5dddJ(H,H) ≈ 9, J(H,F) ≈ 9, J(H,H) ≈ 2.5
H-6~8.2-8.3ddJ(H,F) ≈ 5, J(H,H) ≈ 2.5
2-Fluoro-5-nitrobenzotrifluoride H-3~7.6-7.7tJ(H,H) = J(H,F) ≈ 9
H-4~8.3-8.4dddJ(H,H) ≈ 9, J(H,F) ≈ 4, J(H,H) ≈ 2.5
H-6~7.9-8.0ddJ(H,H) ≈ 9, J(H,H) ≈ 2.5
3-Nitrobenzotrifluoride [3]H-2~8.4s-
H-4~8.3dJ ≈ 8
H-5~7.7tJ ≈ 8
H-6~7.9dJ ≈ 8

Analysis: The ¹H NMR spectra are highly diagnostic. The number of signals, their chemical shifts (influenced by the electron-withdrawing NO₂ and CF₃ groups), and especially the splitting patterns (multiplicity) caused by H-H and H-F coupling are unique for each isomer. This compound is expected to show three distinct aromatic signals, each with complex splitting due to coupling with both adjacent protons and the fluorine atom. This pattern is markedly different from its isomer and the non-fluorinated analog.

Table 3: ¹⁹F NMR Spectroscopy Data (CDCl₃, 376 MHz)

CompoundGroupChemical Shift (δ, ppm, rel. to CFCl₃)Multiplicity
This compound -CF₃~ -62 to -64s
Ar-F~ -110 to -115t
2-Fluoro-5-nitrobenzotrifluoride -CF₃~ -61 to -63d
Ar-F~ -105 to -110q
3-Nitrobenzotrifluoride [10]-CF₃-63.1 (in Methanol)s
Ar-FN/AN/A

Analysis: ¹⁹F NMR is a powerful tool here. This compound will show two distinct fluorine signals: a singlet for the CF₃ group and a triplet for the aromatic fluorine (split by two ortho protons). In contrast, its isomer, 2-Fluoro-5-nitrobenzotrifluoride, would show a doublet for the CF₃ group (coupled to the adjacent aromatic fluorine) and a more complex multiplet for the aromatic fluorine. The non-fluorinated analog would only show a single signal for the CF₃ group.

Table 4: Mass Spectrometry Data (EI)

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z Fragments (Expected)
This compound C₇H₃F₄NO₂209.10209 (M⁺) , 193 (M-O)⁺, 179 (M-NO)⁺, 163 (M-NO₂)⁺, 130 (M-NO₂-F)⁺, 113 (M-NO₂-CF₃)⁺
2-Fluoro-5-nitrobenzotrifluoride C₇H₃F₄NO₂209.10209 (M⁺) , 193 (M-O)⁺, 179 (M-NO)⁺, 163 (M-NO₂)⁺, 113 (M-NO₂-CF₃)⁺
3-Nitrobenzotrifluoride C₇H₄F₃NO₂191.11191 (M⁺) , 175 (M-O)⁺, 161 (M-NO)⁺, 145 (M-NO₂)⁺, 95 (M-NO₂-CF₃)⁺
2-Chloro-5-nitrobenzotrifluoride C₇H₃ClF₃NO₂225.55225/227 (M⁺, ~3:1) , 180/182 (M-NO₂)⁺

Analysis: Mass spectrometry clearly distinguishes the compounds by their molecular weight. The fluoro-isomers are indistinguishable by molecular weight alone but can sometimes be differentiated by subtle differences in their fragmentation patterns. The chloro-analog is easily identified by the characteristic 3:1 isotopic pattern of the molecular ion (M⁺ and M+2) due to the presence of ³⁵Cl and ³⁷Cl isotopes.

Conclusion

The structural confirmation of this compound is definitively achieved through a combination of spectroscopic techniques. While IR and MS provide crucial information on functional groups and molecular weight, NMR spectroscopy (¹H and ¹⁹F) is paramount for distinguishing it from its constitutional isomers. The unique chemical shifts and, most importantly, the spin-spin coupling patterns observed in the NMR spectra serve as a definitive fingerprint for the precise arrangement of substituents on the aromatic ring. By comparing the experimental data against the expected values and those of logical alternatives, researchers can unambiguously verify the structure and purity of this compound.

References

A Comparative Guide to Purity Assessment of Synthesized 5-Fluoro-2-nitrobenzotrifluoride: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 5-Fluoro-2-nitrobenzotrifluoride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] This document outlines detailed experimental protocols, presents comparative data, and utilizes visualizations to assist in selecting the optimal analytical method.

Introduction to this compound and the Importance of Purity

This compound (C₇H₃F₄NO₂) is a substituted benzene derivative formed by the nitration of m-fluorobenzotrifluoride.[2] Its unique combination of fluoro and nitro groups, along with a trifluoromethyl moiety, makes it a valuable building block in organic synthesis.[1] The purity of this intermediate is critical, as impurities can lead to unwanted side reactions, reduced yields of the final product, and the introduction of potentially toxic byproducts in drug development pathways. Common impurities may arise from the starting materials, side reactions such as the formation of isomers, or residual solvents from the synthesis and purification process.[3]

Comparative Analysis of HPLC and GC-MS for Purity Determination

Both HPLC and GC-MS are powerful chromatographic techniques for separating and identifying compounds within a mixture, making them suitable for purity assessment.[4] However, their underlying principles and instrumentation lead to distinct advantages and disadvantages for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for non-volatile and thermally sensitive compounds.[5] It separates components in a liquid sample by passing them through a column packed with a solid adsorbent material.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method ideal for volatile and semi-volatile compounds.[4] It separates components in a vaporized sample as they travel through a column, with a mass spectrometer for detection and identification.[4]

The choice between HPLC and GC-MS for the purity analysis of this compound depends on the specific requirements of the analysis, including the nature of expected impurities, required sensitivity, and available instrumentation.

Data Presentation: HPLC vs. GC-MS Performance
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of non-volatile compounds in a liquid mobile phase based on interactions with a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase based on their boiling point and polarity, followed by mass-based detection.
Sample Volatility Suitable for non-volatile and thermally labile compounds.Requires compounds to be volatile and thermally stable. This compound has a boiling point of 198-199 °C, making it suitable for GC-MS.
Sensitivity High sensitivity, particularly with UV-Vis and fluorescence detectors.[6]Excellent sensitivity for detecting trace levels of volatile compounds, often in the parts-per-billion (ppb) range.
Compound Identification Identification is primarily based on retention time compared to a reference standard. Diode-array detection can provide UV spectra for further confirmation.Provides detailed structural information from mass spectra, enabling precise identification of compounds by matching against spectral libraries.[6]
Resolution Good resolution, which can be optimized by adjusting mobile phase composition and column chemistry.Typically offers higher resolution and sharper peaks for volatile compounds compared to HPLC.[5]
Potential Issues Complex sample preparation can be time-consuming. High operational costs due to the need for high-purity solvents.[6]Not suitable for non-volatile impurities. Highly reactive fluorine compounds can potentially degrade the GC column.[7] Molecular ions of some fluorine compounds may not be observed with standard electron ionization.[8]
Best Suited For Quantifying the main component and non-volatile impurities, including isomers and byproducts with similar volatility to the main compound.Identifying and quantifying volatile impurities, such as residual solvents and volatile starting materials. Provides definitive identification of unknown volatile impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a general starting point for the purity assessment of this compound, which should be optimized and validated for specific applications.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice. For potentially better separation of fluorinated compounds, a fluorinated stationary phase column could also be considered.[9]

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid for improved peak shape) is typically used for aromatic compounds. A starting gradient could be 50:50 acetonitrile:water, increasing to 95:5 acetonitrile:water over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound and expected impurities have significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is a general guideline for the analysis of this compound and should be optimized based on the specific instrument and analytical goals.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-1 or DB-5 (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for the separation of aromatic compounds.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.

  • Injection Volume: 1 µL.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Sample Preparation: Dissolve the synthesized this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Mandatory Visualizations

Experimental Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Synthesized This compound dissolve Dissolve in Mobile Phase start->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV-Vis/DAD Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate purity Calculate Purity (%) integrate->purity

Caption: HPLC analysis workflow for purity assessment.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing start_gc Synthesized This compound dissolve_gc Dissolve in Volatile Solvent start_gc->dissolve_gc inject_gc Inject into GC System dissolve_gc->inject_gc separate_gc Separation on Capillary Column inject_gc->separate_gc ionize Electron Ionization separate_gc->ionize detect_ms Mass Spectrometry Detection ionize->detect_ms tic Generate Total Ion Chromatogram (TIC) detect_ms->tic spectra Extract Mass Spectra tic->spectra purity_gc Calculate Purity (%) tic->purity_gc identify Identify Impurities (Library Search) spectra->identify

Caption: GC-MS analysis workflow for purity assessment.

Logical Relationship Diagram

Comparison_Logic cluster_goal Analytical Goal cluster_methods Analytical Methods cluster_comparison Key Comparison Points cluster_decision Method Selection goal Purity Assessment of This compound hplc HPLC goal->hplc gcms GC-MS goal->gcms volatility Analyte Volatility hplc->volatility impurities Nature of Impurities hplc->impurities sensitivity Required Sensitivity hplc->sensitivity identification Confidence in Identification hplc->identification gcms->volatility gcms->impurities gcms->sensitivity gcms->identification hplc_choice Choose HPLC for non-volatile impurities and routine quantification. volatility->hplc_choice gcms_choice Choose GC-MS for volatile impurities and definitive identification. volatility->gcms_choice impurities->hplc_choice impurities->gcms_choice sensitivity->hplc_choice sensitivity->gcms_choice identification->hplc_choice identification->gcms_choice

Caption: Decision logic for selecting HPLC or GC-MS.

Conclusion

Both HPLC and GC-MS are highly effective and complementary techniques for the comprehensive purity assessment of synthesized this compound. HPLC is a robust method for routine purity determination and the analysis of non-volatile impurities, while GC-MS excels in the identification and quantification of volatile impurities and provides a higher degree of confidence in compound identification through mass spectral data. For a complete and rigorous purity profile, a multi-technique approach is often the most comprehensive strategy, leveraging the strengths of both HPLC and GC-MS to ensure the quality of the synthesized intermediate for its intended applications in research and development.

References

A Comparative Analysis of Catalysts for the Hydrogenation of 5-Fluoro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for the Synthesis of 2-Amino-5-fluorobenzotrifluoride

The catalytic reduction of 5-Fluoro-2-nitrobenzotrifluoride to its corresponding aniline, 2-Amino-5-fluorobenzotrifluoride, is a critical transformation in the synthesis of various pharmaceuticals and agrochemicals.[1] The presence of both a fluorine and a trifluoromethyl group on the aromatic ring presents a significant challenge in achieving high chemoselectivity, primarily in avoiding hydrodefluorination and preserving the trifluoromethyl group. This guide provides a comparative overview of common catalysts employed for this reaction, supported by experimental data from related halogenated nitroaromatic reductions, to assist researchers in selecting the most effective catalytic system.

The primary reaction pathway involves the selective reduction of the nitro group to an amine. The key challenge is to achieve high conversion and selectivity without cleaving the carbon-fluorine bond.

ReactionPathway This compound This compound 2-Amino-5-fluorobenzotrifluoride 2-Amino-5-fluorobenzotrifluoride This compound->2-Amino-5-fluorobenzotrifluoride Catalytic Hydrogenation (e.g., H2, Catalyst) Byproducts Byproducts This compound->Byproducts Hydrodefluorination/ Other Side Reactions

Caption: Reaction pathway for the catalytic hydrogenation of this compound.

Catalyst Performance Comparison

The selection of a suitable catalyst is paramount for the successful synthesis of 2-Amino-5-fluorobenzotrifluoride. The following table summarizes the performance of various catalysts, with data primarily drawn from studies on analogous halogenated nitroaromatic compounds due to the limited availability of direct comparative data for this compound.

Catalyst SystemKey Performance CharacteristicsTypical Reaction ConditionsAdvantagesDisadvantages
Palladium on Carbon (Pd/C) Yield: HighSelectivity: Moderate to HighSolvent: Methanol, Ethanol, Ethyl AcetateTemperature: 25-80 °CPressure: 1-5 atm H₂High activity, readily available, versatile.Can cause dehalogenation, especially with more reactive halogens like iodine and bromine.[2]
Platinum-based Catalysts (e.g., Pt/C, Pt-V/C) Yield: HighSelectivity: HighSolvent: Ethers (THF, 2-MeTHF)Temperature: 80-110 °CPressure: 20-85 bar H₂Excellent for preserving halogen substituents, high activity.[3]Higher cost compared to non-precious metal catalysts.
Raney Nickel (Raney Ni) Yield: Good to HighSelectivity: GoodSolvent: Alcohols or solvent-freeTemperature: 80-90 °CPressure: 2.5-4.0 MPa H₂Cost-effective, good for large-scale synthesis, can be used in solvent-free conditions.[4]Pyrophoric nature requires careful handling, may be less active than precious metal catalysts.[5]
Raney Cobalt (Raney Co) Yield: HighSelectivity: HighSolvent: Ethers (THF)Temperature: 80-110 °CPressure: 20-85 bar H₂High stability and selectivity for halogenated nitroaromatics.[3]May require higher pressures and temperatures compared to some precious metal catalysts.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and optimization. Below are representative protocols for the catalytic hydrogenation of a halogenated nitroaromatic compound.

General Experimental Workflow

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation Charge_Reactor Charge reactor with This compound and solvent Inert_Atmosphere Establish inert atmosphere (e.g., N2 or Ar flush) Charge_Reactor->Inert_Atmosphere Add_Catalyst Add catalyst under inert atmosphere Inert_Atmosphere->Add_Catalyst Pressurize Pressurize reactor with H2 Add_Catalyst->Pressurize Heat_Stir Heat and stir at set temperature Pressurize->Heat_Stir Monitor_Reaction Monitor reaction progress (TLC, GC, or HPLC) Heat_Stir->Monitor_Reaction Cool_Depressurize Cool to room temperature and depressurize Monitor_Reaction->Cool_Depressurize Filter_Catalyst Filter to remove catalyst Cool_Depressurize->Filter_Catalyst Concentrate Concentrate filtrate Filter_Catalyst->Concentrate Purify Purify product (e.g., chromatography, recrystallization) Concentrate->Purify

Caption: A generalized experimental workflow for catalytic hydrogenation.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
  • Reaction Setup: A solution of the halogenated nitroaromatic (1 equivalent) in a suitable solvent (e.g., methanol or ethyl acetate) is prepared in a hydrogenation vessel.

  • Inerting: The vessel is purged with an inert gas (nitrogen or argon).

  • Catalyst Addition: 10% Palladium on carbon (typically 1-5 mol% Pd) is added to the reaction mixture under the inert atmosphere.

  • Hydrogenation: The vessel is evacuated and backfilled with hydrogen gas (typically to a pressure of 1-5 atm). The reaction mixture is stirred vigorously at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: The reaction progress is monitored by TLC, GC, or HPLC until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization.

Protocol 2: Hydrogenation using Raney Nickel
  • Catalyst Preparation: A slurry of Raney Nickel in a suitable solvent (e.g., ethanol) is carefully washed with the reaction solvent.

  • Reaction Setup: The substrate is dissolved in the chosen solvent and charged into a high-pressure reactor.

  • Catalyst Addition: The washed Raney Nickel is added to the reactor under an inert atmosphere.

  • Hydrogenation: The reactor is sealed, purged with hydrogen, and then pressurized to the desired pressure (e.g., 2.5-4.0 MPa). The mixture is heated to the reaction temperature (e.g., 80-90 °C) with vigorous stirring.[4]

  • Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake.

  • Work-up: After cooling and venting the reactor, the catalyst is carefully filtered off.

  • Isolation: The product is isolated from the filtrate by solvent removal and subsequent purification.

Concluding Remarks

The choice of catalyst for the hydrogenation of this compound is a critical decision that balances activity, selectivity, cost, and safety. For high chemoselectivity with minimal dehalogenation, platinum-based catalysts, particularly Pt-V/C, and Raney Cobalt have shown excellent performance in analogous systems.[3] Palladium on carbon remains a viable, high-activity option, though careful optimization of reaction conditions is necessary to mitigate dehalogenation. For large-scale, cost-effective production, Raney Nickel presents a strong alternative, with the added benefit of potential solvent-free reaction conditions.[4] Researchers should consider these factors and the available experimental data to select the optimal catalyst for their specific application.

References

In Silico Prediction of 5-Fluoro-2-nitrobenzotrifluoride Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and materials science, the early assessment of a compound's properties is critical for guiding research and development, conserving resources, and ensuring safety. In silico predictive models offer a rapid and cost-effective means to evaluate the physicochemical, pharmacokinetic, and toxicological profiles of novel chemical entities before their synthesis. This guide provides a comparative overview of the predicted properties of 5-Fluoro-2-nitrobenzotrifluoride, a versatile fluorinated aromatic compound, and its structural analogs, supported by established experimental data and protocols.

Physicochemical Properties: A Comparative Analysis

The physicochemical characteristics of a compound are foundational to its behavior in biological and chemical systems. Properties such as lipophilicity (LogP) and molecular weight are key determinants of a molecule's absorption and distribution. While experimental data provides a gold standard, in silico models, often based on Quantitative Structure-Property Relationships (QSPR), are invaluable for high-throughput screening.[1][2][3]

Below is a comparison of experimentally determined physicochemical properties for this compound and two structurally related alternatives. These values serve as a benchmark for in silico prediction models.

PropertyThis compound2-Fluoro-5-nitrobenzotrifluoride5-Chloro-2-nitrobenzotrifluoride
CAS Number 393-09-9400-74-8118-83-2[4]
Molecular Formula C₇H₃F₄NO₂C₇H₃F₄NO₂C₇H₃ClF₃NO₂[4]
Molecular Weight ( g/mol ) 209.10209.10225.55[4]
Melting Point (°C) 2322 - 24[5]21 - 22[6]
Boiling Point (°C) 198-199105-110 / 25 mmHg222 - 223[7]
Density (g/mL at 25°C) 1.4971.5221.526[6]
Refractive Index (n20/D) 1.461.4651.499[8]
Flash Point (°C) 8992103[7]
LogP (Computed) Not availableNot available3.8[6]

In Silico ADME Profile Comparison

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound determine its pharmacokinetic profile. In silico ADME prediction is a cornerstone of modern drug discovery, enabling the early identification of candidates with favorable drug-like properties.[9][10][11] Models can predict a range of parameters, from oral bioavailability to potential for drug-drug interactions.

The following table presents a typical in silico ADME profile that would be generated for this compound and its alternatives, based on common predictive models.

ADME ParameterThis compound (Predicted)2-Fluoro-5-nitrobenzotrifluoride (Predicted)5-Chloro-2-nitrobenzotrifluoride (Predicted)Significance in Drug Development
Lipinski's Rule of Five CompliantCompliantCompliantPredicts drug-likeness and potential for oral bioavailability.
Human Intestinal Absorption (%) HighHighHighIndicates the extent of absorption after oral administration.
Blood-Brain Barrier (BBB) Permeation PermeablePermeablePermeablePredicts the ability of the compound to cross into the central nervous system.
CYP450 2D6 Inhibition InhibitorInhibitorInhibitorPotential for drug-drug interactions through inhibition of a major metabolic enzyme.
Aqueous Solubility (logS) LowLowLowAffects dissolution and absorption; low solubility can be a challenge for formulation.

In Silico Toxicology Profile Comparison

Early prediction of potential toxicity is crucial to de-risk drug candidates and ensure chemical safety. In silico toxicology models can predict a wide range of endpoints, from skin irritation to mutagenicity and carcinogenicity, guided by frameworks like the OECD (Q)SAR Application Toolbox.[12][13] The hazard classifications from Safety Data Sheets (SDS) for these compounds provide an experimental basis for comparison with in silico predictions.

Toxicity EndpointThis compound2-Fluoro-5-nitrobenzotrifluoride5-Chloro-2-nitrobenzotrifluoride
Acute Oral Toxicity Warning (Predicted Harmful)Harmful if swallowedHarmful if swallowed[4]
Skin Irritation Causes skin irritationCauses skin irritationCauses skin irritation[4]
Eye Irritation Causes serious eye irritationCauses serious eye irritationCauses serious eye irritation[4]
Respiratory Irritation May cause respiratory irritationMay cause respiratory irritationMay cause respiratory irritation[14]
Mutagenicity (e.g., Ames Test) Predicted NegativePredicted NegativePredicted Negative
Carcinogenicity Predicted NegativePredicted NegativePredicted Negative

Experimental Protocols

To validate in silico predictions, standardized experimental assays are employed. Below are summaries of key protocols for determining lipophilicity and cytotoxicity.

LogP Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for experimentally determining the octanol-water partition coefficient (LogP).[15]

  • Preparation of Phases: Equal volumes of n-octanol and a buffer solution (typically phosphate-buffered saline, pH 7.4) are mixed and allowed to saturate each other for 24 hours.[16][17]

  • Compound Addition: A small, accurately weighed amount of the test compound is dissolved in the aqueous or organic phase.[16]

  • Partitioning: The mixture is agitated vigorously (e.g., on a rotator for 1 hour) to facilitate the partitioning of the compound between the two phases.[16]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.[17]

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[15]

Cytotoxicity Evaluation by MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[18]

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO₂).

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) only. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition: A sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 1-4 hours.[20] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., acidified isopropanol or DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer, typically at a wavelength between 550 and 600 nm.

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value can be calculated from the dose-response curve.

Visualizations

In Silico Property Prediction Workflow

The following diagram illustrates a typical workflow for the in silico prediction of a compound's properties, from initial structure input to final data analysis.

G cluster_0 Input cluster_1 Prediction Engines cluster_2 Predicted Properties cluster_3 Analysis & Decision a Chemical Structure (SMILES/MOL) b Physicochemical Models (QSPR) a->b c ADME Models a->c d Toxicology Models (QSAR) a->d e LogP, MW, Solubility b->e f Absorption, BBB, Metabolism c->f g Mutagenicity, Irritation d->g h Data Integration & Comparison e->h f->h g->h i Prioritization / De-prioritization h->i

Caption: Workflow for in silico property prediction.

Hypothetical Signaling Pathway Inhibition

Given that fluorinated nitroaromatic compounds are used as intermediates in the synthesis of kinase inhibitors, the diagram below illustrates a generic mitogen-activated protein kinase (MAPK) signaling pathway that such a compound might be designed to inhibit.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor Potential Inhibitor (e.g., derived from This compound) Inhibitor->RAF

Caption: Hypothetical inhibition of the RAF kinase in the MAPK pathway.

References

A Comparative Benchmarking Guide to the Synthesis of 5-Fluoro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for 5-Fluoro-2-nitrobenzotrifluoride, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] The selection of an optimal synthesis route is critical for efficiency, safety, scalability, and cost-effectiveness. This document details the experimental protocols and performance metrics of established and potential synthetic strategies, offering a valuable resource for chemical researchers and process development professionals.

Executive Summary

The synthesis of this compound is predominantly achieved through the nitration of 3-fluorobenzotrifluoride. This guide benchmarks two primary approaches for this conversion: Traditional Batch Nitration and Continuous-Flow Nitration. Additionally, a potential alternative pathway involving the diazotization of an aniline precursor is explored. The comparison reveals that while traditional batch methods are established, continuous-flow processing offers significant advantages in terms of safety, yield, and process control. The diazotization route, while theoretically plausible, presents challenges in the final conversion step to the desired nitro compound.

Comparative Data of Synthesis Methods

ParameterTraditional Batch NitrationContinuous-Flow NitrationDiazotization of Aniline Precursor
Starting Material 3-Fluorobenzotrifluoride3-Fluorobenzotrifluoride2-Amino-5-fluorobenzotrifluoride
Key Reagents Mixed Acid (HNO₃/H₂SO₄)Mixed Acid (HNO₃/H₂SO₄)NaNO₂, HBF₄, NaNO₂/Cu₂O
Yield ~85-92% (estimated)96.4%[3]Moderate to Good (estimated)
Purity Good to ExcellentHigh (>99%)[3]Variable, requires significant purification
Reaction Time Several hours< 10 seconds residence time[3]Several hours
Temperature 0-10 °C0 °C[3]0-5 °C for diazotization, then elevated
Key Advantages Established methodologyEnhanced safety, high yield, excellent process control, high efficiency.[3]Utilizes a different starting material
Key Disadvantages Significant thermal runaway risk, lower process control.[3]Requires specialized equipmentLess direct route, generation of unstable intermediates, potentially harsh final step conditions

Method 1: Traditional Batch Nitration

This long-standing method involves the nitration of 3-fluorobenzotrifluoride using a mixture of nitric and sulfuric acids in a batch reactor. While a reliable method, it is associated with significant safety concerns due to the highly exothermic nature of the reaction, which can lead to thermal runaway if not carefully controlled.[3]

Experimental Protocol
  • Preparation of Nitrating Mixture: A mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2.0 equivalents) is prepared and cooled to 0°C.

  • Reaction Setup: 3-Fluorobenzotrifluoride (1.0 equivalent) is added to a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel. The reactor is cooled to 0°C.

  • Nitration: The pre-cooled nitrating mixture is added dropwise to the stirred solution of 3-fluorobenzotrifluoride, maintaining the internal temperature between 0 and 5°C. The addition rate is carefully controlled to prevent a rapid increase in temperature.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0-5°C for 1-2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: The reaction mixture is slowly poured onto crushed ice with vigorous stirring. The precipitated product is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum.

  • Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent to yield this compound.

Method 2: Continuous-Flow Nitration

Continuous-flow technology offers a safer and more efficient alternative to traditional batch processing for highly exothermic reactions like nitration.[3] By performing the reaction in a millireactor, superior control over reaction parameters such as temperature, residence time, and mixing is achieved, leading to higher yields and purity.[3]

Experimental Protocol
  • System Setup: A continuous-flow reactor system is assembled using two syringe pumps, a T-mixer, a millireactor, and a back-pressure regulator. One pump is charged with 3-fluorobenzotrifluoride, and the other with a pre-mixed and cooled nitrating mixture (HNO₃/H₂SO₄).

  • Reaction Execution: The reactant streams are pumped at controlled flow rates to the T-mixer, where they are rapidly mixed. The resulting mixture then enters the millireactor, which is immersed in a cooling bath maintained at 0°C. A molar ratio of 3-fluorobenzotrifluoride to nitric acid to sulfuric acid of 1:3.77:0.82 is maintained.[3]

  • Residence Time: The flow rates are adjusted to achieve a residence time of less than 10 seconds within the reactor.[3]

  • Quenching and Collection: The output from the reactor is continuously quenched by flowing into a stirred vessel containing ice-water.

  • Work-up and Purification: The product is extracted from the aqueous mixture using a suitable organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield high-purity this compound.

Method 3: Diazotization of Aniline Precursor

This alternative route explores the synthesis from a different starting material, 2-amino-5-fluorobenzotrifluoride (also known as 4-fluoro-2-trifluoromethylaniline). This multi-step process involves the formation of a diazonium salt, followed by its conversion to the final nitro compound.

Experimental Protocol
  • Diazotization: 2-Amino-5-fluorobenzotrifluoride is dissolved in an aqueous solution of fluoroboric acid (HBF₄). The solution is cooled to 0-5°C, and a solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the temperature below 5°C. The formation of the diazonium salt, 4-fluoro-2-(trifluoromethyl)benzenediazonium tetrafluoroborate, occurs in situ.

  • Conversion to Nitro Compound (Proposed): The resulting diazonium salt solution is then subjected to a reaction to replace the diazonium group with a nitro group. One potential method involves the addition of the diazonium salt solution to a mixture of sodium nitrite and copper(I) oxide (Cu₂O) in water, which is then heated. This is a variation of the Sandmeyer reaction.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and extracted with an organic solvent. The organic extract is washed, dried, and concentrated. The crude product requires purification by column chromatography to isolate this compound.

Visualizing the Synthesis Pathways

To better illustrate the relationships between the different synthetic approaches, the following diagrams are provided.

Synthesis_Comparison cluster_0 Nitration of 3-Fluorobenzotrifluoride cluster_1 Alternative Route A 3-Fluorobenzotrifluoride B Traditional Batch Nitration A->B HNO₃/H₂SO₄ C Continuous-Flow Nitration A->C HNO₃/H₂SO₄ D This compound B->D C->D E 2-Amino-5-fluorobenzotrifluoride F Diazotization E->F NaNO₂/HBF₄ G Diazonium Salt F->G H Conversion to Nitro G->H NaNO₂/Cu₂O (Proposed) H->D Experimental_Workflow cluster_batch Traditional Batch Nitration cluster_flow Continuous-Flow Nitration B_Start Start: 3-Fluorobenzotrifluoride in Reactor B_React Add Nitrating Mixture (0-5°C) B_Start->B_React B_Stir Stir for 1-2 hours B_React->B_Stir B_Workup Quench on Ice & Filter B_Stir->B_Workup B_Purify Purify (Distillation/Recrystallization) B_Workup->B_Purify B_End End: this compound B_Purify->B_End F_Start Start: Pump Reactants F_Mix Mix in T-mixer F_Start->F_Mix F_React React in Millireactor (0°C, <10s) F_Mix->F_React F_Quench Continuous Quenching F_React->F_Quench F_Workup Extract & Purify F_Quench->F_Workup F_End End: this compound F_Workup->F_End

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-Fluoro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 5-Fluoro-2-nitrobenzotrifluoride. The following procedures are based on established guidelines for structurally similar hazardous chemicals and are intended to ensure the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Proper handling and disposal of this compound are critical to ensure personnel safety and environmental protection. This compound should be managed as a hazardous waste according to stringent protocols.[1][2][3] Always handle this chemical within a certified chemical fume hood.[3]

Personal Protective Equipment (PPE):

Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment. This is a non-negotiable safety measure to prevent exposure.[1][3]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][3]Protects against splashes and airborne particles.[3]
Hand Protection Nitrile or other chemically resistant gloves.[1][3][4]Prevents skin contact and absorption.[1][3]
Body Protection A lab coat or chemical-resistant apron.[1][3]Protects against contamination of personal clothing.[3]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges.Required if working outside a fume hood or if there is a risk of aerosolization.[3]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal process is mandatory to mitigate risks associated with this hazardous material.

1. Waste Identification and Segregation:

  • Label a dedicated, sealable, and chemically compatible waste container as "Hazardous Waste: this compound".[3]

  • As a halogenated organic compound, this waste should be segregated from non-halogenated organic wastes and other incompatible waste streams like acids and bases.[5][6]

  • Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[3]

2. Waste Collection:

  • Carefully transfer any unused or waste this compound into the designated hazardous waste container.[1][2]

  • Avoid generating dust or aerosols during the transfer.[1][7]

  • Contaminated materials, such as pipette tips and gloves, should be disposed of in the same manner as the chemical waste.[8]

3. Container Management:

  • Keep the hazardous waste container securely sealed when not in use.[1][3][9]

  • Store the container in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1][3][9]

  • Ensure the storage area is secure and accessible only to authorized personnel.[3][4]

4. Final Disposal:

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste under US EPA guidelines (40 CFR 261.3) or other regional regulations.[1]

  • Arrange for the collection of the hazardous waste container by your institution's EHS-approved waste disposal contractor.[3]

  • The primary method for the disposal of halogenated organic wastes is typically high-temperature incineration in a licensed facility.[2][5][10]

  • Comply with all local, state, and federal regulations for hazardous waste disposal.[1][2][3]

Experimental Protocols

No specific experimental protocols for the degradation or neutralization of this compound were identified in the search results. Treatment of halogenated organic compounds is a complex process often involving technologies like incineration or advanced oxidation processes, which are typically performed at specialized waste treatment facilities.[10][11]

Disposal Workflow

The following diagram illustrates the decision-making process for the safe disposal of this compound.

DisposalWorkflow start Start: Unused or Waste This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select Labeled, Compatible Hazardous Waste Container 'Halogenated Organics' fume_hood->container transfer Carefully Transfer Waste into Container container->transfer spill_check Spill or Contamination? transfer->spill_check seal Securely Seal Container storage Store in Designated, Ventilated, and Secure Area seal->storage contact_ehs Contact EHS for Waste Pickup storage->contact_ehs spill_check->seal No spill_procedure Follow Emergency Spill Protocol: 1. Evacuate & Alert 2. Contain Spill (if safe) 3. Decontaminate Area spill_check->spill_procedure Yes spill_procedure->transfer end End: Proper Disposal by Licensed Facility contact_ehs->end

Caption: Disposal workflow for this compound.

Emergency Procedures

In the event of accidental exposure or a spill, immediate action is required.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][9]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1][9]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4][12]

  • Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a suitable, labeled container for disposal.[1][2] Do not let the product enter drains or waterways.[1][2]

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Fluoro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 5-Fluoro-2-nitrobenzotrifluoride (CAS No. 393-09-9). Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment.

This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2] It is also harmful if swallowed, inhaled, or in contact with skin.[3][4] This guide will provide detailed, step-by-step instructions for the safe handling, storage, and disposal of this compound.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE, with detailed specifications to ensure maximum protection.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.To protect eyes from splashes which can cause serious irritation.[1][2]
Hand Protection Butyl rubber or Viton® gloves are recommended for extended contact. For short-term splash protection, heavy-duty nitrile gloves (minimum 5-mil thickness) may be used. Always inspect gloves for integrity before use and change them immediately if contaminated.Butyl rubber gloves offer excellent resistance to nitro-compounds and aromatic hydrocarbons. Nitrile gloves provide adequate short-term protection but have poor resistance to some halogenated hydrocarbons.
Body Protection A flame-resistant lab coat, fully buttoned, over long pants and closed-toe shoes.To protect skin from contact with the chemical and to provide a barrier in case of splashes.
Respiratory Protection For work in a well-ventilated fume hood, a half-mask or full-facepiece respirator with a combination organic vapor/acid gas/particulate (ABEK) filter is required. In situations with inadequate ventilation or the potential for high vapor concentrations, a self-contained breathing apparatus (SCBA) must be used.To prevent inhalation of harmful vapors, which can cause respiratory irritation.[1][2]

Operational Plan: A Step-by-Step Workflow

A systematic approach to handling this compound is crucial for minimizing exposure and preventing incidents. The following workflow must be followed for all procedures involving this chemical.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble All Necessary Equipment and Reagents prep_hood->prep_materials prep_emergency Locate Emergency Equipment (Eyewash, Safety Shower, Spill Kit) prep_materials->prep_emergency handle_dispense Dispense Chemical Inside Fume Hood prep_emergency->handle_dispense handle_reaction Perform Experimental Procedures handle_dispense->handle_reaction handle_seal Securely Seal Container When Not in Use handle_reaction->handle_seal cleanup_decontaminate Decontaminate Glassware and Equipment handle_seal->cleanup_decontaminate cleanup_dispose Dispose of Waste in Designated Halogenated Organic Waste Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE in Correct Order cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-nitrobenzotrifluoride
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-nitrobenzotrifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.